Fadrozole hydrochloride
説明
This compound is the hydrochloride salt of the nonsteroidal aromatase inhibitor fadrozole with potential antineoplastic activity. Fadrozole specifically inhibits aromatase, blocking the aromatization of androstenedione and testosterone into estrone and estradiol, respectively, the final step in estrogen biosynthesis; the reduction in estrogen levels may inhibit growth in estrogen-dependent cancers. Aromatase, a member of the cytochrome P-450 superfamily, is found in many tissues; overexpression has been linked to the development of preneoplastic and neoplastic changes in breast tissue.
Structure
3D Structure of Parent
特性
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVAQGKEOJTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102676-47-1 (Parent) | |
| Record name | Fadrozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020618 | |
| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-31-3 | |
| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fadrozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fadrozole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FADROZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fadrozole Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][3] This mechanism of action underlies its therapeutic application in estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][3] This technical guide provides a comprehensive overview of fadrozole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Aromatase Inhibition
Fadrozole is classified as a non-steroidal aromatase inhibitor.[4][5] Its primary mode of action is the potent and selective inhibition of aromatase, a cytochrome P450 enzyme that catalyzes the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[4] This inhibition is achieved through competitive binding to the active site of the aromatase enzyme, thereby preventing the binding of its natural androgen substrates.[1] This action effectively blocks the final and rate-limiting step in estrogen biosynthesis.[6][7] The resulting decrease in estrogen levels is the cornerstone of its therapeutic effect in estrogen-dependent diseases like breast cancer.[4][7] At therapeutic doses, fadrozole effectively suppresses estrogen synthesis without significantly impacting cortisol or aldosterone biosynthesis, indicating its selectivity.[8]
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been quantified in numerous preclinical studies. The following table summarizes key quantitative data.
| Parameter | Value | Experimental System | Reference |
| IC50 (Aromatase) | 6.4 nM | Not Specified | [5][6][9] |
| IC50 (Aromatase) | 4.5 nM | Not Specified | [10] |
| IC50 (Estrogen Production) | 0.03 µM | Hamster ovarian slices | [5][9] |
| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [5][9] |
| Ki (Estrone Synthesis) | 3.0 ng/mL (13.4 nmol/L) | In vivo (postmenopausal women) | [4][11] |
| Ki (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (postmenopausal women) | [4][11] |
| ED50 (Uterine Hypertrophy Inhibition) | 0.03 mg/kg (oral) | Immature female rats | [6] |
Signaling Pathway Perturbation
Fadrozole directly impacts the steroidogenesis pathway by inhibiting the aromatase enzyme (CYP19A1). This enzyme is critical for the final step of estrogen synthesis. In postmenopausal women, the primary source of estrogen is the conversion of androgens in peripheral tissues. By blocking this conversion, fadrozole significantly reduces circulating levels of estrone and estradiol.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.
Objective: To quantify the inhibition of aromatase by this compound using human placental microsomes as the enzyme source.
Materials:
-
Human placental microsomes
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 7.4)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Fadrozole stock solution to obtain a range of test concentrations.
-
Prepare a solution of [1β-³H]-Androstenedione in buffer.
-
Prepare a solution of NADPH in buffer.
-
-
Incubation:
-
In microcentrifuge tubes, add a pre-determined amount of human placental microsomes.
-
Add the various concentrations of this compound or vehicle control to the tubes.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [1β-³H]-Androstenedione and NADPH.
-
-
Reaction Termination and Product Measurement:
-
After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding a quenching solvent (e.g., chloroform).
-
Separate the aqueous phase, which contains the released ³H₂O as a product of the aromatase reaction, from the organic phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Experimental and Drug Discovery Workflow
The discovery and characterization of aromatase inhibitors like Fadrozole typically follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
This compound exerts its therapeutic effect through the potent and selective competitive inhibition of aromatase, the final enzyme in the estrogen biosynthesis pathway. This mechanism leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent cancer cells of their essential growth stimulus. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working with Fadrozole and other aromatase inhibitors. The visualized pathways offer a clear representation of its mode of action and the process of its characterization.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of the potent aromatase inhibitor this compound (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Figure 4. [Steroidogenesis of the adrenals and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lte.ib.unicamp.br [lte.ib.unicamp.br]
- 9. researchgate.net [researchgate.net]
- 10. This compound in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Sensitivity to In Vitro Inhibition of Cytochrome P450 Aromatase (CYP19) Activity Among 18 Freshwater Fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Technical Guide to its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Fadrozole hydrochloride is a potent, selective, and non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] Initially developed for the treatment of estrogen-dependent breast cancer, its specific mechanism of action has made it an invaluable tool in a diverse range of research fields, from oncology to neuroscience.[1][3] This guide provides an in-depth overview of the core research applications of Fadrozole, its mechanism of action, relevant quantitative data, and methodologies for key experiments.
Core Mechanism of Action: Aromatase Inhibition
Fadrozole's primary function is to block the biosynthesis of estrogens.[4] It binds reversibly and competitively to the active site of the aromatase enzyme, which is responsible for the final and rate-limiting step in estrogen production: the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone).[1][2] This potent inhibition leads to a significant and sustained reduction in circulating estrogen levels, which is the basis for its therapeutic and research applications.[1][2]
At low doses, Fadrozole is highly selective for aromatase. However, at higher concentrations, it can also inhibit other cytochrome P450-mediated steroidogenesis pathways, including C11-hydroxylase and aldosterone synthase, which can affect cortisol and aldosterone levels.[5][6] This dose-dependent selectivity is a critical consideration in experimental design.
Applications in Oncological Research
The primary research application of Fadrozole has been in oncology, specifically for hormone-receptor-positive breast cancer.[1] By depriving cancer cells of estrogen, Fadrozole can slow their growth and proliferation.[1][7]
Key Research Findings:
-
Tumor Regression: Fadrozole has demonstrated efficacy in causing tumor regression in estrogen-dependent breast carcinoma models.[7][8]
-
Estrogen Suppression: In postmenopausal patients, Fadrozole significantly suppresses plasma and urinary estrogen levels.[9][10] Long-term administration at 2 mg twice daily maintained estradiol suppression of over 50% and estrone suppression of over 80%.[10] Near-maximal estrogen suppression was achieved at a dose of 1 mg twice daily.[9]
-
Clinical Response: Clinical trials in postmenopausal women with metastatic breast cancer have shown objective response rates. One Phase II study reported a 14% overall response rate (complete and partial responses)[7], while another documented a 19.3% response rate[8]. A separate trial found a 10% complete response and 13% partial response rate.[11]
Applications in Neuroscience Research
Fadrozole is a critical tool for investigating the role of local estrogen synthesis within the brain. Brain-derived estrogens are implicated in various processes, including synaptic plasticity, sexual differentiation, and neuroprotection.
Key Research Areas:
-
Neuroendocrinology: Fadrozole has been used to demonstrate the importance of brain aromatase in activating avian sexual behaviors.[12] Studies in zebrafish have employed Fadrozole to explore the transcriptional responses of the hypothalamic-pituitary-gonadal (HPG) axis to aromatase inhibition, identifying altered gene expression related to neurodevelopment and cell cycle.[13]
-
Epilepsy and Seizure Control: Research in rat models has shown that seizures stimulate the synthesis of estrogens in the hippocampus.[3] Administration of Fadrozole strongly suppressed the escalation of seizure activity, suggesting that inhibiting local estrogen production could be a novel therapeutic strategy for conditions like status epilepticus.[3] This effect is achieved without the broad dampening of brain activity associated with conventional anticonvulsants.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various research studies.
| Parameter | Value | Context / Model | Reference |
| In Vitro Potency | |||
| Aromatase IC₅₀ | 6.4 nM | General Aromatase Activity | [14] |
| Estrogen Production IC₅₀ | 0.03 µM | Hamster Ovarian Slices | [14] |
| Progesterone Production IC₅₀ | 120 µM | Hamster Ovarian Slices | [14] |
| Inhibitory Constant (Kᵢ) | < 1 nM | Avian Preoptic Aromatase | [15] |
| Inhibitory Constant (Kᵢ) | 13.4 nM (3.0 ng/mL) | Estrone Synthesis Pathway (Human) | [16] |
| Inhibitory Constant (Kᵢ) | 23.7 nM (5.3 ng/mL) | Estradiol Synthesis Pathway (Human) | [16] |
| In Vivo Efficacy | |||
| ED₅₀ | 0.03 mg/kg | Inhibition of Uterine Hypertrophy (Rat) | [14] |
| Clinical Efficacy | |||
| Estrogen Suppression | >50% (Estradiol), >80% (Estrone) | Long-term use in breast cancer patients | [10] |
| Overall Response Rate | 14% - 23% | Metastatic Breast Cancer Patients | [7][11] |
| Total Response Rate | 37.5% (incl. stable disease) | Post-menopausal Breast Cancer Patients | [8] |
Key Experimental Protocols
While full, detailed protocols are proprietary to specific publications, the methodologies below describe the standard approaches used in research involving Fadrozole.
Protocol 1: In Vitro Aromatase Inhibition Assay
-
Objective: To determine the IC₅₀ or Kᵢ of Fadrozole against the aromatase enzyme.
-
Methodology: A common method is the tritiated water release assay.[15]
-
Enzyme Source: Human placental microsomes or recombinant aromatase are typically used as the enzyme source.
-
Substrate: A tritiated androgen, such as [1β-³H]-androstenedione, is used as the substrate.
-
Incubation: The enzyme is incubated with the tritiated substrate in the presence of varying concentrations of Fadrozole. A co-factor, NADPH, is required for the reaction.
-
Reaction: Aromatase converts the androgen to estrogen, releasing a tritium atom that forms ³H₂O (tritiated water).
-
Separation: The reaction is stopped, and the tritiated water is separated from the unused tritiated steroid substrate, typically using a dextran-coated charcoal suspension which adsorbs the steroid.
-
Quantification: The radioactivity of the aqueous phase (containing ³H₂O) is measured using liquid scintillation counting.
-
Analysis: The amount of tritiated water produced is proportional to aromatase activity. Activity levels at different Fadrozole concentrations are used to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Seizure Model
-
Objective: To assess the efficacy of Fadrozole in suppressing seizure activity.
-
Methodology: Based on studies in rats.[3]
-
Animal Model: Adult male and female Sprague-Dawley rats are used.
-
Seizure Induction: Status epilepticus is induced via systemic injection of a convulsant agent, such as kainic acid.
-
Monitoring: Seizure activity is monitored continuously using electroencephalography (EEG) and/or behavioral scoring (e.g., the Racine scale).
-
Drug Administration: Following seizure onset, animals are randomly assigned to receive either Fadrozole (or another aromatase inhibitor like letrozole) or a vehicle control, typically via intraperitoneal injection.
-
Data Collection: EEG recordings and behavioral scores are collected for several hours post-injection to track the progression and severity of seizure activity.
-
Analysis: The cumulative seizure activity, seizure duration, and severity scores are compared between the Fadrozole-treated group and the vehicle control group to determine the drug's efficacy in suppressing seizures. Histological analysis of brain tissue (e.g., hippocampus) may be performed post-mortem to assess for neuroprotection.[3]
-
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Study suggests new treatment for seizures | For the press | eLife [elifesciences.org]
- 4. Facebook [cancer.gov]
- 5. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Introduction of a new aromatase inhibitor this compound hydsate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fadrozole: a potent and specific inhibitor of aromatase in the zebra finch brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Altered gene expression in the brain and ovaries of zebrafish (Danio rerio) exposed to the aromatase inhibitor fadrozole: microarray analysis and hypothesis generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole: A Technical Guide to a Non-Steroidal Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole is a potent and selective, second-generation non-steroidal aromatase inhibitor.[1] It functions as a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[2] This mechanism of action leads to a significant reduction in circulating estrogen levels, which has been leveraged therapeutically in the context of estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[2][3] This technical guide provides a comprehensive overview of fadrozole, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃N₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | [1] |
| CAS Number | 102676-47-1 | [1] |
| Type | Non-steroidal, reversible | [1] |
Mechanism of Action
Fadrozole operates through competitive inhibition of the aromatase enzyme. As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[2] This binding, while tight, is not irreversible. This action is centered on the cytochrome P450 active site, thereby blocking the enzyme's catalytic activity and preventing the aromatization of androgens to estrogens. The sustained inhibition of aromatase by fadrozole leads to a significant and durable suppression of plasma and urinary estrogen levels.
Signaling Pathway: Estrogen Biosynthesis and Fadrozole Inhibition
The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by Fadrozole.
Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The reduction in circulating estrogen levels by fadrozole can disrupt the negative feedback loop on the hypothalamus and pituitary gland.[4] This can lead to a compensatory increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In premenopausal women, this may stimulate ovarian function. However, in postmenopausal women, where the ovaries are no longer the primary source of estrogen, the main effect is the reduction of peripherally synthesized estrogens, particularly in adipose tissue.[2]
Quantitative Efficacy Data
The inhibitory potency and in vivo efficacy of Fadrozole have been characterized in various studies.
In Vitro Inhibitory Potency
| Parameter | Value | System | Reference |
| IC₅₀ | 6.4 nM | Aromatase Activity | |
| IC₅₀ | 0.03 µM | Estrogen Production (hamster ovarian slices) | |
| IC₅₀ | 120 µM | Progesterone Production (hamster ovarian slices) | |
| Kᵢ | 13.4 nmol/L | Estrone Synthetic Pathway | [5] |
| Kᵢ | 23.7 nmol/L | Estradiol Synthetic Pathway | [5] |
In Vivo Efficacy
| Parameter | Value | Model | Reference |
| ED₅₀ | 0.03 mg/kg (oral) | Androstenedione-induced uterine hypertrophy (immature rats) |
Clinical Efficacy: Estrogen Suppression in Postmenopausal Women
| Dose | Parameter | Suppression from Baseline | Reference |
| 1 mg twice daily | Estrone | 82.4% | [1] |
| 2 mg twice daily | Estrone | 92.6% | [1] |
| 2 mg twice daily (long-term) | Estradiol | >50% | [6] |
| 2 mg twice daily (long-term) | Estrone | >80% | [6] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay is a common method to determine the inhibitory potential of compounds on aromatase activity by measuring the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[7][8]
1. Preparation of Human Placental Microsomes:
-
Obtain fresh human term placenta and maintain on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Aromatase Activity Assay:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the microsomal preparation.[7]
-
Add Fadrozole or the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding a solvent like chloroform to extract the steroids.
3. Measurement of Tritiated Water:
-
Separate the aqueous phase (containing [³H]₂O) from the organic phase.
-
Treat the aqueous phase with charcoal-dextran to remove any remaining steroids.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity in the supernatant (aqueous phase) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the rate of aromatase activity based on the amount of [³H]₂O produced.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MCF-7 Cell Line)
The MCF-7 human breast cancer cell line is estrogen receptor-positive (ER+), and its proliferation is stimulated by estrogens.[9] This makes it a suitable model for assessing the anti-proliferative effects of aromatase inhibitors.
1. Cell Culture:
-
Culture MCF-7 cells in a suitable medium (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
For experiments involving aromatase activity, it is recommended to use phenol red-free medium and charcoal-stripped FBS to minimize external estrogenic stimuli.[10]
2. Seeding and Treatment:
-
Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Fadrozole or a vehicle control.
-
If the MCF-7 cells do not endogenously express sufficient aromatase, co-treatment with an androgen substrate (e.g., testosterone or androstenedione) is necessary. Alternatively, MCF-7 cells stably transfected to overexpress aromatase (MCF-7Ca) can be used.[11]
-
Incubate the cells for a specified period (e.g., 3-7 days).
3. Assessment of Cell Viability/Proliferation:
-
Quantify cell proliferation using a suitable assay, such as:
4. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each Fadrozole concentration compared to the control.
-
Determine the IC₅₀ value for cell proliferation inhibition.
In Vivo Animal Model (MCF-7Ca Xenograft)
This model is used to evaluate the in vivo efficacy of aromatase inhibitors in a system that mimics postmenopausal, estrogen-dependent breast cancer.[11]
1. Animal Model and Cell Line:
-
Use ovariectomized, immunodeficient female mice (e.g., BALB/c nude or SCID mice) to remove the primary source of endogenous estrogen.[11][13]
-
Utilize MCF-7 cells stably transfected with the human aromatase gene (MCF-7Ca).[11]
2. Tumor Implantation:
-
Resuspend MCF-7Ca cells in a basement membrane matrix (e.g., Matrigel) and inject them subcutaneously into the flank of the mice.[13]
3. Androgen Supplementation:
-
Provide a continuous supply of androgen substrate for the aromatase enzyme, typically through daily subcutaneous injections of androstenedione or the implantation of slow-release pellets.[13]
4. Treatment and Monitoring:
-
Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control and Fadrozole at various doses).
-
Administer treatment daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
5. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood samples to measure serum estrogen levels.
6. Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups.
-
Assess the effect of Fadrozole on serum estrogen levels.
Conclusion
Fadrozole is a well-characterized non-steroidal aromatase inhibitor with demonstrated potency in both in vitro and in vivo models, as well as in clinical settings. Its competitive and reversible inhibition of the aromatase enzyme provides a targeted approach to reducing estrogen biosynthesis. The experimental protocols and data presented in this guide offer a framework for the continued investigation and application of Fadrozole and other aromatase inhibitors in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 3. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Examining the effects of Fadrozole, an aromatase inhibitor, on testost" by Abby E. Joseph [digitalcommons.bucknell.edu]
- 5. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Discovery and Development of Fadrozole Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride (trade name Afema) is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1][2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[1][3] This targeted mechanism of action leads to a significant reduction in circulating estrogen levels, which has established fadrozole as a therapeutic agent in the management of estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.
Introduction
The development of therapies targeting estrogen-dependent cancers has been a cornerstone of oncological research. The enzyme aromatase, a member of the cytochrome P-450 superfamily, was identified as a critical therapeutic target due to its central role in estrogen synthesis.[4] In postmenopausal women, the primary source of estrogen shifts from the ovaries to peripheral tissues like adipose tissue, where aromatase converts androgens into estrogens.[2] Fadrozole (CGS 16949A) emerged from dedicated research efforts as a second-generation non-steroidal aromatase inhibitor, demonstrating significant advantages in potency and selectivity over the first-generation inhibitor, aminoglutethimide.[4]
Mechanism of Action
Fadrozole's primary mechanism of action is the competitive inhibition of the aromatase enzyme.[2] As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[2] This binding, while tight, is not irreversible.[2] The cyanophenyl group of fadrozole is believed to mimic the steroid backbone of the natural substrate, androstenedione, while the imidazole ring coordinates with the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[4] This sustained inhibition of aromatase leads to a significant and durable suppression of plasma and urinary estrogen levels.[2]
Signaling Pathway
The inhibition of aromatase by fadrozole has downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By reducing circulating estrogen levels, fadrozole mitigates the negative feedback loop that estrogens exert on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] In postmenopausal women, where ovarian function has ceased, the primary and therapeutically relevant effect is the reduction of peripherally synthesized estrogens.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Source |
| IC50 (Aromatase) | 6.4 nM | [5][6] |
| IC50 (Estrogen production in hamster ovarian slices) | 0.03 µM | [5][6] |
| IC50 (Progesterone production in hamster ovarian slices) | 120 µM | [5][6] |
| Drug Inhibitory Constant (KI) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | [7][8] |
| Drug Inhibitory Constant (KI) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | [7][8] |
Table 2: Pharmacokinetic Properties in Postmenopausal Women
| Parameter | Value | Source |
| Peak Plasma Concentration (Tmax) | 1-2 hours | [7][9] |
| Average Half-life (t1/2) | 10.5 hours | [7][9] |
| Oral Clearance | 621 mL/min | [7][9] |
| Dose Proportionality | Yes, in the therapeutic range | [10] |
Table 3: Clinical Efficacy in Postmenopausal Women with Advanced Breast Cancer
| Parameter | Value | Source |
| Objective Response Rate (CR + PR) | 17-19.3% | [11][12] |
| Stable Disease (NC) | 18.2-21% | [11][12] |
| Total Response Rate (CR + PR + NC) | 37.5% | [11] |
| Median Duration of Objective Response | 36 weeks | [12] |
| Median Time to Treatment Failure | 12.7 weeks | [12] |
| Median Survival Time | 323.5 days | [11] |
Experimental Protocols
Synthesis of this compound
A common synthetic route for Fadrozole involves a multi-step process.[4] One described synthesis starts with the oxidation of 4-(2-pyridyl)benzoic acid ethyl ester to its N-oxide, followed by reaction with dimethyl sulfate and potassium cyanide to yield 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.[13] Subsequent hydrogenation, formylation, chlorination, and final cyclization with potassium tert-butoxide, followed by treatment with HCl, yields this compound.[13]
In Vivo Steroidogenesis Research in Fathead Minnows
-
Animal Model and Acclimation: Adult female fathead minnows are acclimated to laboratory conditions in filtered, UV-sterilized water.[1]
-
Fadrozole Exposure: Solvent-free stock solutions of fadrozole are prepared in the experimental water. Fish are exposed to nominal concentrations of 0 (control), 5, or 50 µg/L of fadrozole in a static or flow-through system for durations ranging from 0.5 to 24 hours.[1][14]
-
Sample Collection: At predetermined time points, fish are euthanized. Blood is collected for plasma steroid analysis, and ovaries are dissected for ex vivo steroid production assays and gene expression analysis.[1]
-
Ex Vivo Ovarian Steroid Production Assay: Ovarian tissue is incubated in a culture medium to assess steroid production.[1]
-
Chemical Measurements: Water samples are collected to verify fadrozole concentrations using high-pressure liquid chromatography with diode array detection.[14]
Phase I/II Clinical Trial Protocol in Postmenopausal Women
-
Patient Population: Postmenopausal women with metastatic breast cancer.[15]
-
Study Design: Dose-ranging, randomized, double-blind studies are conducted.[16] Patients receive ascending oral doses of this compound (e.g., 0.3-8 mg twice daily) for a specified period (e.g., 2 weeks per dose level).[7]
-
Assessments:
-
Pharmacokinetics: Blood samples are collected to determine plasma concentrations of fadrozole over time.[7]
-
Pharmacodynamics: Blood and urine samples are analyzed for levels of estrone, estradiol, and estrone sulfate to assess the degree of aromatase inhibition.[15][17]
-
Safety and Tolerability: Adverse events are monitored and graded.[11]
-
Efficacy: Tumor response is evaluated using standard criteria.[11][12]
-
Structure-Activity Relationship (SAR) Studies
The development of Fadrozole and subsequent aromatase inhibitors has been heavily reliant on structure-activity relationship studies. These studies have elucidated key structural features necessary for potent inhibitory activity. The cyanophenyl group is critical as it is thought to mimic the steroid backbone of the natural substrate, androstenedione.[4] The imidazole ring is essential for coordinating with the heme iron of the cytochrome P450 enzyme.[4]
Conclusion
This compound represents a significant advancement in the targeted therapy of estrogen-dependent breast cancer.[4] Its potent and selective inhibition of aromatase provides an effective means of suppressing estrogen production, thereby controlling tumor growth.[3] The extensive preclinical and clinical research outlined in this guide underscores the rigorous process of its development and validation. While newer generation aromatase inhibitors have since been developed, the study of Fadrozole continues to provide invaluable insights for researchers in the fields of oncology, endocrinology, and drug discovery.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Dose proportionality and population characteristics of oral this compound, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Introduction of a new aromatase inhibitor this compound hydsate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
- 14. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor.[1] Aromatase is a cytochrome P450 enzyme that plays a crucial role in the final step of estrogen biosynthesis.[2] By competitively inhibiting this enzyme, this compound effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1] This mechanism of action makes it a valuable compound in the research and treatment of estrogen-dependent conditions, particularly hormone-receptor-positive breast cancer.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Properties and Structure
This compound is the hydrochloride salt of fadrozole.[3] It is a white to off-white crystalline solid.[4]
Chemical Structure
-
IUPAC Name: 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride[5]
-
SMILES String: N#Cc1ccc(cc1)C1CCCN2C1=CN=C2.Cl[6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Weight | 259.73 g/mol | [7][8][9] |
| Melting Point | 231-233°C | [4] |
| pKa | 7.16 ± 0.40 (Predicted) | [4] |
| Appearance | White to off-white solid/powder | [4][10] |
Solubility
The solubility of this compound in various solvents is presented below. It is important to note that the hydrochloride salt generally has higher aqueous solubility than the free base.[9]
| Solvent | Solubility | References |
| Water | 100 mg/mL | [10] |
| DMSO | >20 mg/mL to 100 mg/mL | [7][10] |
| Ethanol | 2 mg/mL | [11] |
| DMF | 5 mg/mL | [11][12] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [11][12] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the potent and selective inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens into estrogens.[13] This inhibition reduces the systemic levels of estrogens, thereby suppressing the growth of estrogen-dependent cancer cells.[13]
Resistance to aromatase inhibitors like fadrozole can develop through the activation of alternative signaling pathways, such as the HER2 (ErbB2) pathway, which can lead to ligand-independent activation of the estrogen receptor.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves a multi-step process starting from 4-(3-hydroxypropyl)-1H-imidazole.[13] The key steps generally include:
-
Protection of the hydroxyl group of 4-(3-hydroxypropyl)-1H-imidazole.
-
Condensation with 4-cyanobenzyl bromide.
-
Chlorination of the protected hydroxyl group.
-
Cyclization to form the tetrahydroimidazo[1,5-a]pyridine ring structure.[13]
-
Formation of the hydrochloride salt by treatment with hydrochloric acid.
A detailed example of a synthetic route is as follows:
-
Oxidation of 4-(2-pyridyl)benzoic acid ethyl ester with peracetic acid to yield the N-oxide.
-
Reaction with dimethyl sulfate and potassium cyanide to produce 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.
-
Hydrogenation over a palladium on carbon catalyst to give 4-[6-(aminomethyl)-2-pyridyl]benzoic acid ethyl ester.
-
Formylation with formic acid.
-
Cyclization using phosphorus oxychloride to yield 4-(imidazo[1,5-a]pyridin-5-yl)benzoic acid ethyl ester.
-
Hydrogenation over a palladium on carbon catalyst in the presence of HCl to afford 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid ethyl ester.
-
Hydrolysis of the ester to the corresponding carboxylic acid.
-
Conversion to the acyl chloride with thionyl chloride.
-
Reaction with ammonia to form the amide.
-
Final treatment with phosphorus oxychloride and subsequent treatment with HCl to yield this compound.
Characterization
Standard analytical techniques are used to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and aromatic rings.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[7]
In Vitro Aromatase Inhibition Assay
This protocol describes a radiometric assay to determine the IC₅₀ value of this compound for aromatase inhibition.
Materials:
-
Human placental microsomes (source of aromatase)[4]
-
[1β-³H]-Androstenedione (radiolabeled substrate)[4]
-
NADPH[4]
-
This compound
-
Phosphate buffer (pH 7.4)[4]
-
Chloroform[4]
-
Dextran-coated charcoal[4]
-
Scintillation fluid and counter[4]
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, NADPH, and varying concentrations of this compound.[4]
-
Initiate the enzymatic reaction by adding [1β-³H]-Androstenedione.[4]
-
Incubate the mixture at 37°C for a defined period.[4]
-
Stop the reaction by adding chloroform to extract the steroids.[4]
-
Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted radiolabeled substrate and centrifuge.[4]
-
Transfer an aliquot of the supernatant, which contains the ³H₂O released during the reaction, to a scintillation vial.[4]
-
Quantify the amount of ³H₂O using a liquid scintillation counter.[4]
-
Calculate the percentage of aromatase inhibition for each fadrozole concentration and determine the IC₅₀ value.[4]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as MCF-7.
Materials:
-
MCF-7 human breast cancer cell line[4]
-
Cell culture medium (e.g., DMEM with fetal bovine serum)[4]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]
-
Solubilizing agent (e.g., DMSO)[4]
-
96-well microtiter plates[4]
-
Microplate reader[4]
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.[4]
-
Replace the medium with fresh medium containing various concentrations of this compound.[4]
-
Incubate the cells for a desired period (e.g., 72 hours).[4]
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.[4]
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.[4]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a nude mouse xenograft model.
Materials:
-
Female athymic nude mice[4]
-
Estrogen-receptor-positive human breast cancer cells (e.g., MCF-7)[4]
-
Matrigel[4]
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)[4]
Procedure:
-
Implant cancer cells subcutaneously into the flank or mammary fat pad of the nude mice.[4]
-
Monitor the mice for tumor development. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[4]
-
Administer this compound to the treatment group (e.g., by oral gavage) and the vehicle to the control group.[4]
-
Measure tumor dimensions with calipers regularly and calculate the tumor volume.[4]
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.[4]
-
Compare the tumor growth rates and final tumor weights between the groups to assess in vivo efficacy.[4]
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor. Its chemical and physical properties, along with its established mechanism of action, make it an important tool for researchers in oncology and endocrinology. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound's biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
Fadrozole Hydrochloride: A Technical Guide on Its Role in Estrogen-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][3] This mechanism of action underlies its therapeutic application in estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][4] This technical guide provides a comprehensive overview of fadrozole's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Fadrozole exerts its therapeutic effect by competitively inhibiting the aromatase enzyme, which is a member of the cytochrome P-450 superfamily.[1][2] This enzyme is responsible for the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[1] Fadrozole binds reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity.[3] This leads to a significant and sustained suppression of plasma and urinary estrogen levels, depriving estrogen-receptor-positive (ER+) cancer cells of the hormonal stimulation required for their growth and proliferation.[1][4]
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.
Quantitative Efficacy and Pharmacokinetic Data
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Fadrozole from various preclinical and clinical studies.
Table 1: Preclinical Inhibitory Potency
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ | 4.5 nM | Aromatase | [5] |
| Kᵢ (Estrone Pathway) | 13.4 nmol/L (3.0 ng/mL) | In vivo | [6] |
| Kᵢ (Estradiol Pathway) | 23.7 nmol/L (5.3 ng/mL) | In vivo | [6] |
Table 2: Clinical Efficacy in Advanced Breast Cancer
| Parameter | Value | Dose | Patient Population | Reference |
| Objective Response Rate | 17% | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7][8] |
| Complete Response | 10% | 1 or 4 mg/day | Postmenopausal, previously treated | [9][10] |
| Partial Response | 13% | 1 or 4 mg/day | Postmenopausal, previously treated | [9][10] |
| Stable Disease | 21% | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7] |
| Median Time to Treatment Failure | 12.7 weeks | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7][8] |
| Median Duration of Response | 36 weeks | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7] |
Table 3: Clinical Data on Estrogen Suppression
| Hormone | Suppression Level | Dose | Duration | Reference |
| Estradiol | > 50% from baseline | 2 mg b.i.d. | Up to 973 days | [11] |
| Estrone | > 80% from baseline | 2 mg b.i.d. | Up to 973 days | [11] |
| Estrone | Dose-dependent suppression | 0.5, 1.0, 2.0 mg b.d. | 3 months | [12] |
| Estrone (mean on-treatment) | 25.0 pmol/l | 1.0 mg b.d. | 3 months | [12] |
| Estrone (mean on-treatment) | 23.9 pmol/l | 2.0 mg b.d. | 3 months | [12] |
Table 4: Pharmacokinetic Parameters in Postmenopausal Women
| Parameter | Value | Dose | Reference |
| Tₘₐₓ | 1-2 hours | 2 and 8 mg b.i.d. | [6] |
| T½ (Half-life) | 10.5 hours | 2 and 8 mg b.i.d. | [6] |
| Oral Clearance | 621 mL/min | 2 and 8 mg b.i.d. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol describes a radiometric assay to determine the in vitro potency of fadrozole in inhibiting aromatase activity using human placental microsomes.[3][13]
Workflow Diagram:
Materials:
-
Human placental microsomes[3]
-
[1β-³H]-Androstenedione (substrate)[3]
-
NADPH[3]
-
This compound[3]
-
Phosphate buffer (pH 7.4)[3]
-
Chloroform[3]
-
Dextran-coated charcoal[3]
-
Scintillation fluid and counter[3]
Procedure:
-
Microsome Preparation: Prepare human placental microsomes by differential centrifugation of placental tissue obtained after term delivery.[3][13] Determine the protein concentration of the microsomal preparation.[13]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a known concentration of human placental microsomes, and NADPH.[3]
-
Inhibitor Addition: Add varying concentrations of fadrozole (typically in a logarithmic series) to the reaction tubes. Include a control group with no inhibitor.[3]
-
Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-Androstenedione to each tube.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).[3]
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.[3]
-
Separation: Separate the aqueous phase containing the released ³H₂O from the organic phase. This can be achieved by treatment with dextran-coated charcoal followed by centrifugation.[3][13]
-
Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.[13]
-
Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition for each fadrozole concentration relative to the vehicle control to determine the IC₅₀ value.[13]
Cell Proliferation Assay (MTT Assay with MCF-7 Cells)
This protocol outlines the use of the MTT assay to assess the effect of fadrozole on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[3]
Materials:
-
MCF-7 human breast cancer cell line[3]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)[3]
-
This compound[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3]
-
Solubilizing agent (e.g., DMSO)[3]
-
96-well microplate[14]
-
Microplate reader[3]
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of fadrozole. Include appropriate controls (vehicle control, positive control with a known inhibitor).[3]
-
Incubation: Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).[3]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each fadrozole concentration relative to the vehicle control and determine the IC₅₀ value.[3]
In Vivo Efficacy Study (Nude Mouse Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo efficacy of fadrozole in a nude mouse xenograft model of human breast cancer.[3][15]
Workflow Diagram:
Materials:
-
Immunodeficient mice (e.g., ovariectomized nude mice)[15]
-
MCF-7 cells transfected with the aromatase gene (MCF-7Ca)[15]
-
This compound[3]
-
Vehicle for drug administration (e.g., saline, corn oil)[3]
-
Calipers for tumor measurement[3]
Procedure:
-
Cell Implantation: Subcutaneously implant MCF-7Ca cells into the flank of ovariectomized, immunodeficient mice.[15]
-
Tumor Establishment: Allow the tumors to grow to a palpable and measurable size.
-
Randomization: Randomly assign mice with established tumors to different treatment groups (e.g., vehicle control, different doses of fadrozole).[13]
-
Treatment Administration: Administer fadrozole or vehicle to the mice according to the predetermined schedule and route (e.g., daily oral gavage).[13]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitoring: Monitor the general health and body weight of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[13]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of fadrozole.
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor.[3][4] Its primary mechanism of action, the inhibition of estrogen biosynthesis, provides a targeted therapeutic strategy for estrogen-dependent diseases, particularly hormone receptor-positive breast cancer.[1][2] The quantitative data from both preclinical and clinical studies demonstrate its efficacy in suppressing estrogen levels and inhibiting tumor growth.[7][11][12] The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of fadrozole and other aromatase inhibitors in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. This compound: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies of Fadrozole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride (also known as CGS 16949A) is a potent and selective, non-steroidal aromatase inhibitor.[1][2] Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens such as estradiol and estrone.[1][3] By inhibiting this enzyme, fadrozole effectively reduces circulating estrogen levels.[1][2] This mechanism of action makes it a valuable therapeutic agent for estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[2][3] This technical guide provides a comprehensive overview of the preclinical data for fadrozole, including its mechanism of action, in vitro and in vivo studies, pharmacokinetics, and toxicology.
Mechanism of Action
Fadrozole functions as a competitive inhibitor of the aromatase enzyme.[2][4] As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[2][5] This blockage of the enzyme's catalytic activity leads to a significant and sustained suppression of both plasma and urinary estrogen levels.[2] The reduction in estrogen deprives hormone-dependent tumors of their primary growth stimulus.[6][7]
The inhibition of aromatase by fadrozole also has downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By lowering circulating estrogen, fadrozole lessens the negative feedback that estrogens normally exert on the hypothalamus and pituitary gland.[2][8] This can result in a compensatory increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][8]
Fadrozole's mechanism of action via inhibition of aromatase in the steroidogenesis pathway.
In Vitro Studies
Fadrozole has demonstrated potent and selective inhibition of aromatase in various in vitro assays.
| Parameter | Species/System | Value | Reference |
| IC50 (Aromatase Inhibition) | Not specified | 4.5 nM | [9] |
| IC50 (Aromatase Inhibition) | Not specified | 6.4 nM | [10] |
| IC50 (Estrogen Production) | Hamster ovarian slices | 0.03 µM | [10] |
| KI (Estrone synthesis) | In vivo study | 13.4 nmol/L | [11][12][13] |
| KI (Estradiol synthesis) | In vivo study | 23.7 nmol/L | [11][12][13] |
Experimental Protocols
This protocol describes a radiometric assay to determine the in vitro potency of fadrozole in inhibiting aromatase activity using human placental microsomes.[10][14]
-
Materials:
-
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human placental microsomes, and varying concentrations of Fadrozole.[10]
-
Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.[10]
-
Initiation of Reaction: Start the reaction by adding a solution of [1β-³H]-androstenedione and NADPH.[10]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[10]
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.[10]
-
Separation: The product, ³H₂O, is separated from the radiolabeled steroid substrate by treatment with dextran-coated charcoal followed by centrifugation.[4]
-
Quantification: Measure the radioactivity of the aqueous phase using a liquid scintillation counter.[15]
-
Data Analysis: The amount of ³H₂O produced is directly proportional to aromatase activity.[10] Calculate the percentage of inhibition for each fadrozole concentration and determine the IC50 value by plotting the inhibition curve.[14]
-
This protocol outlines the use of the MTT assay to assess the effect of fadrozole on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[14]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of fadrozole and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.[14] Calculate the percentage of cell proliferation inhibition for each fadrozole concentration relative to the vehicle control and determine the IC50 value.[14]
-
Workflow for an in vitro aromatase inhibition assay.
In Vivo Animal Studies
Fadrozole has been evaluated in various rodent models to assess its efficacy in inhibiting tumor growth and its effects on reproductive function.
Fadrozole Dosage in Rat Models
| Application | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Mammary Tumor Inhibition | Sprague-Dawley | 0.5 mg/kg/day, p.o. | Oral Gavage | More effective than 14 mg/kg once every 7 days in reducing tumor growth. | [1] |
| Mammary Tumor Inhibition | Sprague-Dawley | 2 mg/kg/day, p.o. | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. | [1] |
| Post-menopausal Mammary Tumor Model | Sprague-Dawley | 0.25 mg/kg, twice daily, p.o. | Oral Gavage | Counteracted androstenedione-induced tumor volume retention in ovariectomized rats. | [1] |
| Reproductive Function Study | Sprague-Dawley | 1.2 mg/kg/day and 6 mg/kg/day, p.o. | Oral Gavage | Caused a profound decrease in the number of estrous cycles, which were reestablished after a recovery period. No long-term adverse effects on reproductive function. | [1] |
| Aromatase Activity and Sexual Behavior | Sprague-Dawley | 0.25 mg/kg/day or 2.5 mg/kg/day | Osmotic minipumps | Fadrozole was delivered continuously to examine its central effects. | [8] |
Fadrozole Dosage in Fish Models
| Application | Species | Dosage | Administration Route | Key Findings | Reference |
| Steroid Production and Gene Expression | Fathead Minnow | 5 or 50 µg/L | In-water exposure | Plasma E2 concentrations were significantly reduced as early as 4 hours after initiation of exposure. | [16] |
| Short-Term Reproduction Assay | Fathead Minnow | 2, 10, and 50 µg/L | In-water exposure | Brain aromatase activity in fish exposed to ~50 µg/L was significantly decreased to about 18% of control values. Fadrozole decreased fecundity. | [17] |
Experimental Protocols
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of fadrozole in an immunodeficient mouse model bearing human breast cancer xenografts.
-
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
Estrogen-receptor-positive human breast cancer cells (e.g., MCF-7)
-
Matrigel (or similar basement membrane matrix)
-
Fadrozole
-
Vehicle for administration
-
Calipers
-
-
Procedure:
-
Cell Implantation: Subcutaneously implant a mixture of MCF-7 cells and Matrigel into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization: Randomize the mice into treatment and control groups.[14]
-
Fadrozole Administration: Administer fadrozole to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.[14] The control group should receive the vehicle alone.[14]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.[14]
-
Monitoring of Animal Health: Monitor the body weight and general health of the mice throughout the study.[14]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).
-
This is a common method for precise oral dosing in rodents.[1]
-
Materials:
-
Procedure:
-
Dose Calculation: Calculate the required amount of fadrozole based on the mean body weight of the experimental group and the desired dosage.[1]
-
Solution Preparation: If starting with a solid, finely grind the required amount of fadrozole.[1] Suspend or dissolve the powdered fadrozole in the chosen vehicle.[1] Use a magnetic stirrer to ensure a homogenous suspension/solution.[1] A common vehicle formulation for fadrozole is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Animal Handling and Dosing: Weigh the animal to determine the precise volume of the fadrozole solution to be administered.[1] Gently restrain the animal and insert the gavage needle orally to deliver the solution directly into the stomach.[1]
-
A generalized workflow for a fadrozole toxicity study in rodents.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that fadrozole is rapidly absorbed after oral administration, with dose-proportional kinetics within the therapeutic range.[8][18]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [11][12][13] |
| Half-life (t½) | ~10.5 hours | [11][12][13] |
| Oral Clearance | ~621 mL/min | [11][12][13] |
| Dose Proportionality | Dose-proportional in the projected therapeutic range | [18] |
| Relationship to Body Weight | Oral clearance was related to total body weight | [18] |
Toxicology and Side Effects
The toxicological profile of fadrozole is primarily related to its mechanism of action—the reduction of estrogen levels.[19] Common side effects observed in clinical studies include hot flashes, fatigue, and joint pain.[3][20] Less common but more serious side effects can include osteoporosis, cardiovascular events, and liver dysfunction.[3][19]
| Finding | Species/System | Details | Reference |
| Reproductive Effects | Female Rats | A profound decrease in the number of estrous cycles. | [1][19] |
| Reproductive Effects | Male Rats | Dose-dependent reductions in the weights of seminal vesicles, prostate, and epididymis; degeneration and necrosis of spermatocytes. | [19] |
| Hepatotoxicity | General | While direct preclinical studies are limited, other aromatase inhibitors have shown potential for liver effects. Clinical reports for fadrozole mention liver dysfunction as a less common but serious side effect. | [19] |
| Cardiovascular Effects | Postmenopausal Women | No statistically significant change over 24 months in total cholesterol, triglyceride, LDL, HDL, or VLDL. An increase in fibrinogen was observed. | [21] |
| Adrenal Steroidogenesis | Humans | At higher doses, fadrozole can inhibit other cytochrome P450 enzymes, such as C11-hydroxylase, potentially affecting cortisol and aldosterone biosynthesis. At lower therapeutic doses (1.8-2 mg daily), it does not produce clinically important inhibition of these pathways. | [22] |
Conclusion
Preclinical studies of this compound have established it as a potent and selective non-steroidal aromatase inhibitor.[9] In vitro assays have quantified its high inhibitory activity against the aromatase enzyme, and in vivo animal models have demonstrated its efficacy in reducing the growth of estrogen-dependent tumors.[1][10] Pharmacokinetic data indicate rapid oral absorption and dose-proportional exposure.[11][18] The toxicological profile is consistent with its mechanism of action, primarily reflecting the physiological consequences of estrogen deprivation.[19] This body of preclinical evidence has provided a strong foundation for the clinical development and use of fadrozole in the treatment of hormone-dependent breast cancer.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Dose proportionality and population characteristics of oral this compound, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. What are the side effects of Fadrozole monohydrochloride? [synapse.patsnap.com]
- 21. Effect of the potent aromatase inhibitor this compound (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Technical Guide for Hormone-Receptor-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective second-generation, non-steroidal aromatase inhibitor.[1] By competitively binding to the aromatase enzyme (cytochrome P450 19A1), Fadrozole effectively blocks the conversion of androgens to estrogens, the final and rate-limiting step in estrogen biosynthesis.[2][3] This mechanism leads to a significant reduction in circulating estrogen levels, which is the primary driver of its anti-tumor activity in hormone-receptor-positive (HR+) breast cancer.[2] This technical guide provides a comprehensive overview of Fadrozole's mechanism of action, quantitative efficacy from preclinical and clinical studies, and detailed experimental protocols for its evaluation in a research setting.
Core Mechanism of Action
Fadrozole functions as a competitive inhibitor of the aromatase enzyme.[4] It binds reversibly to the heme group of the cytochrome P450 subunit of the enzyme, blocking the binding of its natural substrates, androstenedione and testosterone.[2] This action prevents their conversion into estrone (E1) and estradiol (E2), respectively.[4] The resulting deprivation of estrogen, the key mitogenic stimulus for HR+ breast cancer cells, leads to the inhibition of tumor growth and proliferation.[5] Studies indicate that Fadrozole binds tightly to a site distinct from the steroid-binding site and its inhibition is sustained.[3][6] While highly selective for aromatase, at higher concentrations, it can also inhibit other cytochrome P450-mediated steps in steroidogenesis, such as C11-hydroxylase and aldosterone synthase (corticosterone methyloxidase-II).[7][8]
Signaling Pathway Inhibition
Fadrozole's primary impact is on the steroidogenesis pathway, which directly affects the estrogen-receptor-mediated signaling cascade critical for the growth of HR+ breast cancer cells. By inhibiting aromatase, Fadrozole depletes the ligands (estradiol and estrone) required to activate the estrogen receptor (ERα). In the absence of estrogen, the ERα remains in an inactive conformation, unable to translocate to the nucleus, bind to Estrogen Response Elements (EREs) on DNA, and recruit co-activators to initiate the transcription of genes involved in cell cycle progression and proliferation.
Quantitative Efficacy Data
The efficacy of Fadrozole has been quantified in numerous in vitro, in vivo, and clinical studies.
Table 1: In Vitro Aromatase Inhibition & Selectivity
| System / Enzyme | Parameter | Value | Reference |
| Human Placental Microsomal Aromatase | IC50 | 5 nM | [8] |
| Rat Ovarian Microsomal Aromatase | IC50 | 1.4 nM | [8] |
| Hamster Ovarian Estrogen Production (LH-induced) | IC50 | 0.03 µM (30 nM) | [8] |
| Avian (Dove) Preoptic Aromatase | Ki | < 1 nM | [9] |
| Cytochrome P450 27A1 (CYP27A1) | Ki | 4.6 µM | [8] |
| Hamster Ovarian Progesterone Production (LH-induced) | IC50 | 160 µM | [8] |
| Rat Adrenal Corticosterone Production (ACTH-induced) | IC50 | 100 µM | [8] |
| Rat Adrenal Aldosterone Production (ACTH-induced) | IC50 | 1 µM | [8] |
Table 2: In Vivo Pharmacodynamic & Pharmacokinetic Parameters (Postmenopausal Women)
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | [10][11] |
| Inhibitory Constant (Ki) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | [10][11] |
| Average Half-life (t½) | 10.5 hours | [10] |
| Average Oral Clearance | 621 mL/min | [10] |
| Peak Plasma Concentration Time (Tmax) | 1-2 hours | [10] |
| Androstenedione to Estrone Conversion | 84% decrease (at 1.8-4 mg/day) | [7] |
Table 3: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)
| Study | Treatment Arms | Overall Response Rate (CR+PR) | Median Time to Treatment Failure | Reference |
| Phase II Study | Fadrozole (1 mg or 4 mg daily) | 23% (10% CR, 13% PR) | 4.1 months | [12] |
| Phase II Study | Fadrozole (0.6, 1.0, or 2.0 mg daily) | 14% | - | [13] |
| Randomized Trial vs. Megestrol Acetate | Fadrozole (1 mg twice daily) | No significant difference | No significant difference | [14] |
| Randomized Trial vs. Letrozole | Fadrozole (1.0 mg twice daily) | 13.0% | - | [15] |
| Randomized Trial vs. Letrozole | Letrozole (1.0 mg once daily) | 31.2% | - | [15] |
CR = Complete Response, PR = Partial Response
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Tritiated Water Release)
This radiometric assay is a standard method to determine the in vitro potency of Fadrozole in inhibiting aromatase activity using human placental microsomes.[2][3][4]
Principle: Aromatase converts the substrate [1β-³H]-Androstenedione to estrone, releasing a tritium atom that forms tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to enzyme activity and can be quantified via liquid scintillation counting.
Materials:
-
Human placental microsomes[2]
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Liquid scintillation cocktail and counter
Methodology:
-
Microsome Preparation: Prepare human placental microsomes from tissue obtained after term delivery via differential centrifugation.[2]
-
Reaction Setup: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, a defined amount of microsomal protein, an NADPH regenerating system, and varying concentrations of Fadrozole (or vehicle control).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for approximately 15 minutes.[3]
-
Initiation: Start the reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding chloroform to extract the unmetabolized steroid substrate.[3]
-
Separation: Vortex and centrifuge the tubes to separate the aqueous phase (containing ³H₂O) from the organic phase.
-
Substrate Removal: Add dextran-coated charcoal to the aqueous phase to adsorb any residual [1β-³H]-Androstenedione.[3]
-
Quantification: Transfer an aliquot of the clear aqueous supernatant to a scintillation vial with scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate the rate of aromatase activity and determine the percentage of inhibition for each Fadrozole concentration relative to the vehicle control. Plot the data to determine the IC50 value.
Cell Proliferation Assay (MTT Assay with MCF-7 Cells)
This colorimetric assay assesses the effect of Fadrozole on the proliferation and viability of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[2]
Materials:
-
MCF-7 human breast cancer cell line
-
Appropriate culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]
-
Treatment: Remove the seeding medium and replace it with fresh medium containing serial dilutions of Fadrozole. Include vehicle-only controls.
-
Incubation: Incubate the plates for a desired treatment period (e.g., 48, 72, or 96 hours).[2]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each Fadrozole concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study in Nude Mice
This protocol evaluates the in vivo efficacy of Fadrozole in an athymic nude mouse xenograft model using the MCF-7 human breast cancer cell line.[2]
Materials:
-
Female athymic nude mice (e.g., BALB/c nude)[2]
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound
-
Vehicle for drug administration (e.g., corn oil, saline)
-
Calipers for tumor measurement
Methodology:
-
Cell Preparation: Culture MCF-7 cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile mixture of PBS and Matrigel.[2]
-
Tumor Implantation: Subcutaneously inject the MCF-7 cell suspension into the flank or mammary fat pad of the nude mice.[2]
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor development. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
Drug Administration: Administer Fadrozole to the treatment group at a predetermined dose and schedule via a chosen route (e.g., oral gavage). The control group receives the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[2]
-
Health Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Termination: At the end of the study (e.g., after a set number of weeks or when control tumors reach a predetermined size), euthanize the mice.
-
Analysis: Excise and weigh the tumors. Compare the tumor growth rates and final tumor weights between the Fadrozole-treated and control groups. Blood samples can be collected for analysis of hormone levels.[2]
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor.[2][3] Its targeted mechanism of action, which leads to profound suppression of estrogen biosynthesis, established it as a significant therapeutic agent for HR+ breast cancer and a critical tool for endocrine research.[4][5] While newer-generation inhibitors with improved efficacy and selectivity profiles have largely replaced it in the clinic, the extensive preclinical and clinical data available for Fadrozole continue to provide an invaluable foundation and benchmark for researchers and drug development professionals exploring novel aromatase inhibitors and investigating the complexities of hormone-dependent cancers.[1][2]
References
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 6. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fadrozole HCL (CGS-16949A) versus megestrol acetate treatment of postmenopausal patients with metastatic breast carcinoma: results of two randomized double blind controlled multiinstitutional trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Technical Guide to Cytochrome P450 Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective, non-steroidal inhibitor of cytochrome P450 aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1][2] By competitively blocking the conversion of androgens to estrogens, fadrozole significantly reduces circulating estrogen levels, establishing it as a critical therapeutic agent for estrogen-dependent diseases, most notably hormone-receptor-positive breast cancer.[1][3] This technical guide provides a comprehensive overview of fadrozole's mechanism of action, its inhibitory kinetics against cytochrome P450 enzymes, detailed experimental protocols for its evaluation, and its effects on steroidogenic pathways.
Mechanism of Action
Fadrozole functions as a reversible, competitive inhibitor of aromatase.[2][4] It binds to the heme group of the cytochrome P450 enzyme, thereby blocking the active site and preventing the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[5][6] This targeted inhibition leads to a systemic reduction in estrogen levels, which can slow the proliferation of estrogen-dependent cancer cells.[1] While highly selective for aromatase, at higher concentrations, fadrozole can also inhibit other P450-mediated steps in steroidogenesis, such as C11-hydroxylase and aldosterone synthase (corticosterone methyloxidase type II).[7][8] However, at therapeutic doses of 1.8–2 mg daily, it effectively blocks aromatase without causing clinically significant inhibition of cortisol or aldosterone biosynthesis.[8]
Steroidogenesis Signaling Pathway
The following diagram illustrates the primary steroid biosynthesis pathway and highlights the specific point of inhibition by fadrozole.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Technical Guide for Investigating Estrogen Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis. By effectively blocking the conversion of androgens to estrogens, fadrozole serves as a critical tool for elucidating the complex roles of estrogen signaling in both physiological and pathological processes. This guide provides an in-depth overview of fadrozole's mechanism of action, quantitative efficacy data, detailed experimental protocols for its application, and its use in dissecting estrogen receptor (ER)-mediated signaling cascades.
Introduction: The Role of Aromatase in Estrogen Synthesis
Estrogens, primarily 17β-estradiol (E2), are steroid hormones that regulate a vast array of biological functions, including development, reproduction, and homeostasis. Their dysregulation is implicated in numerous diseases, most notably hormone-dependent cancers such as breast and ovarian cancer. The biosynthesis of estrogens from androgens (androstenedione and testosterone) is catalyzed by the enzyme aromatase. Consequently, inhibiting aromatase is a cornerstone of endocrine therapy and a powerful research strategy for probing the effects of estrogen deprivation.
This compound is a third-generation aromatase inhibitor that has been instrumental in both preclinical and clinical research. Its high specificity and potency allow for the significant reduction of circulating estrogen levels, thereby enabling the study of estrogen-dependent signaling pathways in various experimental models.
Mechanism of Action of Fadrozole
Fadrozole functions as a competitive inhibitor of aromatase. It binds reversibly to the active site of the enzyme, competing with the natural androgen substrates. This binding action blocks the catalytic activity of aromatase, leading to a systemic decrease in the production of estrogens.
Figure 1: Mechanism of competitive aromatase inhibition by this compound.
Quantitative Efficacy and Pharmacological Data
The potency of fadrozole has been quantified across various experimental systems. This data is crucial for determining appropriate concentrations for in vitro work and dosage for in vivo studies.
| Parameter | Value | Model System | Reference |
| IC₅₀ | 0.3 - 1.9 nM | Human placental aromatase | |
| Kᵢ (inhibitory constant) | 0.23 nM | Human placental aromatase | |
| In vivo Efficacy | >90% reduction | Ovarian estrogen secretion in rats (1 mg/kg) | |
| In vivo Efficacy | ~80% reduction | Plasma estradiol levels in adult female zebrafish |
Experimental Protocols and Methodologies
Fadrozole is a versatile tool applicable to a range of experimental designs aimed at investigating estrogen signaling.
In Vitro Aromatase Activity Assay
This protocol assesses the direct inhibitory effect of fadrozole on aromatase enzymatic activity.
Objective: To determine the IC₅₀ of fadrozole in a specific cell line or with a purified enzyme.
Methodology:
-
System: Use human placental microsomes as the source of aromatase or hormone-responsive cells like KGN human granulosa-like tumor cells.
-
Substrate: Add ³H-androstenedione to the reaction mixture.
-
Incubation: Incubate the enzymatic source with the substrate and varying concentrations of fadrozole (e.g., 0.1 nM to 10 µM).
-
Measurement: The conversion of ³H-androstenedione to estrogen results in the release of ³H₂O. Quantify the radioactivity of ³H₂O using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition against the log concentration of fadrozole to calculate the IC₅₀ value.
In Vivo Estrogen Deprivation Studies (Zebrafish Model)
The zebrafish model is widely used for studying developmental endocrinology due to its external fertilization and rapid development. Fadrozole treatment in adult zebrafish is an established method to study the effects of estrogen deficiency.
Objective: To investigate the physiological and molecular consequences of reduced estrogen levels.
Methodology:
-
Acclimation: Acclimate adult female zebrafish to laboratory conditions.
-
Treatment: Administer fadrozole via immersion. A common concentration is 50 µg/L in the tank water.
-
Duration: Treat the fish for a defined period, for example, 9 days, ensuring regular water changes with freshly prepared fadrozole solution.
-
Endpoint Analysis:
-
Hormone Levels: Measure plasma estradiol levels using ELISA to confirm the inhibitory effect.
-
Gene Expression: Extract RNA from tissues of interest (e.g., ovary, brain) and perform qPCR to analyze the expression of estrogen-responsive genes (e.g., vtg1, cyp19a1a).
-
Histology: Analyze tissue morphology, particularly of the gonads, to observe cellular changes resulting from estrogen deprivation.
-
Figure 2: Workflow for an in vivo study using Fadrozole in the zebrafish model.
Dissecting Estrogen Signaling Pathways
By blocking estrogen production, fadrozole allows researchers to investigate the downstream signaling events that are dependent on estrogen receptor (ER) activation. When estrogens are depleted, ERs remain unbound and inactive, preventing their translocation to the nucleus and the subsequent regulation of target gene expression.
Key Pathways Affected:
-
Genomic Pathway: In the absence of estradiol, the classical genomic signaling pathway is inhibited. ERs do not dimerize, translocate to the nucleus, or bind to Estrogen Response Elements (EREs) in the promoter regions of target genes. This leads to altered transcription of genes involved in cell proliferation, survival, and differentiation (e.g., c-Myc, Cyclin D1, Bcl-2).
-
Non-Genomic Pathways: Estrogen can also elicit rapid, non-genomic effects through membrane-associated ERs (mERs), which can activate kinase cascades like PI3K/Akt and MAPK/ERK. Fadrozole treatment also ablates these signals by preventing the production of the ligand (estradiol).
Figure 3: Fadrozole's effect on the genomic estrogen receptor signaling pathway.
Applications and Research Considerations
-
Oncology Research: Fadrozole is extensively used in models of hormone-dependent breast cancer to study mechanisms of tumor growth, apoptosis, and the development of endocrine resistance.
-
Neuroendocrinology: It is a valuable tool for investigating the role of local estrogen synthesis (neuroestrogens) in the brain and its impact on behavior, neuroprotection, and synaptic plasticity.
-
Reproductive Biology: Fadrozole is used to study the essential roles of estrogens in folliculogenesis, ovulation, and overall reproductive health in various animal models.
Considerations:
-
Specificity: While highly selective for aromatase, researchers should consider potential off-target effects at very high concentrations.
-
Model System: The pharmacokinetics and efficacy of fadrozole can vary between species and model systems. Dose-response studies are recommended to determine the optimal concentration or dosage for each specific application.
-
Compensatory Mechanisms: Prolonged estrogen deprivation can sometimes lead to the upregulation of other signaling pathways. It is important to consider these potential compensatory effects when interpreting results.
Conclusion
This compound remains an indispensable pharmacological tool for the scientific community. Its potent and specific inhibition of aromatase provides a reliable method for depleting systemic and local estrogen levels. This allows for precise investigation into the myriad signaling pathways governed by estrogen, advancing our understanding of endocrinology and the development of therapies for hormone-dependent diseases.
In Vitro Potency of Fadrozole in Inhibiting Aromatase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Fadrozole is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1] By reversibly binding to the aromatase enzyme, Fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][2] This mechanism of action is fundamental to its application in studying estrogen-dependent processes and its use in therapeutic areas such as oncology. This technical guide provides a comprehensive overview of Fadrozole's in vitro potency, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Aromatase, a member of the cytochrome P-450 superfamily, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[1][3] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[1] Fadrozole functions as a competitive inhibitor, binding reversibly to the heme group of the aromatase enzyme's active site.[4] This action physically obstructs the binding of the natural androgen substrates, thereby blocking estrogen synthesis.[1][3] Its non-steroidal nature and high selectivity for aromatase minimize the impact on other steroidogenic enzymes at therapeutic concentrations.[4]
Quantitative Data Presentation: In Vitro Aromatase Inhibition
The inhibitory potency of Fadrozole has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating its efficacy.
| Parameter | Value | Enzyme Source / System | Substrate Pathway | Reference |
| IC50 | 6.4 nM | Human Placental Aromatase | Not Specified | [4][5] |
| IC50 | 30 nM | Hamster Ovarian Slices (Estrogen Production) | Not Specified | [5][6] |
| Ki | 13.4 nM | In vivo study in postmenopausal women | Estrone Synthesis | [4][7] |
| Ki | 23.7 nM | In vivo study in postmenopausal women | Estradiol Synthesis | [7] |
Selectivity Profile: To assess the selectivity of Fadrozole, its inhibitory activity against other enzymes involved in steroidogenesis is evaluated.
| Parameter | Value | Enzyme / System | Note | Reference |
| IC50 | 120 µM | Hamster Ovarian Slices (Progesterone Production) | Demonstrates high selectivity for aromatase over other P450 enzymes. | [5][8] |
Signaling Pathway and Mechanism of Inhibition
Fadrozole's primary effect is the interruption of the steroidogenesis pathway at the final step of estrogen synthesis.
The logical relationship of competitive inhibition is visualized below, where Fadrozole and the natural androgen substrate compete for the same active site on the aromatase enzyme.
Experimental Protocols
The in vitro potency of aromatase inhibitors like Fadrozole is commonly determined using cell-free or cell-based assays.[9] The tritiated water release assay using human placental microsomes is a standard cell-free method.[10][11]
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This protocol outlines a common method for determining the IC50 value of Fadrozole.
Objective: To measure the dose-dependent inhibition of aromatase activity by Fadrozole in a cell-free system.
Materials:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19).[12][13]
-
Substrate: [1β-³H]-Androstenedione.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[14]
-
Inhibitor: Fadrozole, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reagents: Dextran-coated charcoal suspension, liquid scintillation cocktail.
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the buffer, NADPH regenerating system, and the enzyme source.
-
Inhibitor Addition: Add varying concentrations of Fadrozole (or vehicle control) to the reaction tubes. Pre-incubate for a short period at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes). The reaction should be within the linear range for product formation.
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform or ethyl acetate).
-
Separation of Tritiated Water: Add a dextran-coated charcoal suspension to the aqueous phase to adsorb the unreacted steroid substrate.[10] Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the released tritiated water (³H₂O), to a scintillation vial. Add liquid scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of aromatase activity (pmol/min/mg protein). Determine the percentage of inhibition for each Fadrozole concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
Fadrozole is a highly effective and selective inhibitor of aromatase, demonstrating potent activity in in vitro assays.[10] Its well-characterized competitive mechanism of action and significant impact on estrogen biosynthesis make it an indispensable tool for research in endocrinology and oncology.[1][3] The quantitative data and standardized protocols presented in this guide provide a comprehensive resource for scientists and researchers utilizing Fadrozole to investigate estrogen-dependent pathways and develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 3. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Molecular Docking of Aromatase Inhibitors | MDPI [mdpi.com]
- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. epa.gov [epa.gov]
- 14. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Technical Guide to its Impact on Circulating Estrogen Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor. It details the compound's mechanism of action, its quantitative effects on circulating estrogen levels, the experimental protocols used to ascertain these effects, and the relevant signaling pathways. This document is intended to be a valuable resource for professionals in the fields of oncology, endocrinology, and pharmaceutical development.
Introduction
This compound (formerly known as CGS 16949A) is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[2] By inhibiting this enzyme, fadrozole effectively reduces the levels of circulating estrogens, primarily estradiol (E2) and estrone (E1).[2][3] This mechanism of action makes it a therapeutic agent for estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[4][5] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue, and fadrozole's targeted action in blocking this process has been a cornerstone of endocrine therapy.[6]
Mechanism of Action
Fadrozole functions as a potent and selective non-steroidal competitive inhibitor of aromatase.[1] It binds reversibly to the active site of the cytochrome P450 aromatase enzyme, thereby blocking the conversion of androstenedione to estrone and testosterone to estradiol.[2] This competitive inhibition leads to a significant and sustained suppression of both plasma and urinary estrogen levels.[1][6]
The reduction in circulating estrogens can also impact the Hypothalamic-Pituitary-Gonadal (HPG) axis. In postmenopausal women, the ovaries are no longer the primary source of estrogen, and the negative feedback loop of estrogen on the hypothalamus and pituitary is already diminished. The administration of an aromatase inhibitor like fadrozole further reduces peripheral estrogen, which can lead to a compensatory increase in the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7] This increase in gonadotropins can, in turn, stimulate the adrenal glands and remaining ovarian stromal tissue to produce more androgens, the precursors for estrogen synthesis.[8]
Quantitative Effects on Estrogen Levels
Clinical and preclinical studies have consistently demonstrated the efficacy of fadrozole in suppressing circulating estrogen levels. The extent of this suppression is dose-dependent. The following tables summarize the quantitative data from key studies.
Table 1: Clinical Studies in Postmenopausal Women with Breast Cancer
| Study Reference | Fadrozole Dosage | Treatment Duration | Estradiol (E2) Suppression | Estrone (E1) Suppression |
| Demers et al. (1993)[6] | 2 mg twice daily | Up to 973 days | > 50% from baseline (sustained) | > 80% from baseline (sustained) |
| Dowsett et al. (1991)[2] | 0.5 mg twice daily | 3 months | Substantial fall | On-treatment mean: 38.0 pmol/l |
| Dowsett et al. (1991)[2] | 1.0 mg twice daily | 3 months | Substantial fall | On-treatment mean: 25.0 pmol/l |
| Dowsett et al. (1991)[2] | 2.0 mg twice daily | 3 months | Substantial fall | On-treatment mean: 23.9 pmol/l |
| Costa et al. (1999)[1] | 1.8 - 4.0 mg/day | 3 - 24 months | Reduced to undetectable levels | Reduced to undetectable levels |
Table 2: Preclinical Studies
| Study Reference | Animal Model | Fadrozole Dosage | Treatment Duration | Effect on Estrogen Levels |
| Sano et al. (1994)[5] | Rats with DMBA-induced mammary tumors | Not specified | Not specified | In vivo inhibitory activity against estrogen-dependent tumors |
| Bhatnagar et al. (1990)[7] | Hamsters, Rabbits, Monkeys | Not specified | Not specified | Significantly depleted estrogen |
| Examining the effects of Fadrozole... (2018)[9] | Chicken embryos | Not specified | 2 days | Significantly lower estradiol levels in females |
Experimental Protocols
The quantification of fadrozole's effect on estrogen levels relies on robust and sensitive analytical methods. Below are detailed methodologies representative of those used in key clinical and preclinical investigations.
Clinical Trial Protocol for Hormone Level Assessment
This protocol outlines a generalized design for a clinical trial to assess the endocrine effects of fadrozole in postmenopausal women with advanced breast cancer, based on the methodologies described in the cited literature.[2][6][10]
Study Design: A double-blind, randomized, multicenter study.[10][11]
Patient Population: Postmenopausal women with histologically confirmed, advanced or recurrent estrogen receptor-positive or unknown breast cancer.[4][10]
Treatment Regimen: Patients are randomized to receive oral this compound at varying doses (e.g., 0.5 mg, 1.0 mg, or 2.0 mg) twice daily.[2][10]
Blood Sampling: Blood samples are collected at baseline (before treatment initiation) and at regular intervals during treatment (e.g., 1, 2, and 3 months) for hormonal analysis.[2]
Hormone Assays: Serum levels of estradiol, estrone, and estrone sulphate are measured. Historically, these would have been measured using highly sensitive radioimmunoassays (RIA). More contemporary studies would utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity.
Representative Radioimmunoassay (RIA) Protocol for Estradiol:
-
Sample Preparation: Serum samples are extracted with an organic solvent (e.g., diethyl ether) to separate steroids from binding proteins.
-
Assay: The extracted sample is incubated with a specific anti-estradiol antibody and a known amount of radiolabeled estradiol (e.g., ³H-estradiol).
-
Separation: The antibody-bound estradiol is separated from the free estradiol, often using charcoal-dextran suspension to adsorb the free fraction.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of estradiol in the sample is determined by comparing the results to a standard curve generated with known concentrations of estradiol.
Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Estradiol and Estrone:
-
Sample Preparation: An internal standard (e.g., deuterated estradiol) is added to the serum sample. The sample is then subjected to liquid-liquid extraction to isolate the estrogens.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The estrogens are separated from other sample components on a C18 or similar column.
-
Mass Spectrometric Detection: The separated estrogens are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for estradiol and estrone, allowing for highly specific and sensitive quantification.
-
Data Analysis: The concentrations of estradiol and estrone are calculated by comparing the peak areas of the analytes to that of the internal standard and referencing a calibration curve.
In Vivo Animal Study Protocol
This protocol is a generalized representation of studies investigating the in vivo effects of fadrozole in animal models.[9][12]
Animal Model: For example, sexually mature female rats or chicken embryos.[5][9]
Treatment Administration: Fadrozole is administered orally or via injection at specified doses. A control group receives a vehicle solution.[12]
Sample Collection: At the end of the treatment period, animals are euthanized, and blood is collected for plasma hormone analysis. Tissues of interest (e.g., ovaries, brain) may also be harvested.[9]
Hormone Measurement: Plasma estradiol and estrone levels are quantified using a validated immunoassay (e.g., ELISA) or LC-MS/MS.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to fadrozole's action.
References
- 1. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatase inhibitors in the treatment of breast cancer in post-menopausal female patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of anastrozole on hormone levels in postmenopausal women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of androgens levels in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations of LH and FSH with reproductive hormones depending on each stage of the menopausal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase Inhibition Causes Increased Amplitude, but not Frequency, of Hypothalamic-Pituitary Output in Normal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical use of aromatase inhibitors (AI) in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Associations of LH and FSH with reproductive hormones depending on each stage of the menopausal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride for Research on Drug Resistance Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the use of Fadrozole hydrochloride in studying the mechanisms of drug resistance, particularly in the context of estrogen receptor-positive (ER+) breast cancer. Fadrozole is a potent and selective non-steroidal aromatase inhibitor that has been instrumental in understanding how cancer cells evade endocrine therapies.
Introduction to Fadrozole and Acquired Resistance
This compound is a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis.[1][2] By blocking the conversion of androgens to estrogens, Fadrozole effectively reduces circulating estrogen levels, which is a key therapeutic strategy for hormone-dependent breast cancers.[1][3]
However, a significant clinical challenge is the development of acquired resistance to aromatase inhibitors (AIs).[1] While initially effective, long-term treatment can lead to the emergence of cancer cell populations that no longer depend on estrogen for their growth and survival. Understanding the molecular basis of this resistance is crucial for developing novel therapeutic strategies.
The primary mechanisms of acquired resistance to non-steroidal AIs like Fadrozole are multifactorial and often involve the upregulation of alternative survival and proliferation pathways.[4] The most commonly implicated signaling cascades are the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] This is frequently driven by the overexpression or activation of receptor tyrosine kinases such as HER2 (ERBB2) and EGFR.[4]
Quantitative Data on Aromatase Inhibitor Resistance
The development of resistance to non-steroidal aromatase inhibitors like Fadrozole leads to significant changes in drug sensitivity and protein expression. The following tables summarize representative data from studies on Letrozole, a potent non-steroidal AI analogous to Fadrozole.
Table 1: In Vitro Efficacy of Letrozole in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line Model | Treatment | IC50 (nmol/L) | Fold Resistance |
| MCF-7-aromatase (Sensitive) | Letrozole | 5.3[5] | - |
| MCF-7-LR (Resistant) | Letrozole | >1000[5] | >188 |
Table 2: Changes in Protein Expression and Activation in Letrozole-Resistant Cells
| Protein | Change in Resistant Cells | Fold Change (Resistant vs. Sensitive) | Implicated Pathway |
| MAP3K6 | Upregulation | 3.2-fold (p<0.01)[6][7] | MAPK/p38 |
| p-MKK6 | Increased Phosphorylation | Not specified | MAPK/p38 |
| p-p38 | Increased Phosphorylation | Not specified | MAPK/p38 |
| p-RSK1 | Increased Phosphorylation | Not specified | MAPK/p38 |
| p-RSK2 | Increased Phosphorylation | Not specified | MAPK/p38 |
| p70S6K | Increased Phosphorylation | Not specified | MAPK/mTOR |
| EGFR | Upregulation | Increased level observed[8] | Receptor Tyrosine Kinase |
| HER2 | Upregulation | Slightly higher level observed[8] | Receptor Tyrosine Kinase |
Signaling Pathways in Fadrozole Resistance
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and growth.[4] In the context of AI resistance, the upregulation of receptor tyrosine kinases (RTKs) like HER2 and EGFR can lead to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt, which in turn activates mTOR and its downstream effectors, driving cell growth and proliferation independent of the estrogen receptor.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival.[4] Similar to the PI3K/Akt pathway, this cascade can be activated by RTKs. This leads to a phosphorylation cascade that ultimately results in the activation of ERK, which can then phosphorylate a variety of transcription factors and other proteins to promote cell cycle progression and survival.
Experimental Protocols
Development of a Fadrozole-Resistant Cell Line
This protocol describes the generation of a Fadrozole-resistant cell line using a gradual dose-escalation method.
Materials:
-
Parental breast cancer cell line (e.g., MCF-7 engineered to overexpress aromatase, MCF-7/AROM-1).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Testosterone.
-
This compound.
-
Cell culture flasks, plates, and other consumables.
Procedure:
-
Initial Culture: Begin by culturing the parental MCF-7/AROM-1 cells in their standard growth medium supplemented with 10⁻⁷ M testosterone.
-
Initial Fadrozole Exposure: Introduce Fadrozole at a low concentration, typically around the IC10-IC20 (the concentration that inhibits growth by 10-20%), which needs to be determined empirically for the specific cell line.
-
Monitoring: Closely monitor the cells for growth inhibition and changes in morphology. Initially, a significant reduction in cell proliferation is expected.
-
Dose Escalation: Once the cells adapt to the current Fadrozole concentration and resume proliferation, passage them and increase the Fadrozole concentration by 1.5 to 2-fold.[7]
-
Repeat: Repeat the process of adaptation and dose escalation over a period of several months.[9]
-
Selection and Expansion: This long-term culture under selective pressure will favor the growth of resistant cells. Once a population of cells is able to proliferate steadily at a high concentration of Fadrozole (e.g., >1 µM), these can be considered a resistant line.
-
Clonal Isolation (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
-
Cryopreservation: Expand the resistant cell line and cryopreserve stocks for future experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Fadrozole and to compare the IC50 values between sensitive and resistant cell lines.
Materials:
-
Parental and Fadrozole-resistant cells.
-
96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Fadrozole concentrations (e.g., 0 to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Cell lysates from parental and resistant cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., for p-Akt, total Akt, p-ERK, total ERK, GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin. Compare the levels of phosphorylated and total proteins between sensitive and resistant cells.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of genes potentially involved in Fadrozole resistance.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Gene-specific primers.
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]
-
Analysis: Analyze the data using the comparative Cq (2^-ΔΔCq) method to determine the relative fold change in gene expression in resistant cells compared to parental cells, normalized to the housekeeping gene.[11]
Conclusion
This compound is a valuable research tool for investigating the mechanisms of acquired resistance to aromatase inhibitors. By developing Fadrozole-resistant cell lines and employing the molecular biology techniques outlined in this guide, researchers can dissect the complex signaling pathways that drive resistance. This knowledge is essential for the identification of new therapeutic targets and the development of strategies to overcome or prevent endocrine therapy resistance in breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oaepublish.com [oaepublish.com]
Methodological & Application
Application Notes and Protocols for Fadrozole Hydrochloride In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1).[1] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, which involves converting androgens into estrogens.[2][3] By competitively binding to the aromatase enzyme, fadrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.[1][4] This targeted mechanism of action makes fadrozole an invaluable tool for studying estrogen-dependent physiological and pathological processes, particularly in oncology and endocrinology research.[4][5] Its primary application has been in the treatment of hormone-receptor-positive breast cancer.[2]
These application notes provide detailed protocols for common in vitro experiments involving this compound, a summary of its quantitative data, and visualizations of its mechanism and experimental workflows.
Quantitative Data Summary: In Vitro Inhibition
The following table summarizes the inhibitory potency of this compound in various in vitro systems.
| Parameter | Value | System | Reference |
| IC₅₀ | 4.5 nM | Aromatase Enzyme | [6] |
| IC₅₀ | 6.4 nM | Aromatase Enzyme | [7] |
| IC₅₀ | 0.03 µM (30 nM) | Estrogen Production (Hamster Ovarian Slices) | [7] |
| IC₅₀ | 120 µM | Progesterone Production (Hamster Ovarian Slices) | [7] |
IC₅₀ (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: Steroidogenesis Inhibition
This compound exerts its effect by directly inhibiting the aromatase enzyme within the steroidogenesis pathway. This action prevents the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone. The resulting decrease in estrogen levels is the primary mechanism behind its therapeutic effects in estrogen-dependent conditions.[2][3]
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This radiometric assay is a standard method to determine the in vitro potency of fadrozole by measuring the amount of tritiated water (³H₂O) released during the aromatization of a radiolabeled androgen substrate.[4][8][9]
Objective: To quantify the inhibitory effect of this compound on aromatase activity using human placental microsomes.
Materials:
-
Human placental microsomes[8]
-
[1β-³H]-Androstenedione (substrate)[8]
-
This compound
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[4]
-
Phosphate buffer (e.g., 50 mM, pH 7.4)[4]
-
Chloroform[9]
-
Dextran-coated charcoal suspension[8]
-
Liquid scintillation cocktail and counter[9]
Procedure:
-
Microsome Preparation: Isolate the microsomal fraction from fresh human term placenta via differential centrifugation.[4] Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay.[4]
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, the NADPH-regenerating system, and a defined amount of the human placental microsome preparation.[4]
-
Inhibitor Addition: Add varying concentrations of this compound (typically prepared in a logarithmic series) to the reaction tubes. Include a vehicle control group (e.g., DMSO) with no inhibitor.[8]
-
Pre-incubation: Pre-incubate the mixtures for approximately 15 minutes at 37°C.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.[4][8]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 15-60 minutes.[4][9]
-
Reaction Termination: Stop the reaction by adding ice-cold chloroform to extract the steroids.[4][9]
-
Separation of Phases: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The aqueous phase contains the released ³H₂O.[9]
-
Removal of Unreacted Substrate: Transfer the aqueous supernatant to a new tube. Add a dextran-coated charcoal suspension to adsorb any residual unmetabolized [1β-³H]-androstenedione. Centrifuge to pellet the charcoal.[4][8]
-
Quantification: Transfer an aliquot of the final aqueous supernatant to a scintillation vial, add the scintillation cocktail, and measure the radioactivity (counts per minute) using a liquid scintillation counter.[4]
-
Data Analysis: The measured radioactivity is directly proportional to the aromatase activity. Calculate the percentage of inhibition for each fadrozole concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of fadrozole on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is particularly relevant for estrogen-receptor-positive cancer cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.
Materials:
-
Estrogen-receptor-positive cell line (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the overnight culture medium. Add fresh medium containing various concentrations of this compound. Include appropriate controls: a vehicle control (medium with the same amount of solvent used for fadrozole, e.g., DMSO) and a no-cell blank control (medium only).[8]
-
Incubation: Incubate the cells with fadrozole for the desired duration (e.g., 48, 72, or 96 hours).[8]
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each fadrozole concentration relative to the vehicle control using the formula: (OD_treated / OD_control) * 100. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the fadrozole concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 3. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Fadrozole Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1] It is a valuable tool for in vitro studies investigating estrogen-dependent processes, particularly in cancer research. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound competitively and reversibly binds to the aromatase enzyme, blocking the final and rate-limiting step in estrogen biosynthesis.[1][2] This action inhibits the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[3][4][5] By depleting estrogen levels, this compound can inhibit the growth of estrogen-receptor-positive (ER+) cancer cells that rely on estrogen for proliferation.[3][4] While Fadrozole binds tightly to the aromatase enzyme, this inhibition is a reversible process and does not involve a reactive mechanism.[2][6]
dot
Caption: this compound's mechanism of action.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound from various studies.
Table 1: In Vitro Aromatase Inhibition
| System | Substrate | Parameter | Value | Reference |
| Human Placental Microsomes | [4-14C]androstenedione | Ki | 1.6 nM | [7] |
| Human Placental Microsomes | Not Specified | IC50 | 6.4 nM | [8][9] |
| Human Placental Microsomes | Not Specified | IC50 | 0.008 - 0.02 µM | [7] |
| Rat Ovarian Aromatase | Not Specified | IC50 | 1.4 nM | [10] |
| Human Aromatase | Not Specified | IC50 | 5 nM | [10] |
| Hamster Ovarian Slices | Endogenous | IC50 (Estrogen) | 0.03 µM | [8][11] |
| Hamster Ovarian Slices | Endogenous | IC50 (Progesterone) | 120 µM | [8][11] |
| Human Breast Cancer Homogenates | Not Specified | IC50 | 0.008 - 0.02 µM | [7] |
| Live Breast Cancer Cells | Not Specified | IC50 | 0.008 - 0.02 µM | [7] |
| Porcine Ovarian Microsomes | Not Specified | IC50 | 0.008 - 0.02 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to prepare a sterile, concentrated stock solution of this compound for accurate and repeatable experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
0.2 µm sterile syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO. Vortex briefly to ensure complete dissolution. A stock solution of 10 mM in DMSO is a common starting point.[8]
-
Sterilization: Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years or at -80°C for up to 1 year.[10]
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Aromatase Inhibition Assay (Radiometric)
This protocol is adapted from methods using human placental microsomes to determine the inhibitory potency of this compound.[2][12]
dot
Caption: Workflow for an in vitro aromatase inhibition assay.
Materials:
-
Human placental microsomes[2]
-
[1β-³H]-Androstenedione (substrate)
-
This compound stock solution
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Chloroform
-
Dextran-coated charcoal
-
Liquid scintillation fluid and counter
Procedure:
-
Microsome Preparation: Isolate microsomes from fresh human term placenta via differential centrifugation.[12] Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.[12]
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, the NADPH-regenerating system, and the human placental microsome preparation.[12]
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic series) to the reaction tubes. Include a vehicle control (DMSO) and a no-inhibitor control.[2]
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 15 minutes) at 37°C.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding [1β-³H]-Androstenedione to each tube.[2][12]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[2][12]
-
Reaction Termination: Stop the reaction by adding cold chloroform to extract the steroids.[2][12]
-
Separation: Separate the aqueous phase, which contains the released ³H₂O, from the organic phase containing the unreacted substrate. This can be achieved by treatment with dextran-coated charcoal followed by centrifugation.[2][12]
-
Measurement: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.[12]
-
Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition by this compound at each concentration compared to the vehicle control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of estrogen-dependent cancer cell lines (e.g., MCF-7).
Materials:
-
Estrogen-dependent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48, 72, or 96 hours).[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This data can be used to determine the IC₅₀ value of this compound for the specific cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 4. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Aromatase | TargetMol [targetmol.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fadrozole Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor.[1][2] It effectively blocks the conversion of androgens to estrogens by inhibiting the aromatase enzyme (cytochrome P450 19A1), leading to a significant reduction in circulating estrogen levels.[1][3] This makes it an invaluable tool for investigating estrogen-dependent physiological processes and diseases in various animal models.[3]
Data Presentation: this compound Dosage in Rodent Studies
The optimal dosage of this compound can vary depending on the animal model, strain, and specific research question. The following table summarizes dosages reported in various in vivo rodent studies.
| Application | Animal Model | Dosage | Administration Route | Key Findings |
| Mammary Tumor Inhibition | Sprague-Dawley Rat | 0.5 mg/kg/day | Oral Gavage (p.o.) | More effective than 14 mg/kg once every 7 days in reducing tumor growth.[3] |
| Mammary Tumor Inhibition | Sprague-Dawley Rat | 2 mg/kg/day | Oral Gavage (p.o.) | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels.[3] |
| Post-menopausal Mammary Tumor Model | Ovariectomized Sprague-Dawley Rat | 0.25 mg/kg, twice daily | Oral Gavage (p.o.) | Counteracted androstenedione-induced tumor volume retention.[3] |
| Uterine Hypertrophy Inhibition | Immature Female Rat | ED₅₀ of 0.03 mg/kg | Oral (p.o.) | Inhibited androstenedione-induced uterine hypertrophy.[4] |
| Endometriosis Model | Rat | Dose-dependent | Not specified | Decreased the cystic volume of endometrial transplants and reduced the weights of the hemi-uteri.[5] |
| Reproductive Function Study | Sprague-Dawley Rat | 1.2 mg/kg/day and 6 mg/kg/day | Oral Gavage (p.o.) | Caused a profound decrease in the number of estrous cycles, which were reestablished after a recovery period.[3] |
| Spontaneous Tumor Prevention | Female Sprague-Dawley Rat | Not specified | Not specified | Prevents the development of both benign and malignant spontaneous mammary neoplasms.[6] |
Experimental Protocols
Oral gavage is a common and precise method for oral drug administration in rodents.[3]
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose, corn oil)[3]
-
Mortar and pestle (if starting with solid form)
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[3]
-
Syringes
-
Animal scale
Procedure:
-
Fadrozole Formulation:
-
If using a solid form, finely grind the required amount of this compound using a mortar and pestle.[3]
-
Suspend or dissolve the powdered fadrozole in the chosen vehicle. For aqueous vehicles, a suspending agent like 0.5% carboxymethyl cellulose may be necessary. For lipophilic compounds, corn oil can be used.[3] A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Use a magnetic stirrer to ensure a homogenous suspension or solution.[3]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the fadrozole solution to be administered.[3]
-
Gently restrain the animal. For rats, hold it in an upright position.[3]
-
To determine the correct length for gavage needle insertion, measure from the corner of the animal's mouth to the last rib and mark this length on the needle.[3]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.[3]
-
Caution: If resistance is met or the animal shows signs of respiratory distress (e.g., coughing), immediately withdraw the needle. Do not force the needle.[3]
-
Once the needle is correctly positioned, slowly administer the calculated volume of the fadrozole solution.[3]
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any adverse reactions.[3]
-
Osmotic minipumps are suitable for continuous, long-term drug delivery.[3]
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile water, saline, propylene glycol)[3]
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile gauze
-
70% ethanol
-
Animal clippers
Procedure:
-
Pump Preparation:
-
Prepare a sterile solution of fadrozole in the chosen vehicle.
-
Fill the osmotic minipump with the fadrozole solution according to the manufacturer’s instructions, typically using a filling tube to inject the solution into the pump's reservoir.[3]
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.[3]
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.[3]
-
Shave the fur from the dorsal thoracic region (between the shoulder blades).[3]
-
Disinfect the surgical site with 70% ethanol and a surgical scrub.[3]
-
Make a small incision (approximately 1 cm) in the skin.[3]
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer analgesics as per the approved protocol.
-
Monitor the animal closely during recovery from anesthesia and in the following days for any signs of infection or distress.
-
Mandatory Visualizations
Caption: Mechanism of Fadrozole Action on the HPG Axis.
Caption: General Workflow for an In Vivo Fadrozole Study.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on the effect of the new non-steroidal aromatase inhibitor this compound in an endometriosis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of spontaneous tumours in female rats by this compound, an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Fadrozole Hydrochloride Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[1][2] By competitively and reversibly binding to the aromatase enzyme, fadrozole blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1] This mechanism of action makes it a valuable tool in studying estrogen-dependent processes and a therapeutic agent in conditions such as hormone receptor-positive breast cancer.[3] Accurate and reproducible experimental results rely on the correct preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of small molecules like this compound due to its high solubilizing capacity.[4]
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | CGS 16949A | [2][5][6] |
| Molecular Formula | C₁₄H₁₃N₃ · HCl | [5] |
| Formula Weight | 259.7 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | >98% | [5] |
Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (Approximate) | Notes | Reference(s) |
| DMSO | 10 mg/mL - 100 mg/mL | ~38.5 mM - 385.02 mM | Sonication and gentle warming may be necessary to aid dissolution. The use of fresh, anhydrous DMSO is recommended as it is hygroscopic. | [5][6][7] |
| Ethanol | 2 mg/mL | ~7.7 mM | [5] | |
| DMF | 5 mg/mL | ~19.3 mM | [5] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~1.15 mM | Prepare by first dissolving in DMSO, then diluting with PBS. | [5] |
| Water | 100 mg/mL | ~385.02 mM | Sonication is recommended to aid dissolution. | [6] |
Note: Solubility can be affected by factors such as the specific batch of the compound, the purity and water content of the solvent, and the ambient temperature. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (purity ≥99.9%)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or final volumes.
-
Calculation:
-
Molecular Weight (MW) of this compound = 259.7 g/mol
-
To prepare a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 259.7 g/mol = 2.597 mg
-
-
-
Weighing the Compound:
-
Don appropriate PPE.
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 2.597 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes or until the solution is clear. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but check the compound's stability information first.[8]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[4][8]
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[2][6] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months or longer at -80°C.[2]
-
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Thaw a frozen aliquot of the stock solution at room temperature.
-
Vortex the thawed stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the DMSO stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentration. It is best to make intermediate dilutions in the solvent before the final dilution into the aqueous medium to prevent precipitation.
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Mechanism of action of this compound in the estrogen signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Fadrozole (hydrochloride) | CAS 102676-31-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | Aromatase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for Fadrozole Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor, in rodent models. This compound is a critical tool for investigating estrogen-dependent physiological processes and pathologies, including cancer and reproductive disorders. By competitively inhibiting the aromatase enzyme (cytochrome P450 19A1), fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.
Data Presentation: this compound Dosages in Rodent Studies
The optimal dosage of this compound can vary depending on the rodent species, strain, experimental model, and research objective. The following tables summarize reported dosages from various in vivo studies to guide dose selection.
Table 1: this compound Dosage in Rat Models
| Application | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Mammary Tumor Inhibition | Sprague-Dawley | 0.5 mg/kg/day, p.o. | Oral Gavage | More effective than 14 mg/kg once every 7 days in reducing tumor growth. | |
| Mammary Tumor Inhibition | Sprague-Dawley | 2 mg/kg/day, p.o. | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. | |
| Post-menopausal Mammary Tumor Model | Sprague-Dawley | 0.25 mg/kg, twice daily, p.o. | Oral Gavage | Counteracted androstenedione-induced tumor volume retention in ovariectomized rats. |
Application Notes and Protocols for Cell Viability Assays with Fadrozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effect of Fadrozole hydrochloride on cell viability, with a focus on the MTT assay. This compound is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical therapeutic strategy in estrogen-dependent cancers, such as certain types of breast cancer.
Introduction to this compound
This compound inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[1] By blocking this final step in estrogen biosynthesis, Fadrozole effectively reduces the levels of circulating estrogens.[1] This depletion of estrogens can inhibit the growth and proliferation of estrogen-dependent cancer cells.[2] The primary therapeutic application for Fadrozole and other aromatase inhibitors is in the treatment of hormone receptor-positive breast cancer in postmenopausal women.
Data Presentation: In Vitro Activity of this compound
| Compound | Assay Type | Target | Cell Line/System | IC50 |
| Fadrozole | Aromatase Inhibition | Aromatase Enzyme | - | 6.4 nM[3] |
| This compound | Estrogen Production | Aromatase Enzyme | Hamster ovarian slices | 0.03 µM[3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7 for estrogen-dependent breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: Mechanism of Fadrozole action.
Caption: MTT assay workflow.
References
Application Notes and Protocols for Western Blot Analysis Following Fadrozole Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[1][2] By competitively binding to aromatase, Fadrozole blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[1][2] This leads to a significant reduction in circulating estrogen levels, which is a key therapeutic strategy in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.[2]
Western blot analysis is a critical technique to elucidate the molecular effects of Fadrozole treatment on cancer cells. This method allows for the quantification of changes in protein expression levels within key signaling pathways that are modulated by estrogen deprivation. Understanding these changes can provide insights into the drug's mechanism of action, identify biomarkers of response, and explore potential mechanisms of resistance.
These application notes provide a detailed protocol for Western blot analysis of cells treated with this compound, focusing on key downstream protein targets.
Signaling Pathway Affected by this compound
Fadrozole's primary effect is the inhibition of estrogen production. This has direct consequences on estrogen receptor (ER) signaling and can influence other interconnected pathways crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.
Experimental Protocols
This section provides a comprehensive protocol for the treatment of cancer cell lines with this compound and subsequent analysis of protein expression by Western blot.
Part 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose an appropriate estrogen-dependent cancer cell line, for example, MCF-7 or T-47D (human breast cancer cell lines).
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 60-70% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. It is recommended to perform a dose-response curve (e.g., 0, 1, 10, 100 nM, 1 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment conditions.
-
-
Treatment:
-
Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells/dishes.
-
Incubate the cells for the predetermined duration.
-
Part 2: Protein Extraction (Lysis)
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well/dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Part 3: Protein Quantification
-
BCA Assay:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use a spectrophotometer to measure the absorbance at the appropriate wavelength.
-
Calculate the protein concentration based on a standard curve generated using bovine serum albumin (BSA).
-
Part 4: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane).
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Include a pre-stained protein ladder to monitor the migration and estimate the size of the proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-Aromatase
-
Anti-Estrogen Receptor α (ERα)
-
Anti-phospho-ERK1/2 (p-ERK)
-
Anti-ERK1/2
-
Anti-phospho-Akt (p-Akt)
-
Anti-Akt
-
Anti-Ki-67
-
Anti-PCNA
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the intensity of the loading control (β-actin or GAPDH).
-
Western Blot Experimental Workflow
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be presented in a clear and organized manner. Below are example tables summarizing the expected changes in protein expression in a hypothetical experiment using MCF-7 cells treated with this compound for 48 hours.
Table 1: Effect of this compound on Hormone Receptor and Proliferation Marker Expression
| Treatment | Aromatase (Fold Change vs. Control) | ERα (Fold Change vs. Control) | Ki-67 (Fold Change vs. Control) | PCNA (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Fadrozole (10 nM) | 0.95 ± 0.08 | 0.78 ± 0.06 | 0.81 ± 0.07 | 0.85 ± 0.09 |
| Fadrozole (100 nM) | 0.92 ± 0.07 | 0.52 ± 0.05 | 0.45 ± 0.04 | 0.58 ± 0.06 |
| Fadrozole (1 µM) | 0.88 ± 0.09 | 0.31 ± 0.03 | 0.22 ± 0.03 | 0.34 ± 0.04 |
Data are presented as mean ± standard deviation (n=3). Fold change is normalized to the loading control (β-actin) and then to the vehicle control.
Table 2: Effect of this compound on Downstream Signaling Pathways
| Treatment | p-ERK/ERK Ratio (Fold Change vs. Control) | p-Akt/Akt Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Fadrozole (10 nM) | 0.85 ± 0.07 | 0.89 ± 0.08 |
| Fadrozole (100 nM) | 0.61 ± 0.05 | 0.68 ± 0.06 |
| Fadrozole (1 µM) | 0.42 ± 0.04 | 0.47 ± 0.05 |
Data are presented as mean ± standard deviation (n=3). The ratio of the phosphorylated protein to the total protein is first calculated, then normalized to the loading control, and finally expressed as a fold change relative to the vehicle control.
These tables provide a clear and concise summary of the quantitative data, allowing for easy comparison between different treatment groups and facilitating the interpretation of the experimental results.
References
Application Notes and Protocols: Fadrozole Hydrochloride in Nude Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor.[1][2] Aromatase is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][2] By competitively and reversibly binding to the aromatase enzyme, fadrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.[2] This mechanism of action makes fadrozole a valuable tool in the study and treatment of estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.[1][2] Nude mouse xenograft models are indispensable for in vivo preclinical evaluation of potential anti-cancer agents like fadrozole. These models, particularly those using estrogen-dependent human breast cancer cell lines such as MCF-7, allow for the assessment of a compound's anti-tumor efficacy and its mechanism of action in a living system.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in nude mouse xenograft models based on established methodologies.
Mechanism of Action of Fadrozole
Fadrozole's primary therapeutic effect is derived from its potent and selective inhibition of aromatase (cytochrome P450 19A1).[1][2] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue.[2] By inhibiting aromatase, fadrozole significantly suppresses plasma and urinary estrogen levels, thereby depriving estrogen-dependent tumors of their essential growth stimulus.[2][6]
Data Presentation
While direct quantitative data for this compound in nude mouse xenograft models from the searched literature is limited, the following tables are presented as templates for researchers to structure their experimental data. The data from rat models is provided as a reference.
Table 1: Example Structure for Tumor Growth Inhibition Data in Nude Mouse Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Study End (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., Oral Gavage | ~150 | Value | 0 |
| Fadrozole HCl | Dose 1 | e.g., Oral Gavage | ~150 | Value | Value |
| Fadrozole HCl | Dose 2 | e.g., Oral Gavage | ~150 | Value | Value |
| Positive Control | Dose | Route | ~150 | Value | Value |
Table 2: Example Structure for Biomarker Analysis
| Treatment Group | Dose (mg/kg/day) | Mean Plasma Estradiol Level at Study End (pg/mL) | Percent Estradiol Suppression (%) | Mean Intratumoral Estradiol Level at Study End (pg/g tissue) | Percent Intratumoral Estradiol Suppression (%) |
| Vehicle Control | - | Value | 0 | Value | 0 |
| Fadrozole HCl | Dose 1 | Value | Value | Value | Value |
| Fadrozole HCl | Dose 2 | Value | Value | Value | Value |
Table 3: Reported Dosages of Fadrozole in Rat Models (for reference)
| Application | Rat Strain | Dosage | Administration Route | Key Findings |
| Mammary Tumor Inhibition | Sprague-Dawley | 0.5 mg/kg/day, p.o. | Oral Gavage | More effective than 14 mg/kg once every 7 days in reducing tumor growth. |
| Mammary Tumor Inhibition | Sprague-Dawley | 2 mg/kg/day, p.o. | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. |
Experimental Protocols
The following are detailed protocols for conducting nude mouse xenograft studies with this compound, based on established methodologies for aromatase inhibitors.
Protocol 1: Establishment of Estrogen-Dependent Breast Cancer Xenografts
This protocol describes the establishment of tumors using MCF-7 cells, which are estrogen receptor-positive. For a model that more closely mimics the postmenopausal state where peripheral tissues are the primary source of estrogen, MCF-7 cells transfected with the aromatase gene (MCF-7Ca) are recommended.[3][4]
Materials:
-
Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
-
MCF-7 or MCF-7Ca human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel®
-
Sterile PBS
-
Trypsin-EDTA
-
Androstenedione supplement (for MCF-7Ca models)[4]
-
17β-Estradiol pellets (for standard MCF-7 models)
Procedure:
-
Cell Culture: Culture MCF-7 or MCF-7Ca cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension to pellet the cells.
-
Cell Resuspension: Wash the cell pellet with sterile PBS and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: If using standard MCF-7 cells, ovariectomize the mice and/or supplement with 17β-estradiol pellets subcutaneously to support tumor growth. For MCF-7Ca cells, ovariectomize the mice and provide a daily supplement of androstenedione (e.g., 0.1 mg/mouse/day) as a substrate for aromatase.[4]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Begin tumor measurements once they become palpable.
Protocol 2: Administration of this compound
Materials:
-
This compound powder
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose in sterile water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles or syringes for subcutaneous injection
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Dose Selection: Determine the appropriate dose of this compound. Based on rat studies, a starting point for dose-finding studies in mice could be in the range of 0.5 to 2.0 mg/kg/day.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose.
-
Prepare the chosen vehicle.
-
If using a suspension, weigh the fadrozole powder and gradually add the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Oral Gavage: Administer the fadrozole suspension or solution directly into the stomach using an appropriately sized oral gavage needle. The volume is typically 0.1 mL per 10 g of body weight.
-
Subcutaneous Injection: Administer the fadrozole solution subcutaneously in the flank opposite the tumor implantation site.
-
-
Treatment Schedule: Administer fadrozole daily for the duration of the study (e.g., 28-56 days).[4] The control group should receive the vehicle alone following the same schedule.
Protocol 3: Efficacy Evaluation
Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each mouse at least twice a week as an indicator of general health and toxicity.
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tissue Collection: At the end of the study, euthanize all mice and collect tumors and blood. Tumors can be weighed and then divided for histology, RNA/protein extraction, and intratumoral hormone level analysis. Blood should be processed to collect plasma for hormone analysis.
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each treatment group.
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Analyze plasma and intratumoral estradiol levels to confirm the pharmacodynamic effect of fadrozole.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Conclusion
This compound is a potent aromatase inhibitor with demonstrated anti-tumor activity in preclinical models. The protocols outlined in this document provide a framework for researchers to design and conduct robust in vivo studies using nude mouse xenograft models to further evaluate the efficacy and mechanism of action of fadrozole. Careful selection of the appropriate cell line, meticulous execution of the experimental procedures, and comprehensive data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of second-line antiestrogen therapy on breast tumor growth after first-line treatment with the aromatase inhibitor letrozole: long-term studies using the intratumoral aromatase postmenopausal breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Calcitriol on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Influence of neoadjuvant anastrozole (Arimidex) on intratumoral estrogen levels and proliferation markers in patients with locally advanced breast cancer. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Radiometric Assay of Fadrozole In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole is a potent and selective non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme (CYP19A1), is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[2][3] Inhibition of this enzyme is a critical therapeutic strategy in the treatment of hormone-dependent breast cancer.[4] Accurate determination of the in vitro potency of aromatase inhibitors like Fadrozole is essential for drug discovery and development.
This document provides detailed application notes and protocols for determining the in vitro potency of Fadrozole using a radiometric assay. This method is a reliable and widely used technique that measures the inhibition of aromatase activity by quantifying the amount of tritiated water (³H₂O) released from a radiolabeled androgen substrate.[3][5]
Mechanism of Action
Fadrozole is a competitive and reversible inhibitor of aromatase.[4] It binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the active site and preventing the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol.[1][6]
Signaling Pathway
The following diagram illustrates the pivotal role of aromatase in estrogen biosynthesis and the mechanism of inhibition by Fadrozole.
Caption: Aromatase pathway and Fadrozole inhibition.
Data Presentation: In Vitro Potency of Aromatase Inhibitors
The following table summarizes the in vitro potency of Fadrozole and other aromatase inhibitors determined by radiometric assays using human placental microsomes.
| Compound | IC50 (nM) | Inhibition Constant (Ki, nM) | Notes |
| Fadrozole | 6.4[1] | 13.4 (for estrone synthesis)[7] | Second-generation non-steroidal inhibitor. |
| Aminoglutethimide | ~600[1] | 700[1] | First-generation non-selective inhibitor. |
| Letrozole | 2[6] | - | Third-generation non-steroidal inhibitor. |
| Anastrozole | 8[6] | - | Third-generation non-steroidal inhibitor. |
| Exemestane | 15[6] | - | Steroidal irreversible inactivator. |
Experimental Protocols
Radiometric Aromatase Inhibition Assay
This protocol describes the determination of Fadrozole's in vitro potency by measuring the inhibition of aromatase-mediated conversion of [1β-³H]-androstenedione to estrone. The assay quantifies the release of ³H₂O.
Workflow Diagram:
Caption: Radiometric aromatase inhibition assay workflow.
Materials and Reagents:
-
Enzyme Source: Human placental microsomes[8]
-
Substrate: [1β-³H]-Androstenedione[3]
-
Inhibitor: Fadrozole
-
Cofactor: NADPH or an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Termination Reagent: Chloroform[3]
-
Separation Agent: Dextran-coated charcoal suspension[3]
-
Scintillation Cocktail: Liquid scintillation fluid
-
Equipment:
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Liquid scintillation counter
-
Pipettes
-
Protocol:
-
Preparation of Reagents:
-
Prepare phosphate buffer and bring to pH 7.4.
-
Prepare stock solutions of Fadrozole in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Prepare a stock solution of [1β-³H]-androstenedione.
-
Prepare the NADPH-regenerating system if not using NADPH directly.
-
-
Reaction Setup:
-
In microcentrifuge tubes, add the following in order:
-
Phosphate buffer
-
Human placental microsomes (protein concentration should be optimized)
-
Varying concentrations of Fadrozole or vehicle control.
-
NADPH or NADPH-regenerating system.
-
-
Include control tubes with no inhibitor (100% activity) and tubes with no enzyme (background).
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[3]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [1β-³H]-androstenedione to each tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).[3] The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of chloroform and placing the tubes on ice.[3]
-
-
Separation of ³H₂O:
-
Vortex the tubes vigorously to mix the aqueous and organic phases.
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer a known volume of the upper aqueous phase (containing the released ³H₂O) to a new set of tubes.
-
-
Removal of Unreacted Substrate:
-
Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb any residual unmetabolized [1β-³H]-androstenedione.[3]
-
Incubate on ice for a few minutes with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification of Radioactivity:
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add liquid scintillation cocktail and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the Net CPM:
-
Subtract the average CPM of the background (no enzyme) from the CPM of all other samples.
-
-
Calculate the Percentage of Inhibition:
-
% Inhibition = [1 - (Net CPM of sample with inhibitor / Net CPM of control without inhibitor)] * 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the Fadrozole concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Fadrozole that produces 50% inhibition of aromatase activity.
-
Conclusion
The radiometric assay described provides a robust and sensitive method for determining the in vitro potency of Fadrozole as an aromatase inhibitor. The detailed protocol and data presentation format are intended to assist researchers in obtaining accurate and reproducible results. Understanding the potency and mechanism of action of compounds like Fadrozole is fundamental to the development of effective therapies for estrogen-dependent cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Fadrozole Hydrochloride: Application Notes and Protocols for Hormone-Dependent Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor.[1] Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens such as estradiol and estrone.[1] In hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, estrogens act as a primary driver of tumor growth and proliferation.[1] Fadrozole competitively and reversibly binds to the aromatase enzyme, effectively blocking estrogen production.[1] This reduction in circulating estrogen levels deprives cancer cells of their growth stimulus, making Fadrozole a critical tool for in vitro and in vivo research into hormone-dependent malignancies.
These application notes provide an overview of the use of this compound in common hormone-dependent cancer cell lines, such as MCF-7 (breast adenocarcinoma) and LNCaP (prostate carcinoma), along with detailed protocols for key experimental assays.
Mechanism of Action
Fadrozole's primary mechanism is the competitive inhibition of aromatase. By binding to the enzyme, it blocks the conversion of androgens to estrogens, leading to a significant suppression of estrogen levels.[1] This targeted action allows researchers to study the direct effects of estrogen deprivation on cancer cell proliferation, survival, and signaling pathways. In ER+ breast cancer cells like MCF-7, the reduction in estradiol mitigates the activation of the estrogen receptor, a key transcription factor for genes involved in cell cycle progression and survival. While LNCaP prostate cancer cells are primarily androgen-sensitive, aromatase is also expressed in prostate tissue and can contribute to a local estrogenic environment that may influence tumor biology.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and clinical studies. This data is essential for determining appropriate experimental concentrations and understanding the compound's potency.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | System | Value | Reference |
| IC₅₀ (Aromatase Inhibition) | Human Placental Aromatase | 6.4 nM | --INVALID-LINK-- |
| IC₅₀ (Estrogen Production) | Hamster Ovarian Slices | 0.03 µM | --INVALID-LINK-- |
| IC₅₀ (Progesterone Production) | Hamster Ovarian Slices | 120 µM | --INVALID-LINK-- |
| IC₅₀ (Cell Viability) | MCF-7 (Breast Cancer) | Not Available | |
| IC₅₀ (Cell Viability) | LNCaP (Prostate Cancer) | Not Available |
Table 2: Clinical Efficacy of this compound in Postmenopausal Breast Cancer Patients
| Parameter | Dosage | Effect | Reference |
| Estrone Suppression | 2 mg b.i.d. | >80% suppression from baseline | --INVALID-LINK-- |
| Estradiol Suppression | 2 mg b.i.d. | >50% suppression from baseline | --INVALID-LINK-- |
| Estrone On-Treatment Mean | 1.0 mg b.d. | 25.0 pmol/l | --INVALID-LINK-- |
| Estrone On-Treatment Mean | 2.0 mg b.d. | 23.9 pmol/l | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fadrozole Action
The primary signaling pathway affected by Fadrozole is the estrogen biosynthesis pathway and the subsequent estrogen receptor signaling cascade. By inhibiting aromatase, Fadrozole reduces estradiol levels, leading to decreased activation of Estrogen Receptor Alpha (ERα). This in turn reduces the transcription of estrogen-responsive genes that promote cell cycle progression and inhibit apoptosis.
Caption: Mechanism of Fadrozole action on the estrogen signaling pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of Fadrozole on hormone-dependent cancer cell lines.
Caption: General workflow for this compound research.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol assesses the effect of Fadrozole on the proliferation of hormone-dependent cancer cells. The MTT assay measures the metabolic activity of viable cells.
Materials:
-
MCF-7 or LNCaP cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and replace it with 100 µL of medium containing the different concentrations of Fadrozole. Include a vehicle control (medium with DMSO, if used for stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with Fadrozole as desired (e.g., for 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry. Estrogen deprivation is expected to cause a G1 phase arrest.
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect approximately 1 x 10⁶ cells per sample.
-
Wash: Wash cells with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to resolve the G0/G1, S, and G2/M peaks.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in estrogen signaling and apoptosis, such as ERα, Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic).
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative changes in protein expression.
References
Application Notes and Protocols for Fadrozole Hydrochloride in Ex Vivo Ovarian Steroid Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, catalyzing the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[2][3] By competitively binding to the active site of aromatase, Fadrozole effectively blocks this conversion, leading to a significant reduction in estrogen production.[1] This mechanism of action makes this compound an invaluable tool for studying the role of estrogens in ovarian function and for screening potential endocrine-disrupting chemicals. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ex vivo ovarian steroid production assays.
Mechanism of Action
This compound is a non-steroidal competitive inhibitor of aromatase.[1] It binds reversibly to the heme group of the cytochrome P450 enzyme, thereby blocking the binding of the natural androgen substrates and inhibiting their aromatization into estrogens.[1] This targeted inhibition allows for the specific investigation of the consequences of reduced estrogen synthesis on ovarian physiology.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and its effects on steroid hormone production as reported in various studies.
| Parameter | Species/System | Value | Reference |
| Inhibitory Constant (Ki) | |||
| Estrone Synthesis | Human (in vivo) | 13.4 nmol/L | [4] |
| Estradiol Synthesis | Human (in vivo) | 23.7 nmol/L | [4] |
| Effective Concentrations in Ex Vivo Ovarian Culture | |||
| Significant Estradiol Reduction | Fathead Minnow (Pimephales promelas) | 5 µg/L (after 6h) | [1] |
| Significant Estradiol Reduction | Fathead Minnow (Pimephales promelas) | 50 µg/L (after 2h) | [1] |
| Effects on Steroid Hormone Levels | |||
| Estradiol Production Inhibition | Pig Granulosa Cells (in vitro) | Significant suppression at concentrations tested | [5] |
| Testosterone Production | Fathead Minnow (ex vivo) | No significant change | [1] |
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway in the ovary and the point of inhibition by this compound.
Caption: Ovarian steroidogenesis pathway and Fadrozole's inhibitory action.
Experimental Protocols
This section provides a generalized protocol for an ex vivo ovarian steroid production assay using this compound. This protocol can be adapted for various mammalian species.
Materials
-
This compound
-
Ovaries from the chosen animal model (e.g., mouse, rat)
-
Culture medium (e.g., Dulbecco's Modified Eagle Medium/F-12) supplemented with appropriate serum and antibiotics
-
Tissue culture plates
-
Sterile dissection tools
-
Incubator (37°C, 5% CO2)
-
Reagents for steroid hormone quantification (e.g., ELISA kits or standards for LC-MS/MS)
Protocol for Ex Vivo Ovarian Tissue Culture
-
Ovary Collection and Preparation:
-
Aseptically dissect ovaries from the animal model and place them in ice-cold culture medium.
-
Under a dissecting microscope, carefully remove any adhering fat and connective tissue.
-
The ovaries can be cultured whole or minced into smaller pieces (e.g., 1-2 mm³), depending on the experimental design.[1]
-
-
Tissue Culture:
-
Place one ovary or several minced pieces into each well of a culture plate containing pre-warmed culture medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
A suggested starting range for this compound concentrations is 1 nM to 10 µM. A dose-response curve should be generated to determine the optimal concentration for the specific experimental system.
-
Incubate the tissue cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Sample Collection:
-
Collect the culture medium at predetermined time points (e.g., 2, 6, 12, 24, 48 hours) for steroid analysis.
-
At each time point, carefully aspirate the medium from each well and store it at -80°C until analysis.
-
Replenish each well with fresh culture medium containing the appropriate concentration of this compound.
-
Quantification of Steroid Hormones
The concentrations of estradiol and testosterone in the collected culture medium can be quantified using various methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are widely available for the specific quantification of estradiol and testosterone. Follow the manufacturer's instructions for the assay procedure. This method is suitable for high-throughput analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the simultaneous quantification of multiple steroid hormones. It requires specialized equipment and expertise but provides highly accurate and reliable data.
Experimental Workflow
The following diagram outlines the general workflow for conducting an ex vivo ovarian steroid production assay with this compound.
Caption: Workflow for ex vivo ovarian steroid production assay.
Conclusion
This compound is a powerful tool for investigating the role of estrogen in ovarian function. The provided protocols and information will assist researchers in designing and executing robust ex vivo ovarian steroid production assays. By carefully controlling experimental conditions and utilizing sensitive analytical methods, these assays can provide valuable insights into the mechanisms of steroidogenesis and the potential effects of endocrine-active compounds.
References
- 1. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
Application Notes and Protocols: Continuous Infusion of Fadrozole Hydrochloride Using Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1] Aromatase catalyzes the final step in estrogen biosynthesis, the conversion of androgens to estrogens. By competitively and reversibly binding to the aromatase enzyme, fadrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.[2] This mechanism of action makes fadrozole a valuable tool in preclinical research for studying estrogen-dependent physiological processes and for evaluating its therapeutic potential in estrogen-sensitive pathologies, such as certain types of breast cancer.[3][4]
Continuous administration of this compound using osmotic minipumps offers a significant advantage over conventional dosing methods like oral gavage or repeated injections. Osmotic minipumps ensure a consistent and predictable rate of drug delivery, maintaining stable plasma concentrations of the compound over extended periods. This method minimizes the stress on experimental animals associated with frequent handling and reduces the potential for fluctuating drug levels, thereby enhancing the reliability and reproducibility of in vivo studies.
These application notes provide a comprehensive overview of the use of this compound delivered via osmotic minipumps in rodent models. Detailed protocols for solution preparation, surgical implantation of osmotic minipumps, and methods for assessing treatment outcomes are provided, along with a summary of reported dosages and their effects.
Data Presentation
The following tables summarize quantitative data from in vivo studies utilizing continuous infusion of this compound in rodent models.
Table 1: Effects of Continuous this compound Infusion on Estrogen Levels in Rats
| Animal Model | Dosage | Infusion Duration | Outcome | Reference |
| Pseudopregnant Rat | 50 µ g/day/rat | 3 days | 40% reduction in serum estradiol; 70.6% reduction in intraovarian estradiol | [1] |
| Pregnant Rat | 300 µ g/day/rat | 7 days | Delayed initiation of implantation | [1] |
Table 2: Reference Dosages of this compound in Rodent Cancer Models (Oral Gavage)
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| DMBA-induced Mammary Tumor Rat | 0.5 mg/kg/day | Oral Gavage | Inhibition of tumor growth | [2] |
| DMBA-induced Mammary Tumor Rat | 2 mg/kg/day | Oral Gavage | Significant inhibition of tumor growth | [2] |
Note: While these dosages are for oral gavage, they can serve as a starting point for calculating the required concentration for continuous infusion via osmotic minipumps.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Minipumps
This protocol describes the preparation of a this compound solution for loading into osmotic minipumps. This compound has limited aqueous solubility, which can be enhanced using co-solvents or complexing agents like cyclodextrins.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water for injection, saline, polyethylene glycol (PEG), or a solution containing a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Sterile 0.9% saline
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
Procedure:
-
Vehicle Selection: Choose an appropriate sterile vehicle. For aqueous solutions, the use of a co-solvent like PEG 300 or a solubilizing agent such as HP-β-CD is recommended to ensure the desired concentration of this compound can be achieved and maintained in solution.
-
Calculation of Required Concentration: Determine the desired daily dose of this compound (e.g., in mg/kg/day). Based on the average weight of the animals and the pumping rate and duration of the selected osmotic minipump model, calculate the required concentration of the fadrozole solution.
-
Formula: Concentration (mg/mL) = (Dose (mg/kg/day) x Animal Weight (kg)) / (Pump Flow Rate (mL/day))
-
-
Solution Preparation (with HP-β-CD): a. Prepare the required concentration of HP-β-CD solution in sterile water or saline (e.g., 40% w/v). b. Slowly add the accurately weighed this compound powder to the HP-β-CD solution while vortexing or stirring continuously. c. Continue to mix until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Sterile Filtration: Aseptically filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial.
-
Pump Filling: Following the osmotic minipump manufacturer's instructions, fill the pumps with the sterile this compound solution under aseptic conditions.
Protocol 2: Surgical Implantation of Osmotic Minipumps in Rodents
This protocol outlines the subcutaneous implantation of osmotic minipumps for the continuous delivery of this compound. All procedures should be performed using aseptic surgical techniques.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
70% ethanol and povidone-iodine solution
-
Sterile gauze
-
Electric clippers
-
Filled osmotic minipumps
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using a suitable anesthetic agent. Administer a pre-operative analgesic as per institutional guidelines.
-
Surgical Preparation: Shave the fur from the dorsal thoracic region (between the shoulder blades). Disinfect the surgical site by scrubbing with 70% ethanol and povidone-iodine solution.
-
Incision: Make a small midline incision (approximately 1-1.5 cm) through the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket on one side of the incision. The pocket should be large enough to accommodate the osmotic minipump without tension.
-
Pump Implantation: Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal facing away from the incision.
-
Wound Closure: Close the skin incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal until it has fully recovered from anesthesia. Administer post-operative analgesics as recommended. Check the incision site daily for signs of infection, swelling, or discomfort. Wound clips or sutures are typically removed 7-10 days post-surgery.
Protocol 3: Assessment of Treatment Efficacy - Tumor Volume Measurement in a Xenograft Model
This protocol describes the measurement of tumor volume in a rodent xenograft model to assess the efficacy of continuously infused this compound.
Materials:
-
Digital calipers
Procedure:
-
Tumor Measurement: At predetermined intervals (e.g., twice weekly), measure the length (longest diameter) and width (shortest diameter) of the tumor using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the following formula:
-
Formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Data Recording: Record the tumor volume for each animal at each time point.
-
Analysis: Plot the mean tumor volume ± SEM for each treatment group over time to visualize the effect of the treatment on tumor growth. Statistical analysis can be performed to compare the tumor growth rates between the control and fadrozole-treated groups.
Protocol 4: Assessment of Treatment Efficacy - Quantification of Plasma Estradiol Levels by ELISA
This protocol provides a general procedure for quantifying plasma estradiol levels in rodents using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Rodent Estradiol ELISA kit
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
Microplate reader
Procedure:
-
Blood Collection: At the end of the study, collect blood from the animals via an appropriate method (e.g., cardiac puncture, terminal bleeding) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
ELISA Procedure: a. Thaw the plasma samples and ELISA kit reagents to room temperature. b. Follow the specific instructions provided with the ELISA kit for the preparation of standards, controls, and samples. c. Perform the assay according to the kit's protocol, which typically involves incubation steps with antibodies and enzyme conjugates, followed by washing and the addition of a substrate. d. Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of estradiol in the plasma samples by interpolating their absorbance values from the standard curve. c. Perform statistical analysis to compare the plasma estradiol levels between the control and fadrozole-treated groups.
Visualizations
Caption: Fadrozole's Mechanism of Action.
Caption: Experimental Workflow.
References
- 1. Blockade of estrogen synthesis with an aromatase inhibitor affects luteal function of the pseudopregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol reduction through aromatase inhibition impairs cocaine seeking in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ aromatization enhances breast tumor estradiol levels and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fadrozole hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fadrozole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
Solid this compound is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder in a tightly sealed container, protected from light and moisture.[1][2] Different storage temperatures will affect the shelf-life.[1][3][4]
Q2: How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the solvent, storage temperature, and handling. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5][6] For solutions prepared in solvents like DMSO, specific temperature guidelines should be followed for short- and long-term storage.[7]
Q3: Is this compound sensitive to light?
Yes, this compound should be protected from light to prevent photodegradation.[2][7] When conducting experiments, it is advisable to use amber vials or wrap containers in aluminum foil.[7]
Q4: What are the known incompatibilities for this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1][7] Contact with these substances should be avoided as they can cause degradation of the compound.[1]
Q5: How can I determine if my this compound has degraded?
Visual inspection can sometimes indicate degradation. For the solid powder, a change in color or appearance may be a sign of degradation.[7] In solutions, the formation of precipitates or a change in color can suggest degradation or solubility issues.[7] However, chemical degradation is not always visually apparent. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products.[7]
Data Presentation: Storage and Stability Summary
The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms based on information from various suppliers.
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | 3 years[1][3] |
| 4°C | 2 years[1] |
| Room Temperature (15-25°C) | Suitable for short-term (e.g., shipping)[2][4] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| DMSO or other organic solvents | -80°C | 6 months to 1 year[3][5] |
| -20°C | 1 month[1][5] | |
| Aqueous Solutions | Should be prepared fresh for immediate use.[7] | Not recommended for storage. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon thawing | - The storage temperature was not low enough. - The solution is supersaturated. - The solvent (e.g., DMSO) may have absorbed moisture.[7] - Incomplete dissolution during initial preparation. | - Ensure the solution is brought to room temperature and vortex or sonicate to fully redissolve the compound before use.[6] - Confirm that stock solutions are stored at the recommended -20°C or -80°C.[6] - Consider preparing a slightly more dilute stock solution.[7] - Use fresh, anhydrous grade solvents for stock solution preparation.[7] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling (e.g., repeated freeze-thaw cycles, light exposure).[6] - Incompatibility with other reagents in the experiment. | - Prepare fresh dilutions from a new, properly stored aliquot of the stock solution. - Protect the compound from light during experiments. - Review experimental protocols to ensure no contact with strong acids/alkalis or oxidizing/reducing agents.[1][7] |
| Change in color of solid or solution | - Chemical degradation has occurred.[7] | - Discard the material and use a fresh, properly stored sample. - If necessary, confirm degradation using an analytical method like HPLC.[7] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for stress testing to identify potential degradation pathways and products.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as water/acetonitrile, that is compatible with HPLC analysis.[7]
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a this compound solution to direct sunlight or a photostability chamber.
-
Concurrently, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with Fadrozole HCl solutions.
Caption: Potential hydrolytic degradation pathway of the nitrile group in Fadrozole.
Caption: General workflow for conducting forced degradation studies on Fadrozole HCl.
References
Troubleshooting Fadrozole hydrochloride off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Fadrozole hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1 or CYP19A1).[1][2] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (such as estradiol and estrone).[1] By competitively inhibiting aromatase, Fadrozole effectively reduces the levels of circulating estrogens.[1]
Q2: What are the known primary off-target effects of this compound?
Beyond its intended inhibition of aromatase, Fadrozole can also inhibit other cytochrome P450 enzymes involved in steroidogenesis. The most significant off-target effects are the inhibition of aldosterone synthase (CYP11B2) and, to a lesser extent, 11β-hydroxylase (CYP11B1).[1][2] This can lead to decreased production of aldosterone and cortisol, respectively.[1]
Q3: Are there differences in the on- and off-target activities of Fadrozole's enantiomers?
Yes, the enantiomers of Fadrozole have distinct inhibitory profiles.
-
(-)-Fadrozole (S-Fadrozole): This enantiomer is a more potent inhibitor of aromatase (CYP19A1) and 11β-hydroxylase (CYP11B1).[1][3]
-
(+)-Fadrozole (R-Fadrozole or FAD 286A): This enantiomer is a more potent and selective inhibitor of aldosterone synthase (CYP11B2).[1][4]
For research focused specifically on aromatase inhibition, the use of (-)-Fadrozole may be preferable to minimize off-target effects on aldosterone synthesis. Conversely, (+)-Fadrozole is a better tool for studying the effects of aldosterone synthase inhibition.
Q4: What are the expected biochemical consequences of Fadrozole's off-target effects?
Inhibition of aldosterone synthase (CYP11B2) can lead to a decrease in plasma and urinary aldosterone concentrations.[4] Inhibition of 11β-hydroxylase (CYP11B1) can result in a blunted cortisol response and an accumulation of precursor steroids, such as 11-deoxycortisol and 17-hydroxyprogesterone.[1][5]
Q5: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects requires a combination of careful experimental design and specific measurements. This can include:
-
Measuring a panel of steroid hormones to identify unexpected changes in aldosterone or cortisol pathways.
-
Using the lowest effective concentration of Fadrozole to maximize selectivity for aromatase.
-
Performing rescue experiments by supplementing with the downstream product of the inhibited enzyme (e.g., estradiol for aromatase inhibition).
-
Utilizing the individual enantiomers of Fadrozole to selectively target different enzymes.
Data Presentation
Inhibitory Activity of Fadrozole and its Enantiomers
| Compound | Target Enzyme | IC50 (nM) | Dissociation Constant (Kd) (nM) |
| Racemic Fadrozole | Aromatase (CYP19A1) | - | 16[6] |
| 11β-hydroxylase (CYP11B1) | - | 9[6] | |
| Aldosterone Synthase (CYP11B2) | - | 370[6] | |
| (-)-Fadrozole (S-Fadrozole) | Aromatase (CYP19A1) | Potent inhibitor[3] | - |
| 11β-hydroxylase (CYP11B1) | Potent inhibitor[3] | - | |
| Aldosterone Synthase (CYP11B2) | 77.75[4] | - | |
| (+)-Fadrozole (R-Fadrozole) | Aromatase (CYP19A1) | Scarcely active[3] | - |
| 11β-hydroxylase (CYP11B1) | Potent inhibitor[3] | - | |
| Aldosterone Synthase (CYP11B2) | 32.37[4] | - |
Note: IC50 and Kd values can vary depending on the experimental conditions. The data presented here are for comparative purposes.
Mandatory Visualization
Caption: Steroidogenesis pathway illustrating Fadrozole's on-target and off-target inhibition points.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Not Explained by Aromatase Inhibition
If you observe a biological effect that cannot be attributed solely to the reduction of estrogens, it may be due to Fadrozole's off-target effects on corticosteroid synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes with Fadrozole.
Experimental Protocol: In Vitro H295R Steroidogenesis Assay
This assay utilizes the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroidogenesis.[5]
-
Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) in a humidified incubator at 37°C and 5% CO2.[1]
-
Cell Seeding: Seed H295R cells into 24-well plates at a density of approximately 200,000 - 300,000 cells/well.[7] Allow cells to attach and acclimate for 24 hours.[1][8]
-
Fadrozole Preparation: Prepare a stock solution of Fadrozole in a suitable solvent (e.g., DMSO).[1] Create serial dilutions in serum-free culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.[7]
-
Treatment: After the 24-hour acclimation, replace the medium with the prepared Fadrozole dilutions.[7] Include a vehicle control (solvent only) and a positive control (e.g., forskolin to stimulate steroidogenesis).[7] Incubate the cells for 48 hours.[1][8]
-
Sample Collection: After incubation, collect the cell culture medium for hormone analysis.
-
Hormone Analysis: Measure the concentrations of estradiol, testosterone, aldosterone, and cortisol in the collected medium using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Compare the hormone levels in the Fadrozole-treated wells to the vehicle control to determine the inhibitory effect on the production of each steroid.
Issue 2: Reduced Aldosterone and/or Cortisol Levels in In Vivo Studies
If you observe a decrease in aldosterone or cortisol in animal models treated with Fadrozole, this is a strong indicator of off-target inhibition of CYP11B2 and/or CYP11B1.
Troubleshooting and Confirmation:
References
- 1. benchchem.com [benchchem.com]
- 2. fadrozole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Fadrozole hydrochloride precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and storage of Fadrozole hydrochloride stock solutions, with a focus on preventing precipitation.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving completely in the recommended solvent. What should I do?
A1: Complete dissolution can be influenced by several factors. Here are some troubleshooting steps:
-
Verify the Form of Fadrozole: Ensure you are working with this compound, as its solubility differs significantly from the free base form. The hydrochloride salt generally has better solubility in aqueous solutions.[1]
-
Use High-Quality, Anhydrous Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of the compound.[1][2][3] Always use fresh, anhydrous DMSO from a newly opened bottle for the best results.
-
Employ Mechanical Assistance:
-
Sonication: Placing the solution in an ultrasonic bath is a frequently recommended method to facilitate dissolution.[1][4]
-
Vortexing: Vigorous mixing using a vortex can also help to break up powder clumps and aid dissolution.[1]
-
Gentle Warming: Cautiously warming the solution can increase the solubility. Be mindful of the solvent's volatility when applying heat.[1][5]
-
-
Increase Solvent Volume: If you are trying to prepare a solution at a concentration close to its solubility limit, you may need to add more solvent to ensure complete dissolution.
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C or -80°C. Why did this happen and how can I resolve it?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.
-
Cause: The solubility of this compound decreases at lower temperatures. During freezing, the compound can crystallize out of the solution. Upon thawing, it may not readily redissolve. Repeated freeze-thaw cycles can exacerbate this issue and potentially degrade the compound.[1][2]
-
Solution:
-
Thawing Protocol: When you need to use your stock solution, allow the vial to equilibrate to room temperature completely before opening.
-
Ensure Redissolution: Before making any dilutions, visually inspect the solution to ensure there is no precipitate. If you observe any, vortex the solution vigorously and/or sonicate it briefly until the solution is clear.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before the initial freezing.[2][6]
-
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Yes, this compound is soluble in water.[1][4] However, for long-term storage, a DMSO stock solution is generally preferred due to better stability. If you need to prepare an aqueous solution for an experiment, it is best to prepare it fresh and use it on the same day.[7] For cell-based assays, a common practice is to first dissolve the compound in DMSO to create a concentrated stock, which is then diluted into the aqueous buffer or cell culture medium to minimize the final DMSO concentration.[1][7]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: The recommended storage conditions depend on the solvent and the intended duration of storage.
-
DMSO Stock Solutions:
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[7] Prepare fresh for each experiment.
To prevent degradation, protect all solutions from direct sunlight.[2]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 100 mg/mL[1][4] | ~385 mM | Sonication is recommended to aid dissolution.[1][4] |
| DMSO | >20 mg/mL, 10 mg/mL[7][9], 100 mg/mL[4] | >77 mM, ~38.5 mM, ~385 mM | Solubility can be affected by the purity and water content of the DMSO.[1][2][3] Sonication and gentle warming may be necessary.[1][4] |
| Ethanol | 2 mg/mL[7][9] | ~7.7 mM | |
| Dimethylformamide (DMF) | 5 mg/mL[7][9] | ~19.3 mM | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[7][9] | ~1.15 mM | For achieving solubility in aqueous buffers, first dissolve in DMSO then dilute.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 2.6 mg (Molecular Weight: 259.73 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder in a sterile vial.
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) for a short period.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example, and the final formulation may need to be optimized for your specific experimental conditions.[4]
-
Prepare a Concentrated DMSO Stock: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL as a starting point).[5]
-
Add Co-solvents: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition:[4][5]
-
Add 4 volumes of PEG300 to 1 volume of the DMSO stock solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
-
Final Dilution: Add 4.5 volumes of saline to reach the final desired concentration and volume. The final solvent composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Visualizations
Caption: Mechanism of Fadrozole as an aromatase inhibitor.
Caption: Workflow for preparing and using Fadrozole HCl solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Aromatase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
Fadrozole hydrochloride light sensitivity and degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling, storage, and assessment of the light sensitivity of Fadrozole hydrochloride. The information is compiled from established scientific principles and regulatory guidelines.
Disclaimer: Specific public data on the comprehensive photostability and detailed degradation pathways of this compound is limited. The experimental protocols and potential degradation pathways described below are based on general principles of pharmaceutical stability testing and the known reactivity of related chemical structures. Researchers should use this information as a guide to conduct their own specific validation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to have changed color after being on the lab bench. What could be the cause?
A1: A change in the color of a this compound solution can be an indicator of chemical degradation. Exposure to ambient light, elevated temperatures, or oxidative stress can potentially lead to the formation of colored degradants. It is crucial to store solutions protected from light and at the recommended temperatures.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are due to degradation?
A2: Unexpected peaks in an HPLC chromatogram can arise from several sources, including impurities from the synthesis process, excipient interactions, or degradation products. To specifically investigate degradation, a forced degradation study is recommended. By intentionally exposing the drug to stress conditions such as light, heat, acid, base, and oxidation, you can generate potential degradation products and develop a stability-indicating analytical method to separate and identify them.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is essential to adhere to the recommended storage conditions. Storing the compound in a well-closed container, protected from light, is critical. For long-term storage, refer to the supplier's recommendations, which typically involve storage at low temperatures.
Q4: How can I prepare a stock solution of this compound for my experiments?
A4: this compound is soluble in solvents such as DMSO and water. When preparing stock solutions, it is advisable to use high-purity solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare fresh solutions as needed and store them at appropriate temperatures for short-term use. For longer-term storage of solutions, consult the supplier's data sheet, as stability in solution can be limited.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₃ · HCl |
| Molecular Weight | 259.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Water |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection |
| Solid Powder | -20°C (Long-term) | Required |
| In Solution (e.g., DMSO) | -20°C to -80°C (Short to medium-term) | Required |
Experimental Protocols
Protocol 1: Forced Photolytic Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced photolytic degradation study on this compound, based on ICH Q1B guidelines.
Objective: To assess the intrinsic photostability of this compound and to generate potential photodegradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps)
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC system with a Photodiode Array (PDA) detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1:1 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into transparent quartz or borosilicate glass vials.
-
Prepare a "dark control" sample by wrapping a vial containing the same solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the transparent vials and the dark control vial in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the temperature within the chamber to ensure it does not artificially contribute to degradation.
-
-
Sample Analysis:
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from the exposed and dark control vials.
-
Analyze the samples by a stability-indicating HPLC-PDA method. The PDA detector will allow for the acquisition of UV spectra for the parent drug and any degradation products.
-
Compare the chromatograms of the exposed samples to the dark control and the initial (time 0) sample.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Examine the chromatograms for the appearance of new peaks, which are indicative of degradation products.
-
Use the PDA data to assess the peak purity of this compound and to obtain the UV spectra of the degradation products, which can aid in their identification.
-
Visualizations
Caption: Experimental workflow for a forced photolytic degradation study of this compound.
Caption: Hypothetical photodegradation pathways for this compound based on its chemical structure.
Incompatibilities of Fadrozole hydrochloride with other reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the incompatibilities of Fadrozole hydrochloride with other reagents. The following information is intended to aid in troubleshooting and to answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical incompatibilities of this compound?
A1: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided as they can lead to the degradation of the compound.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For optimal stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Aqueous solutions are less stable and it is recommended to prepare them fresh for immediate use.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light and should be protected from direct sunlight.[1] During experiments, it is advisable to use amber vials or to wrap containers in aluminum foil to prevent photodegradation.[1]
Q4: How can I tell if my this compound has degraded?
A4: Visual indicators of degradation in solid this compound may include a change in color or the physical appearance of the powder. For solutions, the formation of a precipitate or a change in color can suggest degradation or solubility issues.[1] However, chemical degradation is not always visually apparent. The most reliable method for assessing the stability of this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the emergence of degradation products and to quantify the remaining active compound.[1]
Q5: Are there any known interactions between this compound and common excipients?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - The storage temperature is too high.- The solution is supersaturated.- The solvent has absorbed moisture. | - Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C).- Consider preparing a slightly more dilute stock solution.- Use anhydrous solvents and handle them properly to minimize moisture absorption.[1] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions. | - Store this compound and its solutions under the recommended conditions and protect from light.- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] |
| Low recovery of this compound in a formulation | - Potential interaction with an excipient leading to the formation of an insoluble complex or degradation. | - Conduct a systematic excipient compatibility study by analyzing binary mixtures of this compound and each excipient under stressed conditions (e.g., elevated temperature and humidity).- Utilize analytical techniques like HPLC or LC-MS to identify any potential degradation products or complexes. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Reference(s) |
| Water | 100 mg/mL | ~385 mM | Sonication is recommended to aid dissolution. | [1] |
| DMSO | 100 mg/mL | ~385 mM | Sonication and warming may be necessary. Use of fresh, non-hygroscopic DMSO is advised. | [1] |
| Ethanol | 2 mg/mL | ~7.7 mM | ||
| DMF | 5 mg/mL | ~19.3 mM | ||
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~1.15 mM |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability | Reference(s) |
| Powder | -20°C | ≥ 4 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products. This protocol is based on general guidelines for forced degradation studies.[1][2][3]
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system for characterization of degradation products
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a water/acetonitrile mixture.
-
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[1]
-
Thermal Degradation: Place solid this compound powder in an oven at 70°C for 48 hours. Separately, place a this compound solution in an oven at 70°C for 48 hours. At specified time points, sample the solid or the solution for HPLC analysis.[1]
-
Photolytic Degradation: Expose a this compound solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample. At the end of the exposure, analyze both samples by HPLC.[1]
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for a decrease in the peak area of the parent this compound peak and the formation of any new peaks, which would indicate degradation products.
-
If significant degradation is observed, the degradation products can be further characterized using LC-MS/MS to determine their mass and structure.[1]
-
Visualizations
Caption: this compound inhibits the Aromatase (CYP19A1) enzyme.
Caption: Workflow for a forced degradation study of this compound.
Caption: General pathway of Cytochrome P450 mediated drug metabolism.
References
Technical Support Center: Interpreting Unexpected Results in Fadrozole Hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fadrozole hydrochloride. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1] By reversibly binding to the active site of aromatase, it blocks the conversion of androgens (like testosterone and androstenedione) into estrogens (such as estradiol and estrone).[1][2] This leads to a significant reduction in circulating estrogen levels, which is the basis for its therapeutic use in estrogen-dependent conditions like hormone receptor-positive breast cancer.[1][2][3][4]
Q2: I'm observing a less-than-expected decrease in cell viability in my cancer cell line after Fadrozole treatment. What could be the reason?
Several factors could contribute to this observation:
-
Hormone Depletion in Media: Standard cell culture media, particularly those supplemented with fetal bovine serum (FBS), can contain significant levels of estrogens that may mask the effect of Fadrozole. It is crucial to use phenol red-free media and charcoal-stripped FBS to create a low-estrogen environment.
-
Cell Line Estrogen Receptor (ER) Status: Fadrozole's primary anti-proliferative effect is in ER-positive (ER+) cell lines. Ensure that your cell line is indeed ER+ and that the expression has been maintained in your cultures.
-
Acquired Resistance: Cells can develop resistance to Fadrozole over time. This can involve the upregulation of alternative survival pathways that bypass the need for estrogen signaling.[5]
-
Sub-optimal Drug Concentration: Ensure that the concentration of Fadrozole used is appropriate for your specific cell line. A dose-response experiment is recommended to determine the optimal inhibitory concentration.
Q3: My Fadrozole-treated male animal models show an unexpected increase in testosterone levels. Is this a known effect?
Yes, this has been observed in some studies. While Fadrozole blocks the conversion of testosterone to estradiol, the reduction in estrogen can disrupt the negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn can stimulate the testes to produce more testosterone.[1] It has also been speculated that Fadrozole might inhibit some aspects of androgen degradation or excretion specifically in males.[6]
Q4: Can Fadrozole affect cortisol and aldosterone levels?
Yes, Fadrozole can have off-target inhibitory effects on other cytochrome P450 enzymes involved in steroid synthesis.[4] Notably, it can inhibit aldosterone synthase (CYP11B2) and, to a lesser extent, 11β-hydroxylase (CYP11B1), which can lead to a reduction in both aldosterone and cortisol levels.[4][7] The dextroenantiomer of Fadrozole, also known as FAD 286A or R-fadrozole, is a more selective and potent inhibitor of aldosterone synthase.[4][8] Conversely, the levoenantiomer, (-)-fadrozole (S-fadrozole), is a more potent inhibitor of aromatase and 11β-hydroxylase.[4]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
Problem: You observe inconsistent or unexpected results in your cell viability assays (e.g., MTT, XTT, LDH) with Fadrozole treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Direct Interference with Assay Reagents | Some compounds can directly react with assay reagents, leading to false results. For example, certain molecules can reduce MTT to formazan in the absence of cells.[9][10][11] Action: Run a cell-free control with Fadrozole and the assay reagents to check for any direct chemical reaction. |
| Alteration of Cellular Metabolism | Fadrozole, by affecting steroidogenesis, might indirectly alter the metabolic state of the cells, which can affect the readout of metabolism-based assays like MTT.[12] Action: Use a viability assay that is not dependent on mitochondrial activity, such as a trypan blue exclusion assay or a fluorescence-based assay that measures membrane permeability, to confirm the results.[12][13] |
| Cytotoxicity vs. Cytostatic Effects | Fadrozole is primarily cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) in many ER+ cancer cell lines. Assays that measure metabolic activity over a short period might not fully capture the anti-proliferative effects. Action: Extend the incubation time with Fadrozole (e.g., 72-96 hours) to allow for differences in proliferation to become more apparent.[14] Consider using a clonogenic assay to assess long-term effects on cell reproductive viability.[15] |
| Inconsistent Cell Seeding or Pipetting Errors | Variability in the number of cells seeded per well or inaccurate pipetting can lead to inconsistent results.[16] Action: Ensure a homogenous cell suspension before seeding and calibrate pipettes regularly.[16] |
Guide 2: Inconsistent Hormone Level Measurements
Problem: Your hormone measurements (e.g., via ELISA) after Fadrozole treatment are showing high variability or unexpected results.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Washing | Insufficient washing can lead to high background signals and inaccurate readings.[17][18] Action: Ensure all wells are completely filled and aspirated during each wash step. Consider increasing the number of washes.[17][18] |
| Cross-reactivity of Antibodies | The antibodies used in the ELISA kit may cross-react with Fadrozole or its metabolites, leading to false positives.[18] Action: Check the specificity of the ELISA kit. Run a control with Fadrozole in the absence of the hormone to test for interference. |
| Circadian Rhythm of Hormone Secretion (In Vivo) | Cortisol and other steroid hormones exhibit a diurnal secretion pattern.[4] Action: Collect blood samples at the same time each day to minimize variability due to circadian rhythms.[4] |
| Stress During Sample Collection (In Vivo) | Stress during blood collection can significantly alter hormone levels, particularly cortisol.[4] Action: Acclimatize animals to handling and blood collection procedures to minimize stress.[4] |
| Incomplete Estrogen Suppression | In some cases, complete suppression of estrogens may not be maintained throughout the dosing period.[7] Action: For in vivo studies, consider the timing of sample collection relative to the last Fadrozole dose. |
Guide 3: Development of Fadrozole Resistance
Problem: Your initially sensitive cell line is no longer responding to Fadrozole treatment.
Possible Causes & Troubleshooting Steps:
-
Upregulation of Bypass Signaling Pathways: The most common mechanism of acquired resistance to aromatase inhibitors is the activation of alternative survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades.[5] This is often driven by the overexpression or activation of receptor tyrosine kinases like HER2 (ERBB2) and EGFR.[5]
-
Action: Perform Western blot analysis to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-mTOR, p-ERK).[14]
-
-
Estrogen Receptor (ESR1) Mutations: Mutations in the ESR1 gene can lead to a constitutively active estrogen receptor that no longer requires estrogen for its function.[5]
-
Action: Sequence the ESR1 gene in your resistant cell line to check for known activating mutations.
-
-
Lack of Complete Cross-Resistance: There is a documented lack of complete cross-resistance between non-steroidal AIs (like Fadrozole) and steroidal AIs (like exemestane) because they bind to the aromatase enzyme differently.[5]
-
Action: If your research question allows, you can test the sensitivity of your Fadrozole-resistant cell line to a steroidal aromatase inhibitor.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Fadrozole and its Enantiomers
| Compound | Target Enzyme | IC50 Value | Reference |
| Fadrozole | Aromatase (CYP19A1) | 6.4 nM | [18] |
| Fadrozole | Aldosterone Synthase (CYP11B2) | ~1 nM | [7] |
| Fadrozole | 11β-hydroxylase (CYP11B1) | ~100-500 nM | [7] |
| (R)-fadrozole | Aldosterone Synthase (CYP11B2) | 32.37 nM | [16] |
| (S)-fadrozole | Aldosterone Synthase (CYP11B2) | 77.75 nM | [16] |
Table 2: Clinical Response to Fadrozole in Advanced Breast Cancer (Post-Tamoxifen)
| Dosage | Objective Response Rate | Stable Disease | Progressive Disease | Reference |
| 0.5, 1.0, or 2.0 mg b.d. | 17% | 21% | 63% | [5][19] |
Experimental Protocols
Protocol 1: Development of a Fadrozole-Resistant Cell Line
This protocol is adapted from methodologies for developing resistance to other aromatase inhibitors like letrozole.[14]
-
Determine the Initial IC50: Culture the parental estrogen receptor-positive (ER+) breast cancer cell line (e.g., MCF-7) and determine the half-maximal inhibitory concentration (IC50) of Fadrozole using a cell viability assay.
-
Chronic Exposure with Dose Escalation:
-
Begin by continuously exposing the parental cells to a low concentration of Fadrozole (e.g., IC10-IC20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Fadrozole in the culture medium.[14]
-
This process of dose escalation can take several months.[20]
-
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of Fadrozole (e.g., 1 µM or higher), you can isolate single-cell clones to establish a homogenous resistant cell line.
-
Characterization of Resistance:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates the development of resistance.[21]
-
Maintain the resistant cell line in a medium containing a maintenance concentration of Fadrozole to ensure the stability of the resistant phenotype.[14]
-
Cryopreserve vials of cells at each stage of concentration increase.[5]
-
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Activation
This is a generalized protocol for analyzing the phosphorylation status of ERK, a key component of the MAPK pathway.[2][22]
-
Cell Culture and Treatment: Seed parental and Fadrozole-resistant cells and grow to 70-80% confluency. Treat the cells with Fadrozole at the desired concentration and for the specified duration. Include appropriate vehicle controls.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA protein assay kit.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein with Laemmli sample buffer and boil.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH or β-actin.[22]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK to determine the activation status of the pathway.
-
Visualizations
Caption: Fadrozole inhibits aromatase, blocking estrogen production.
Caption: Logic diagram for troubleshooting cell viability assays.
Caption: Signaling pathways involved in Fadrozole resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Aldosterone Synthase Inhibitor FAD286 on Steroid Hormone Profile in Human Adrenocortical Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new aromatase inhibitor CGS-16949A suppresses aldosterone and cortisol production by human adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can the dextroenantiomer of the aromatase inhibitor fadrozole be useful for clinical investigation of aldosterone-synthase inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Limitations of the use of MTT assay for screening in drug discovery | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 18. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 19. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Addressing inconsistent results in steroidogenesis assays with Fadrozole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in steroidogenesis assays involving Fadrozole.
Frequently Asked Questions (FAQs)
Q1: What is Fadrozole and what is its primary mechanism of action in steroidogenesis?
Fadrozole is a non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), a key enzyme in the biosynthesis of estrogens.[1] It specifically blocks the conversion of androgens (like testosterone and androstenedione) into estrogens (estrone and estradiol).[2][3] This inhibitory action leads to a significant reduction in estrogen levels, which is the basis for its use in studying estrogen-dependent processes and as a therapeutic agent.[1][3]
Q2: What are the common in vitro models used to assess Fadrozole's activity?
Commonly used in vitro models include:
-
Human Adrenocortical Carcinoma (H295R) cells: This cell line expresses most of the key enzymes required for steroidogenesis, making it a comprehensive model to study the effects of compounds on the entire steroidogenic pathway.[4][5]
-
Human Choriocarcinoma (JEG-3) cells: These cells are often used to study aromatase activity in a whole-cell context.[6]
-
Human Placental Microsomes: This is a cell-free system that provides a source of aromatase for direct enzyme inhibition assays.[7]
-
Aromatase-overexpressing cell lines: Cell lines such as MCF-7 breast cancer cells engineered to overexpress aromatase are also utilized.[8]
Q3: What are the known off-target effects of Fadrozole?
While Fadrozole is a selective aromatase inhibitor, at higher concentrations it can exhibit off-target effects on other cytochrome P450 enzymes involved in steroid synthesis.[9] Notably, it can inhibit 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which may lead to decreased production of cortisol and aldosterone.[9] One study reported an IC50 of 120 µM for the inhibition of progesterone production, a concentration significantly higher than that required for aromatase inhibition.[9]
Q4: How should I prepare and store Fadrozole stock solutions?
Proper preparation and storage of Fadrozole are critical for obtaining consistent results. Fadrozole is available as a free base and a hydrochloride salt, with the hydrochloride salt exhibiting higher solubility in aqueous solutions.[10]
-
Solvents: Fadrozole hydrochloride is soluble in water and DMSO, while the free base is highly soluble in DMSO.[3] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.[10]
-
Preparation: To prepare a stock solution, accurately weigh the Fadrozole powder and add the desired volume of solvent. Gentle warming and vortexing may be necessary to ensure complete dissolution.[10]
-
Storage: For long-term stability, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][11] Aqueous solutions should ideally be prepared fresh for each experiment.[3] Fadrozole should also be protected from light.[3]
Troubleshooting Guide
Inconsistent or Unexpected Results in Cell-Based Assays (e.g., H295R, JEG-3)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | - Inconsistent cell passage number or health.- Variability in cell seeding density.- Inconsistent incubation times.- Degradation of Fadrozole stock solution. | - Use a consistent and low cell passage number. Ensure cells are healthy and in the logarithmic growth phase.- Standardize cell seeding density and ensure even cell distribution in plates.- Maintain consistent incubation times for all experiments.- Prepare fresh Fadrozole dilutions for each experiment from a properly stored stock solution.[9] |
| Complete lack of aromatase inhibition. | - Inactive Fadrozole.- Low aromatase expression in the cell line.- Problems with the hormone detection method. | - Verify the activity of Fadrozole using a positive control assay (e.g., human placental microsomes).- Confirm aromatase expression in your cell line using qPCR or Western blot.- Validate your hormone detection assay (e.g., ELISA, LC-MS/MS) with appropriate standards and controls. |
| Paradoxical increase in estrogen levels at certain concentrations. | - Contamination of cell culture.- Off-target effects at high concentrations.- Interference with the hormone detection assay. | - Check cell cultures for microbial contamination.- Perform a full dose-response curve to identify potential non-monotonic responses. Lower the concentration range of Fadrozole tested.- Test for potential interference of Fadrozole with your specific hormone detection kit.[12] |
| Decreased cell viability at expected inhibitory concentrations. | - Fadrozole cytotoxicity.- Solvent (e.g., DMSO) toxicity. | - Determine the cytotoxic concentration of Fadrozole in your cell line using a viability assay (e.g., MTT, trypan blue).- Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) and include a solvent control group.[2] |
Issues with Cell-Free Aromatase Assays (e.g., Human Placental Microsomes)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity in the control group. | - Inactive microsomal preparation.- Issues with the NADPH regenerating system. | - Use a new batch of microsomes or test the activity of the current batch with a known potent inhibitor.- Prepare the NADPH regenerating system fresh and ensure all components are active. |
| High background signal. | - Non-specific binding of the radiolabeled substrate.- Contamination of reagents. | - Include appropriate controls without the enzyme to determine the level of non-specific binding.- Use high-purity reagents and substrates. |
Data Presentation
Table 1: Inhibitory Potency of Fadrozole against Aromatase in Different In Vitro Systems
| Assay System | IC50 (nM) |
| Human Placental Microsomes | 5 |
| Rat Ovarian Microsomes | 1.4 |
Data compiled from publicly available sources.
Table 2: Representative Effects of Fadrozole on Steroid Hormone Production in H295R Cells
| Fadrozole Concentration | Testosterone (% of Control) | 17β-Estradiol (% of Control) |
| Low (nM range) | Slight Increase or No Change | Significant Decrease |
| High (µM range) | Decrease | Significant Decrease |
This table provides a qualitative summary based on typical experimental outcomes. Actual percentages will vary depending on experimental conditions.[13]
Experimental Protocols
Protocol 1: H295R Steroidogenesis Assay
This protocol is a general guideline for assessing the effects of Fadrozole on steroid hormone production in H295R cells.
-
Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) in a humidified incubator at 37°C and 5% CO₂.[2]
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows for 50-60% confluency at the time of treatment. Allow cells to acclimate for 24 hours.[2]
-
Fadrozole Preparation: Prepare a stock solution of Fadrozole in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[2]
-
Treatment: Remove the acclimation medium and replace it with the medium containing the different concentrations of Fadrozole. Include a vehicle control (DMSO) and a positive control (e.g., a known aromatase inhibitor).
-
Incubation: Incubate the cells for 48 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant for hormone analysis.
-
Hormone Analysis: Measure the concentrations of testosterone and 17β-estradiol in the supernatant using validated methods such as ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability in the corresponding wells using a standard method like the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.[2]
Protocol 2: Human Placental Microsome Aromatase Assay (Radiometric)
This protocol describes a common method for directly measuring the inhibition of aromatase activity.
-
Microsome Preparation: Isolate microsomes from human term placenta using differential centrifugation.[7]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, an NADPH regenerating system, and the human placental microsomes.
-
Fadrozole Addition: Add various concentrations of Fadrozole (or vehicle control) to the reaction mixture and pre-incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding a suitable solvent (e.g., chloroform).
-
Extraction and Measurement: Extract the tritiated water (³H₂O) produced during the aromatization reaction and measure the radioactivity using a scintillation counter. The amount of ³H₂O is proportional to the aromatase activity.
-
Data Analysis: Calculate the percentage of inhibition for each Fadrozole concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Simplified steroidogenesis pathway highlighting the inhibitory action of Fadrozole on Aromatase.
Caption: Experimental workflow for the H295R steroidogenesis assay with Fadrozole.
References
- 1. croplifeeurope.eu [croplifeeurope.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Assessing Fadrozole Hydrochloride Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the degradation of Fadrozole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound is a potent and selective non-steroidal inhibitor of the aromatase enzyme.[1] It is primarily investigated for its role in treating estrogen-dependent diseases, particularly breast cancer.[1] By blocking aromatase, this compound inhibits the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can promote the growth of hormone-sensitive tumors.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C.[3] Stock solutions, typically prepared in solvents like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[3]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes a nitrile group and an imidazole ring, this compound is susceptible to degradation under certain stress conditions.[1] The most common degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[4] For Fadrozole, this could involve the hydrolysis of the nitrile group to form an amide and subsequently a carboxylic acid.[5][6] The imidazole ring may be susceptible to oxidation.[5][6]
Q4: How can I detect the degradation of this compound?
A4: The most reliable method for detecting and quantifying the degradation of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] This technique can separate the intact drug from its degradation products, allowing for accurate quantification of both. Visual inspection for color change or precipitation can be an initial indicator but is not a substitute for analytical testing.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, also known as stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid, base, light, and oxidizing agents.[9] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9][10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | - Formation of degradation products.- Contamination of sample, solvent, or HPLC system.- Presence of impurities from the drug substance lot. | - Perform a forced degradation study to identify the retention times of potential degradation products.- Analyze a blank (solvent) injection to check for system contamination.- Review the certificate of analysis for the this compound lot to identify known impurities.- If using mass spectrometry (MS) detection, analyze the mass of the unexpected peaks to help identify them.[11][12] |
| Poor peak shape (tailing or fronting) for Fadrozole | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Ensure the mobile phase pH is appropriate for the analyte's pKa.- Flush the column with a strong solvent or replace it if necessary.- Reduce the concentration or injection volume of the sample. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Low recovery of this compound | - Degradation of the analyte during sample preparation or storage.- Incomplete extraction from the sample matrix.- Adsorption to vials or tubing. | - Prepare samples fresh and protect them from light and extreme temperatures.- Optimize the sample extraction procedure.- Use silanized vials or low-adsorption materials. |
| No degradation observed in forced degradation study | - Stress conditions are not harsh enough.- Fadrozole is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[9][10]- If no degradation is observed even under harsh conditions, it indicates high stability of the molecule.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Class A volumetric flasks and pipettes
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 1M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours. Withdraw aliquots at various time points, neutralize with 1M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at various time points and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 70°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in a suitable solvent) at 70°C for 48 hours. Sample at various time points for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample by HPLC. A control sample should be kept in the dark.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. Note: This is a starting point and may require optimization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (starting point based on similar compounds): [12][13]
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][14]
Data Presentation
Table 1: Illustrative Forced Degradation Data for an Aromatase Inhibitor
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (1M HCl, 60°C, 24h) | 15.2% | 2 |
| Base Hydrolysis (1M NaOH, RT, 8h) | 25.8% | 1 |
| Oxidative (3% H₂O₂, RT, 24h) | 10.5% | 1 |
| Thermal (70°C, 48h) | 5.1% | 1 |
| Photolytic | 8.7% | 2 |
Table 2: Illustrative HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Dose-response analysis to confirm Fadrozole hydrochloride phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fadrozole hydrochloride in dose-response analyses to confirm its phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the expected phenotype?
This compound is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[2][3] By competitively and reversibly binding to the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels.[2][4] The primary and expected phenotype is the suppression of estrogen-dependent processes. In a research context, this often translates to the inhibition of proliferation in estrogen receptor-positive (ER+) cancer cell lines, such as MCF-7, or the reduction of tumor growth in corresponding xenograft models.[4]
Q2: What are the potential off-target effects of this compound?
While Fadrozole is highly selective for aromatase, at higher concentrations it can inhibit other cytochrome P450 enzymes involved in steroidogenesis.[1] Notably, it can inhibit 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which may lead to a decrease in the production of cortisol and aldosterone.[1] It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: What are typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for Fadrozole's inhibition of aromatase is in the nanomolar to low micromolar range.[5] However, the IC50 for off-target effects, such as the inhibition of progesterone production, is significantly higher, in the range of 120 μM.[5] The specific IC50 will vary depending on the experimental system (e.g., cell line, enzyme preparation).
Q4: What are recommended starting concentrations for in vitro and in vivo experiments?
For in vitro cell-based assays with ER+ cell lines like MCF-7, a common starting range for a dose-response curve is from 1 nM to 10 µM. For in vivo studies in rodent models, dosages can vary. For example, to prevent the development of spontaneous mammary neoplasms in rats, a specific dosage has been shown to be effective.[6] In mouse xenograft models, the optimal dose should be determined empirically, but starting points can be derived from existing literature.
Troubleshooting Dose-Response Experiments
| Problem | Potential Cause | Suggested Solution |
| No inhibitory effect observed at expected concentrations. | Compound inactivity: Fadrozole may have degraded due to improper storage. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Cell line insensitivity: The cell line used may not be estrogen-dependent (ER-negative). | Confirm the estrogen receptor status of your cell line. Use a known ER+ cell line, such as MCF-7, as a positive control. | |
| Assay issues: Problems with the viability assay (e.g., MTT, CellTiter-Glo) or incorrect timing of the readout. | Optimize the cell viability assay for your specific cell line. Ensure the incubation time with Fadrozole is sufficient to observe an anti-proliferative effect (typically 48-96 hours). | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell distribution in the microplate. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the microplate for experimental samples or ensure proper humidification in the incubator. | |
| Pipetting errors: Inaccurate dilution or addition of Fadrozole. | Calibrate pipettes regularly and use a systematic approach for preparing serial dilutions. | |
| A biphasic or U-shaped dose-response curve. | Off-target effects: At very high concentrations, Fadrozole may have paradoxical or toxic effects unrelated to aromatase inhibition. | Extend the lower end of your dose-response curve to ensure you are capturing the specific aromatase inhibition. If the biphasic effect persists, consider it a potential off-target phenomenon and investigate further. |
| Compound precipitation: Fadrozole may precipitate out of solution at high concentrations. | Check the solubility of Fadrozole in your culture medium. If precipitation is observed, adjust the solvent or concentration range. | |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetics and metabolism: Fadrozole may be rapidly metabolized or have poor bioavailability in the animal model. | Measure the plasma concentration of Fadrozole in your animal model to confirm exposure. Consider alternative routes of administration or formulation to improve bioavailability. |
| Tumor microenvironment: The in vivo tumor microenvironment is more complex than in vitro conditions and may influence the response to treatment. | Acknowledge the inherent differences and use in vivo data as the more clinically relevant endpoint. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Incubation Time (hours) | Reported IC50 |
| Hamster Ovarian Slices | Estrogen Production | Inhibition of Estrogen | Not Specified | 0.03 µM[5] |
| Human Placental Microsomes | Aromatase Activity | Inhibition of Aromatase | Not Specified | 6.4 nM[5] |
| MCF-7 (Human Breast Cancer) | Cell Proliferation (MTT) | Inhibition of Cell Growth | 72 | Varies by study |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosage Regimen | Outcome |
| Female Sprague-Dawley Rats | Spontaneous Mammary Neoplasms | Not Specified | Not Specified | Prevention of benign and malignant tumors[6] |
| Immature Female Rats | Aromatase-mediated uterine hypertrophy | Oral | 0.03 mg/kg (ED50) | Inhibition of uterine hypertrophy[5] |
| Nude Mice | MCF-7 Xenograft | Oral gavage or subcutaneous injection | Varies by study | Inhibition of tumor growth[7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
Objective: To determine the dose-dependent effect of this compound on the proliferation of an estrogen receptor-positive cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of Fadrozole (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Fadrozole).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the Fadrozole concentration to generate a dose-response curve and determine the IC50 value.[7]
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in suppressing the growth of estrogen-dependent tumors.
Methodology:
-
Cell Implantation: Subcutaneously inject ER+ human breast cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of female immunodeficient mice.[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Fadrozole Administration: Administer this compound to the treatment group via a predetermined route (e.g., oral gavage) and schedule. The control group receives the vehicle alone.[7]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[7]
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Data Analysis: Compare the tumor growth rates between the Fadrozole-treated and control groups to determine the anti-tumor efficacy.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchonline.stthomas.edu]
- 6. Prevention of spontaneous tumours in female rats by this compound, an aromatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing High Variability in Hormone Measurements with Fadrozole
Welcome to the technical support center for researchers, scientists, and drug development professionals using Fadrozole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret high variability in hormone measurements during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fadrozole and how does it work?
Fadrozole is a non-steroidal competitive inhibitor of the enzyme aromatase (cytochrome P450 19A1).[1] Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[1] By reversibly binding to the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels.[1]
Q2: Why am I seeing high variability in my hormone measurements after Fadrozole treatment?
High variability in hormone measurements when using Fadrozole can stem from several factors, ranging from experimental design to the inherent biological response to aromatase inhibition. Key sources of variability include:
-
Biological Variability: Individual differences in drug metabolism and physiological response.
-
Compensatory Hormonal Feedback: The reduction in estrogen can trigger a compensatory response from the Hypothalamic-Pituitary-Gonadal (HPG) axis.
-
Off-Target Effects: At higher concentrations, Fadrozole can inhibit other steroidogenic enzymes.
-
Experimental Protocol and Assay Procedures: Inconsistencies in drug administration, sample collection, and hormone measurement techniques.
-
Drug Stability and Preparation: Degradation or improper preparation of the Fadrozole solution.
This guide will provide detailed troubleshooting for each of these potential issues.
Q3: What are the known off-target effects of Fadrozole?
While Fadrozole is a selective aromatase inhibitor, at higher concentrations it can also inhibit other cytochrome P450 enzymes involved in steroid synthesis. Notably, it has been shown to inhibit 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which can lead to a decrease in cortisol and aldosterone production, respectively.[2][3] This can result in an accumulation of precursor steroids like 17-hydroxyprogesterone and androstenedione.[1]
Q4: Can Fadrozole or its metabolites interfere with hormone immunoassays?
While direct studies on Fadrozole cross-reactivity are limited, it is a known issue for other structurally similar compounds and aromatase inhibitors like exemestane in hormone immunoassays.[4][5] Metabolites of the drug may cross-react with antibodies in immunoassays (e.g., ELISA), leading to inaccurately high or variable hormone level readings.[4][6] It is crucial to validate your assay or use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) if cross-reactivity is suspected.[6]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Hormone Levels
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Genetic & Metabolic Differences | Increase the sample size per group to improve statistical power and account for individual variations. |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for all subjects. For oral gavage, ensure proper technique to minimize stress and ensure complete dose delivery. For administration in food or water, monitor consumption to ensure consistent intake. |
| Variable Drug Bioavailability | Consider the formulation of Fadrozole. For in vivo studies, using a well-described vehicle like 0.5% carboxymethylcellulose can help ensure consistent suspension and delivery. |
| Circadian Rhythm Effects | Administer Fadrozole and collect samples at the same time each day to minimize the influence of natural diurnal hormonal fluctuations.[1] |
Issue 2: Unexpected Hormone Level Fluctuations (e.g., incomplete suppression, rebound effects)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Compensatory HPG Axis Response | A decrease in estrogen can lead to a compensatory increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which can stimulate the gonads to produce more androgens, potentially leading to fluctuations in hormone levels.[7] Measure LH and FSH levels alongside your target hormones to assess the feedback loop. |
| Short Half-Life of Fadrozole | Fadrozole has a half-life of approximately 10.5 hours.[8][9] Depending on the dosing regimen, hormone levels might start to recover before the next dose, leading to incomplete suppression. Consider a twice-daily dosing schedule to maintain more stable drug levels.[1] |
| Upregulation of Steroidogenic Enzymes | Prolonged aromatase inhibition can sometimes lead to a compensatory upregulation of aromatase or other enzymes in the steroidogenic pathway.[1][8] Consider measuring the expression of key steroidogenic genes (e.g., Cyp19a1, Star, Cyp11a1) at different time points. |
| Drug Stability Issues | Ensure proper storage and handling of both solid Fadrozole and prepared solutions to prevent degradation. Prepare fresh solutions regularly and protect them from light. |
Issue 3: Inconsistent or Unreliable Assay Results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Assay Cross-Reactivity | If using an immunoassay (e.g., ELISA), consider the possibility of cross-reactivity with Fadrozole or its metabolites. Validate your assay by spiking control samples with Fadrozole. If interference is suspected, switch to a more specific method like LC-MS/MS for hormone quantification.[6] |
| Poor Assay Performance | Follow standard ELISA troubleshooting procedures: check for expired reagents, ensure proper washing steps, verify plate reader settings, and run appropriate quality controls (standards, blanks, and internal controls) with each assay. |
| Improper Sample Handling | Collect, process, and store all biological samples consistently. Avoid repeated freeze-thaw cycles of plasma/serum samples. Use appropriate anticoagulants and store samples at the recommended temperature (-80°C for long-term storage). |
Data Presentation
The following tables summarize quantitative data on the effects of Fadrozole on hormone levels from various studies. Note that variability (e.g., Standard Deviation, SEM) is included where reported, but this information is not always available in the literature.
Table 1: Effect of Fadrozole on Estrogen Levels
| Species/Model | Fadrozole Dose & Duration | Hormone Measured | % Change from Control (Mean ± SD/SEM) | Reference |
| Postmenopausal Women | 1.0 mg twice daily, 3 months | Estradiol | Significant fall (specific % not stated) | [1] |
| Postmenopausal Women | 2.0 mg twice daily, 3 months | Estrone | On-treatment mean: 23.9 pmol/l | [1] |
| Fathead Minnow (female) | 50 µg/L, 24 hours | Plasma Estradiol (E2) | Significantly reduced vs. control | [10] |
| Coho Salmon (female) | 10.0 mg/kg IP, 3-6 hours | Plasma 17β-Estradiol | Significant drop from pre-injection values | [11] |
Table 2: Effect of Fadrozole on Androgen and Gonadotropin Levels
| Species/Model | Fadrozole Dose & Duration | Hormone Measured | % Change from Control (Mean ± SD/SEM) | Reference |
| Postmenopausal Women | 0.5-2.0 mg twice daily, 3 months | Androstenedione | Significant increase | [1] |
| Fathead Minnow (male) | 50 µg/L, 21 days | Testosterone (T) | Significantly increased vs. control | [12] |
| Fathead Minnow (male) | 50 µg/L, 21 days | 11-Ketotestosterone (KT) | Significantly increased vs. control | [12] |
| Healthy Men | 4 mg daily, 14 days | LH | Not significantly changed | [13] |
| Healthy Men | 4 mg daily, 14 days | FSH | Not significantly changed | [13] |
Table 3: Off-Target Effects of Fadrozole on Adrenal Steroids
| Species/Model | Fadrozole Dose & Duration | Hormone Measured | % Change from Control (Mean ± SD/SEM) | Reference |
| Postmenopausal Women | 0.5-2.0 mg twice daily, 3 months | Aldosterone | Non-significant fall (p=0.06) | [1] |
| Healthy Men | 4 mg daily, 14 days | Aldosterone (basal) | Appeared impaired vs. pre-treatment | [13] |
| Healthy Men | 4 mg daily, 14 days | Cortisol (basal & stimulated) | No significant effect | [13] |
| Human Adrenal Cells (in vitro) | 10⁻⁷ - 10⁻⁶ M | ACTH-stimulated Cortisol | Potent inhibition | [3] |
| Human Adrenal Cells (in vitro) | 10⁻⁹ M | Aldosterone release | 50% suppression | [3] |
Experimental Protocols
Protocol 1: Minimizing Variability in an In Vivo Rodent Study
Objective: To assess the effect of Fadrozole on serum estradiol levels in female rats while minimizing data variability.
Methodology:
-
Animal Acclimatization and Housing:
-
House female Sprague-Dawley rats in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Handle animals daily for several days prior to the start of the experiment to reduce stress-induced hormonal fluctuations.
-
-
Fadrozole Preparation and Administration:
-
Prepare Fadrozole in a vehicle of 0.5% carboxymethylcellulose in sterile water.
-
Administer Fadrozole or vehicle via oral gavage at the same time each day (e.g., 2 hours after lights on) to control for circadian variations.
-
Ensure the formulation is a homogenous suspension before each administration.
-
-
Sample Collection:
-
Collect blood samples at a consistent time point relative to the last Fadrozole dose.
-
Use a consistent method for blood collection (e.g., tail vein, saphenous vein) and minimize stress during the procedure.
-
Process blood samples promptly to separate serum and store at -80°C until analysis.
-
-
Hormone Quantification:
-
Analyze all samples for estradiol using a validated LC-MS/MS method to avoid potential immunoassay cross-reactivity.
-
Run all samples from a single experiment in the same assay to eliminate inter-assay variability.
-
Include a full standard curve and quality control samples on each plate.
-
Protocol 2: Investigating Potential Immunoassay Cross-Reactivity
Objective: To determine if Fadrozole or its metabolites interfere with an estradiol ELISA kit.
Methodology:
-
Prepare a Fadrozole Stock Solution: Dissolve Fadrozole in the same solvent used for your experimental samples (e.g., DMSO) to create a high-concentration stock.
-
Spike Control Samples:
-
Obtain a pool of control serum/plasma from untreated animals.
-
Create a serial dilution of the Fadrozole stock solution.
-
Spike aliquots of the control serum with different concentrations of Fadrozole. Include a vehicle-only control.
-
-
Run the ELISA:
-
Perform the estradiol ELISA according to the manufacturer's instructions on the spiked and unspiked control samples.
-
-
Analyze the Results:
-
Compare the measured estradiol concentrations in the Fadrozole-spiked samples to the unspiked control.
-
A dose-dependent increase in the measured estradiol concentration in the spiked samples would indicate cross-reactivity.
-
Mandatory Visualizations
Caption: Steroidogenesis pathway showing Fadrozole's primary and off-target effects.
References
- 1. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The new aromatase inhibitor CGS-16949A suppresses aldosterone and cortisol production by human adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of measuring accurate estradiol levels in aromatase inhibitor-treated postmenopausal breast cancer patients on vaginal estrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the aromatase inhibitor fadrozole and two polynuclear aromatic hydrocarbons on sex steroid secretion by ovarian follicles of coho salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The effects of this compound on aldosterone secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving bioavailability of Fadrozole in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fadrozole in in vivo studies. The focus is on improving and troubleshooting its bioavailability.
Troubleshooting Guide: Common Issues in Fadrozole In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Variable Plasma Concentrations | Poor Solubility: Fadrozole free base is insoluble in water, leading to poor dissolution and absorption.[1] | - Use Fadrozole hydrochloride salt, which has high water solubility (100 mg/mL).[1]- Prepare a formulation to improve solubility. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]- Consider micronization or nano-milling to increase the surface area of the drug particles, which can enhance dissolution.[3] |
| Inadequate Formulation: Simple aqueous suspensions of the free base will likely result in poor bioavailability. | - Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gastrointestinal tract.[4][5][6][7]- Explore nanoparticle-based delivery systems (e.g., Solid Lipid Nanoparticles - SLNs) which can enhance absorption and bioavailability.[8][9][10] | |
| Food Effects: Concomitant ingestion of food can delay the absorption of Fadrozole.[11] | - For consistency, administer Fadrozole to fasted animals. A 12-hour fast is used in human studies.[11] Note that while food delays Tmax, it does not significantly affect the total exposure (AUC).[11] | |
| High Inter-individual Variability: Biological differences between animals can lead to varied pharmacokinetic profiles. | - Increase the number of animals per group to improve statistical power.- Ensure consistent dosing technique and timing to minimize external sources of variation. | |
| Unexpected Pharmacodynamic Effects | Off-Target Effects: At high concentrations, Fadrozole may have effects on other cytochrome P450 enzymes. | - Confirm the dose being used is within the selective range for aromatase inhibition. Dose-response studies are crucial.- Measure both androgen and estrogen levels to confirm the expected mechanism of action (i.e., decreased estrogens and potentially increased androgens).[12] |
| Stress-Induced Hormonal Changes: Handling and dosing procedures can cause stress, which can alter baseline hormone levels. | - Acclimatize animals properly to the experimental conditions and handling procedures.- Standardize the time of day for dosing and sample collection to account for circadian rhythms in hormone levels. | |
| Difficulty with Administration | Vehicle Incompatibility: The chosen vehicle may not be suitable for the administration route or may cause adverse effects. | - For oral gavage, ensure the vehicle is non-irritating. Common vehicles include corn oil or 0.5% carboxymethyl cellulose.[2]- For continuous infusion via osmotic minipumps, ensure the formulation is sterile and stable at 37°C.[2] |
Frequently Asked Questions (FAQs)
1. What is the best way to prepare Fadrozole for oral administration in rodents?
For basic studies, using this compound is recommended due to its higher aqueous solubility.[1] If using the free base, it should be formulated in a vehicle that enhances solubility. A common formulation is a suspension in 0.5% carboxymethyl cellulose or a solution in a mixture like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Administration is typically done via oral gavage for precise dosing.[2]
2. My experiment shows low bioavailability. How can I improve it?
Low bioavailability of Fadrozole, especially the free base, is often linked to its poor aqueous solubility.[1] To enhance bioavailability, consider the following advanced formulation strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the oral bioavailability of lipophilic drugs.[4][5][6][7][13] These systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[5][6][7][13]
-
Nanoparticle Formulations: Encapsulating Fadrozole into Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles can improve its absorption.[8][9][10] These systems can protect the drug from degradation, increase its surface area for dissolution, and facilitate transport across the intestinal epithelium.[9]
3. What are the typical pharmacokinetic parameters of Fadrozole in preclinical species?
Pharmacokinetic data for Fadrozole is more extensively reported in humans than in rodents. However, a study in rats provides some key insights.
Data Presentation
Table 1: Pharmacokinetic Parameters of Fadrozole in Female Rats (Single Oral Dose)
| Parameter | 1 mg/kg Dose (Non-fasted) | Notes |
|---|---|---|
| Cmax | 269 ng/mL (unchanged drug) | Peak plasma concentration.[14] |
| Tmax | 0.5 hours (unchanged drug) | Time to reach peak plasma concentration.[14] |
| t½ (half-life) | 3.1 hours (unchanged drug) | Elimination half-life.[14] |
| AUC | Similar to intravenous administration | Indicates good overall absorption in this study.[14] |
Data is for the unchanged parent compound (CGS 16949). The same study also measured total radioactivity, which had a Cmax of 379 ng eq./mL at 2 hours and a half-life of 6.8 hours.[14]
Table 2: Pharmacokinetic Parameters of Fadrozole in Postmenopausal Women
| Parameter | 2 mg (twice daily) | 8 mg (twice daily) | Notes |
|---|---|---|---|
| Tmax (median) | 1 hour | 2 hours | Time to reach peak plasma concentration.[15][16] |
| t½ (average) | 10.5 hours | 10.5 hours | Elimination half-life.[15][16] |
| Oral Clearance (average) | 621 mL/min | 621 mL/min | Clearance appears to be independent of the dose.[15][16] |
4. How does Fadrozole affect the Hypothalamic-Pituitary-Gonadal (HPG) axis?
Fadrozole is a competitive inhibitor of aromatase (CYP19), the enzyme that converts androgens (like testosterone) into estrogens (like estradiol).[13] By blocking this final step in estrogen synthesis, Fadrozole significantly reduces circulating estrogen levels. This reduction can disrupt the negative feedback loop on the hypothalamus and pituitary gland, potentially leading to an increase in the secretion of gonadotropins such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Mandatory Visualizations
Caption: Fadrozole's mechanism of action via inhibition of aromatase.
Caption: Workflow for evaluating Fadrozole bioavailability in vivo.
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
This protocol describes the preparation and administration of a simple Fadrozole solution for oral gavage in rodents.
-
Materials:
-
This compound
-
Vehicle: Sterile water or 0.9% saline
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats)
-
Syringes
-
-
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage (e.g., mg/kg).
-
Solution Preparation:
-
Accurately weigh the calculated amount of this compound.
-
Dissolve the powder in the chosen vehicle (sterile water or saline) to the desired final concentration (e.g., 1 mg/mL). Ensure the volume to be administered is appropriate for the animal size (typically <10 mL/kg for rats).
-
Vortex until the solution is clear and fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the Fadrozole solution to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle gently into the esophagus and administer the calculated volume.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
-
Protocol 2: General Method for Preparing a Fadrozole Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general framework for developing a SEDDS formulation to enhance Fadrozole's oral bioavailability. Note: The optimal ratio of components must be determined experimentally through phase diagram construction.
-
Materials:
-
Fadrozole (free base)
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Heated magnetic stirrer
-
-
Procedure:
-
Screening of Excipients:
-
Determine the solubility of Fadrozole in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying regions.
-
-
Preparation of Fadrozole-Loaded SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture gently (e.g., to 40°C) on a magnetic stirrer until a homogenous solution is formed.
-
Add the pre-weighed Fadrozole to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the prepared SEDDS with water and measure the resulting emulsion droplet size using a particle size analyzer. Droplet sizes in the nano-range (<200 nm) are generally desired.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile compared to a standard suspension.
-
-
In Vivo Administration: The final liquid SEDDS formulation can be filled into gelatin capsules or administered directly via oral gavage for preclinical studies.
-
References
- 1. In vitro–in vivo and pharmacokinetic evaluation of solid lipid nanoparticles of furosemide using Gastroplus™ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. A paradigm shift in bioavailability enhancement using solid self emulisifying drug delivery system | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 6. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csmres.co.uk [csmres.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. The effect of food on the relative bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forebrain steroid levels fluctuate rapidly during social interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Disposition of this compound (CGS 16949A) (I): Absorption, Distribution, Metabolism and Excretion after a Single Oral Administration to Rats [jstage.jst.go.jp]
- 15. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Circadian Rhythm in Fadrozole Hormone Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on incorporating circadian rhythm considerations into Fadrozole hormone studies. Fadrozole, a non-steroidal aromatase inhibitor, significantly impacts hormone levels, and its effects can be modulated by the body's natural 24-hour biological cycles. Understanding and accounting for these rhythms is critical for obtaining accurate, reproducible, and translatable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to consider circadian rhythm in Fadrozole studies?
A1: Many hormones, including the substrates (androgens) and products (estrogens) of aromatase, as well as cortisol and aldosterone, exhibit significant diurnal variations.[1] Fadrozole's efficacy and its off-target effects can be influenced by the time of administration relative to these natural hormonal peaks and troughs. Failing to account for circadian rhythm can lead to high variability in hormonal data and misinterpretation of Fadrozole's true pharmacological effects.[2]
Q2: What is the primary mechanism of action of Fadrozole?
A2: Fadrozole is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final step in estrogen biosynthesis, which is the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone). By blocking this conversion, Fadrozole effectively reduces the levels of circulating estrogens.[3]
Q3: Does Fadrozole affect hormones other than estrogens?
A3: Yes, Fadrozole can have off-target effects. It has been shown to inhibit aldosterone synthase and, to a lesser extent, 11β-hydroxylase, which can lead to a reduction in aldosterone and potentially cortisol levels, especially at higher doses.[4][5][6] Some studies have noted a blunting of ACTH-stimulated aldosterone and cortisol responses.[2][4]
Q4: How does Fadrozole's inhibition of estrogen synthesis impact the Hypothalamic-Pituitary-Gonadal (HPG) axis?
A4: By significantly lowering estrogen levels, Fadrozole disrupts the negative feedback loop that estrogens normally exert on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][7]
Q5: What are the key considerations for designing a Fadrozole study that accounts for circadian rhythm?
A5: Key considerations include:
-
Standardizing Administration Time: Administer Fadrozole at the same time each day to minimize variability.[2]
-
Time-of-Day Selection: The choice of administration time should be based on the peak and trough times of the specific hormones being investigated.
-
Acclimatization: Allow animals a sufficient acclimatization period to controlled light-dark cycles before starting the experiment.[2]
-
Sampling Schedule: Collect samples at multiple time points over a 24-hour period to map the diurnal hormonal profiles.
-
Environmental Control: Maintain consistent light-dark cycles, temperature, and noise levels throughout the study.[8]
Troubleshooting Guides
Issue 1: High Variability in Hormone Level Measurements
-
Possible Cause: Inconsistent dosing time of Fadrozole, leading to variable effects based on the circadian fluctuation of hormone levels.[2]
-
Recommended Action:
-
Strictly adhere to a fixed administration schedule for Fadrozole for all subjects.
-
Document the exact time of dosing and sample collection for each animal.
-
Ensure all animal handling and procedures are performed at consistent times of the day to minimize stress-induced hormonal changes.[2]
-
-
Possible Cause: Stress during handling and sample collection.
-
Recommended Action:
-
Acclimatize animals to handling and blood collection procedures before the study begins.[5]
-
Use the least invasive sampling methods possible.
-
-
Possible Cause: Improper sample collection and handling.
-
Recommended Action:
-
Follow standardized protocols for blood collection, processing, and storage.
-
Avoid hemolysis, as it can interfere with hormone assays.
-
Store samples at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Issue 2: Incomplete or Inconsistent Estrogen Suppression
-
Possible Cause: The timing of Fadrozole administration may not align with the peak of aromatase activity or androgen substrate availability.
-
Recommended Action:
-
Conduct a pilot study with sampling at different times of the day to determine the optimal administration time for maximal estrogen suppression in your model.
-
Consider the half-life of Fadrozole and the dosing frequency. Some studies have noted that complete suppression may not be maintained throughout a 12-hour dosing period due to minor diurnal rhythms in estrogens.[6]
-
-
Possible Cause: Degradation of Fadrozole.
-
Recommended Action:
-
Prepare Fadrozole solutions fresh for each experiment.
-
Store the compound and its solutions according to the manufacturer's instructions.
-
Issue 3: Unexpected Changes in Cortisol or Aldosterone Levels
-
Possible Cause: Off-target inhibition of adrenal steroidogenesis by Fadrozole.[5]
-
Recommended Action:
-
Perform a dose-response study to find the lowest effective dose of Fadrozole for aromatase inhibition with minimal impact on adrenal steroids.
-
If significant effects on cortisol or aldosterone are observed, consider conducting an ACTH stimulation test to assess adrenal reserve.[2][4]
-
Collect blood samples at the same time each day to account for the natural diurnal rhythm of cortisol and aldosterone.[5]
-
Data Presentation
Table 1: Effects of Fadrozole on Estrogen Levels
| Species/Model | Fadrozole Dose & Schedule | Treatment Duration | Effect on Estradiol (E2) | Effect on Estrone (E1) | Reference |
| Postmenopausal Breast Cancer Patients | 2 mg twice daily | 973 days | >50% suppression from baseline | >80% suppression from baseline | [9] |
| Postmenopausal Breast Cancer Patients | 1.0 mg twice daily | 3 months | Substantial fall from baseline | On-treatment mean: 25.0 pmol/l | [6] |
| Healthy Male Subjects | 4 mg daily | 14 days | Significant suppression at 08:00 h | Not Reported | [4] |
| Female Fathead Minnows | 50 µg/L in water | 24 hours | Significant reduction within 4 hours | Not Reported | [7] |
Table 2: Effects of Fadrozole on Adrenal Steroids
| Species/Model | Fadrozole Dose & Schedule | Treatment Duration | Effect on Basal Cortisol | Effect on Basal Aldosterone | Effect on ACTH-Stimulated Aldosterone | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Postmenopausal Breast Cancer Patients | 2 mg twice daily | 9 months | No suppression from baseline | Continued suppression | Continued suppression |[9] | | Healthy Male Subjects | 4 mg daily | 14 days | No effect | Impaired secretion (P < 0.05) | Blunted response (P < 0.01) |[4] | | Postmenopausal Breast Cancer Patients | 1.0 mg twice daily | 3 months | Not Reported | Non-significant fall (P = 0.06) | Not Reported |[6] |
Experimental Protocols
Protocol 1: Chronopharmacological Study Design for Fadrozole in Rodents
-
Animal Acclimatization:
-
House rodents in a controlled environment with a strict 12:12 hour light-dark cycle for at least two weeks prior to the experiment.[8]
-
Provide ad libitum access to food and water unless the experimental design requires fasting.
-
Minimize environmental disturbances.
-
-
Group Allocation:
-
Divide animals into a vehicle control group and one or more Fadrozole treatment groups.
-
Further divide each of these groups into subgroups based on the time of administration (e.g., beginning of the light phase, end of the light phase, beginning of the dark phase, and end of the dark phase).
-
-
Fadrozole Administration:
-
Prepare Fadrozole solution fresh daily.
-
Administer the designated dose of Fadrozole or vehicle via the chosen route (e.g., oral gavage) at the specified times for each subgroup.
-
-
Serial Blood Sampling:
-
Collect blood samples from a subset of animals from each subgroup at multiple time points over a 24-hour period (e.g., every 4 hours) following the final dose. This will allow for the characterization of the full circadian profile of the target hormones.
-
-
Hormone Analysis:
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Measure hormone concentrations using a validated method such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Analyze the data using cosinor analysis or other appropriate statistical methods to determine the effects of Fadrozole on the mesor (rhythm-adjusted mean), amplitude, and acrophase (time of peak) of the hormonal rhythms.
-
Protocol 2: ACTH Stimulation Test to Assess Adrenal Effects of Fadrozole
-
Baseline Sample:
-
Collect a baseline blood sample at a consistent time of day (e.g., the beginning of the active phase for the species) to measure basal cortisol and aldosterone levels.[5]
-
-
Fadrozole Treatment:
-
Administer Fadrozole according to the study's dosing regimen for the specified duration.
-
-
ACTH Administration:
-
Administer a standardized dose of synthetic ACTH (e.g., cosyntropin) intravenously or intramuscularly.
-
-
Post-ACTH Samples:
-
Collect blood samples at specified time points after ACTH administration (e.g., 30 and 60 minutes).
-
-
Hormone Measurement and Interpretation:
Mandatory Visualization
Caption: Fadrozole's impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Caption: Fadrozole's off-target effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Caption: Experimental workflow for a chronopharmacological study of Fadrozole.
References
- 1. Diurnal Fluctuations in Steroid Hormones Tied to Variation in Intrinsic Functional Connectivity in a Densely Sampled Male - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of fadrozole hydrochloride on aldosterone secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Examining the effects of Fadrozole, an aromatase inhibitor, on testost" by Abby E. Joseph [digitalcommons.bucknell.edu]
- 4. deepdyve.com [deepdyve.com]
- 5. benchchem.com [benchchem.com]
- 6. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fadrozole Hydrochloride: An In Vitro Efficacy Comparison for Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Performance of Fadrozole Hydrochloride Against Alternative Aromatase Inhibitors.
This compound, a potent and selective non-steroidal aromatase inhibitor, is a significant compound in the study of estrogen-dependent diseases.[1][2] Its efficacy in blocking the conversion of androgens to estrogens makes it a valuable tool in cancer research and drug development.[2] This guide provides a comprehensive in vitro comparison of this compound with other widely used aromatase inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Comparative Efficacy of Aromatase Inhibitors
The inhibitory potency of this compound and its alternatives is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro IC50 values for this compound and other prominent steroidal and non-steroidal aromatase inhibitors.
| Compound | Type | Assay System | IC50 (nM) |
| This compound | Non-Steroidal | Aromatase Enzyme Assay | 4.5[1] |
| Letrozole | Non-Steroidal | Cell-free assays | 0.07 - 20[3] |
| Anastrozole | Non-Steroidal | MCF-7aro cells | >500[4] |
| Exemestane | Steroidal | Wild-Type Aromatase | 22 |
| Aminoglutethimide | Non-Steroidal | Human placental microsomes | 600 |
Signaling Pathway of Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens. It catalyzes the conversion of androgens, specifically testosterone and androstenedione, into estrogens, namely estradiol and estrone. Non-steroidal aromatase inhibitors, such as this compound, competitively and reversibly bind to the active site of the aromatase enzyme, thereby blocking this conversion. This action leads to a significant reduction in estrogen levels, which is a critical therapeutic strategy for hormone-receptor-positive cancers.
Caption: Estrogen Biosynthesis and Fadrozole Inhibition.
Experimental Protocols
Accurate and reproducible in vitro validation of this compound's efficacy relies on standardized experimental protocols. Below are detailed methodologies for two common assays used to determine aromatase inhibition.
Cell-Free Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay directly measures the enzymatic activity of aromatase, often using human placental microsomes as the enzyme source.
Materials:
-
Human placental microsomes
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (tritiated substrate)
-
NADPH (cofactor)
-
This compound and other test compounds
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, human placental microsomes, and the tritiated androstenedione substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or other test inhibitors to the reaction tubes. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme, such as a strong acid or by placing on ice.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unreacted tritiated substrate and steroid products.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Measurement of Radioactivity: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Aromatase Inhibition Assay (MCF-7aro Cells)
This assay utilizes a human breast cancer cell line (MCF-7) engineered to overexpress aromatase (MCF-7aro). The effect of inhibitors on cell proliferation or a reporter gene is measured as an indirect indicator of aromatase activity.
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Testosterone (aromatase substrate)
-
This compound and other test compounds
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo) or luciferase reporter assay
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Treatment: Add fresh medium containing a fixed concentration of testosterone and varying concentrations of this compound or other test inhibitors.
-
Incubation: Incubate the cells for a period of 4-6 days to allow for cell proliferation in response to the estrogens produced.
-
Endpoint Measurement:
-
Cell Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT) to quantify the number of viable cells.
-
Luciferase Reporter Assay: If using cells with an estrogen-responsive reporter construct, lyse the cells and measure luciferase activity.
-
-
Data Analysis: The reduction in cell viability or reporter activity in the presence of the inhibitor is indicative of aromatase inhibition. Calculate the percent inhibition for each concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the in vitro efficacy of an aromatase inhibitor like this compound.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Steroidal Aromatase Inhibitors: Fadrozole Hydrochloride vs. Letrozole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation aromatase inhibitor, Fadrozole hydrochloride, with the third-generation inhibitor, Letrozole. This analysis is supported by experimental data to inform preclinical and clinical research.
This compound and Letrozole are potent non-steroidal aromatase inhibitors that play a crucial role in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. Both drugs effectively block the aromatase enzyme (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis, thereby depriving hormone-dependent tumors of their growth stimulus. While both inhibitors target the same enzyme, differences in their potency and selectivity have been observed in preclinical and clinical studies.
Mechanism of Action: Competitive Inhibition of Aromatase
Both Fadrozole and Letrozole are competitive inhibitors of the aromatase enzyme.[1] They bind reversibly to the active site of the enzyme, preventing the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[1] This reduction in circulating estrogen levels is the primary mechanism through which these drugs exert their anti-tumor effects in ER+ breast cancer.
Figure 1: Mechanism of Aromatase Inhibition by Fadrozole and Letrozole.
Comparative Efficacy: In Vitro Potency
Direct head-to-head comparisons of Fadrozole and Letrozole under identical experimental conditions are limited in the available literature. However, data compiled from various studies allow for an indirect comparison of their in vitro potency. Letrozole, a third-generation inhibitor, generally demonstrates higher potency than the second-generation inhibitor, Fadrozole.
| Inhibitor | IC50 (nM) | Ki (nM) | Enzyme Source | Reference |
| Fadrozole | ~30 | - | Not Specified | [1] |
| Letrozole | ~2 | - | Not Specified | [1] |
Note: The IC50 values presented are from a comparative analysis of multiple studies and may not represent data from a single head-to-head experiment. Therefore, these values should be interpreted with caution.
Experimental Protocols
To provide a framework for the cross-validation of results, detailed methodologies for key in vitro and in vivo experiments are outlined below.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This cell-free assay is a standard method for determining the direct inhibitory effect of a compound on aromatase activity.
Figure 2: Experimental Workflow for In Vitro Aromatase Inhibition Assay.
Protocol:
-
Preparation of Reagents:
-
Thaw human placental microsomes on ice.
-
Prepare a series of dilutions of this compound and the comparative inhibitor (e.g., Letrozole) in assay buffer.
-
Prepare the NADPH regenerating system and the radiolabeled substrate, [1β-³H(N)]-androstenedione.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, NADPH regenerating system, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the human placental microsomes and [1β-³H(N)]-androstenedione.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop solution, typically a mixture of chloroform and methanol.
-
-
Measurement of Aromatase Activity:
-
Separate the aqueous phase containing the released ³H₂O from the organic phase containing the unreacted substrate.
-
Quantify the radioactivity in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Cell-Based Aromatase Activity Assay
This assay measures the ability of an inhibitor to suppress aromatase activity within a cellular context, providing insights into cell permeability and intracellular potency.
Protocol:
-
Cell Culture:
-
Culture a human breast cancer cell line that overexpresses aromatase (e.g., MCF-7aro cells) in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound or the comparative inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
-
Aromatase Activity Measurement:
-
After a pre-incubation period with the inhibitor, add a non-radiolabeled androgen substrate (e.g., androstenedione) to the culture medium.
-
Incubate for a defined period to allow for the conversion of the androgen to estrogen.
-
Collect the cell culture supernatant.
-
Measure the concentration of estradiol in the supernatant using a sensitive immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition based on the reduction in estradiol production in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value as described for the cell-free assay.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of aromatase inhibitors in a living organism.
Protocol:
-
Animal Model:
-
Use ovariectomized, immunodeficient female mice (e.g., BALB/c nude mice).
-
Supplement the mice with a source of androgens (e.g., androstenedione pellets) to serve as a substrate for aromatase.
-
-
Tumor Cell Implantation:
-
Implant aromatase-expressing human breast cancer cells (e.g., MCF-7aro) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound, and the comparative inhibitor.
-
Administer the drugs daily via an appropriate route (e.g., oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Blood samples can also be collected to measure circulating estrogen levels.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the treated groups to the vehicle control group.
-
Analyze the effects of the inhibitors on estrogen levels and other relevant biomarkers.
-
Logical Framework for Comparison
The cross-validation of this compound with another inhibitor involves a systematic approach encompassing in vitro and in vivo studies to provide a comprehensive understanding of their relative performance.
Figure 3: Logical Framework for the Comparative Analysis of Aromatase Inhibitors.
Conclusion
This guide provides a framework for the comparative evaluation of this compound against other aromatase inhibitors, with a focus on Letrozole. The available data suggest that third-generation inhibitors like Letrozole offer higher potency compared to the second-generation inhibitor Fadrozole. The provided experimental protocols serve as a foundation for researchers to conduct their own cross-validation studies to generate robust and directly comparable data. Such studies are essential for making informed decisions in the development of new and improved therapies for estrogen-dependent breast cancer.
References
A Comparative Analysis of Fadrozole Hydrochloride and Letrozole for Estrogen Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two non-steroidal aromatase inhibitors: Fadrozole hydrochloride, a second-generation inhibitor, and Letrozole, a third-generation inhibitor. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-dependent breast cancer and other estrogen-driven diseases. This document will objectively compare the performance of these two compounds, supported by experimental data, to inform research and development decisions.
Mechanism of Action
Both Fadrozole and Letrozole are competitive, reversible inhibitors of the aromatase enzyme (cytochrome P450 19A1).[1] They bind to the heme group of the enzyme's cytochrome P450 subunit, thereby blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[1][2] This action effectively reduces circulating estrogen levels.[1][2] Letrozole, however, is considered a more potent and selective inhibitor than Fadrozole.[3][4]
Quantitative Comparison of Efficacy and Selectivity
The following tables summarize key quantitative data from comparative studies of this compound and Letrozole.
Table 1: In Vivo Estrogen Suppression in Postmenopausal Women with Advanced Breast Cancer
| Parameter | This compound (1.0 mg twice daily) | Letrozole (1.0 mg once daily) | Reference |
| Estradiol Suppression | Insufficient | Marked reduction within 4 weeks | [5] |
| Estrone Suppression | Insufficient | Marked reduction within 4 weeks | [5] |
| Estrone Sulfate Suppression | Insufficient | Marked reduction within 4 weeks | [5] |
| Overall Objective Response Rate | 13.0% | 31.2% | [5] |
| Clinical Benefit Rate* | 35.1% | 50.6% | [5] |
*Clinical benefit defined as complete response, partial response, or stable disease for more than 24 weeks.
Table 2: Comparative Selectivity Profile
| Parameter | This compound | Letrozole | Reference |
| Effect on Cortisol Output | Compromise in cortisol output observed.[4] At a daily dose of 4 mg, it did not affect basal or ACTH-stimulated glucocorticoid secretion.[6] | No compromise in cortisol output evident at all tested doses.[4] | [4][6] |
| Effect on Aldosterone Output | Compromise in aldosterone output clearly seen.[4] A 4 mg daily dose was shown to impair basal and stimulated aldosterone secretion.[6] | No compromise in aldosterone output evident at all tested doses.[4] | [4][6] |
Signaling Pathway and Experimental Workflow
Aromatase Inhibition Signaling Pathway
The following diagram illustrates the central role of aromatase in estrogen biosynthesis and the mechanism of inhibition by non-steroidal inhibitors like Fadrozole and Letrozole.
Experimental Workflow: In Vitro Aromatase Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing aromatase inhibitors in an in vitro setting.
Experimental Protocols
In Vitro Aromatase Activity Assay (Human Placental Microsomes)
This protocol is based on the widely used tritiated water-release assay.
1. Preparation of Human Placental Microsomes:
-
Obtain fresh human placenta and store on ice.
-
Homogenize placental tissue in a phosphate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the aromatase enzyme.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Aromatase Inhibition Assay:
-
Prepare a reaction mixture containing the placental microsomes, a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione), and an NADPH-generating system in a phosphate buffer (pH 7.4).
-
Add varying concentrations of the test inhibitors (this compound or Letrozole) to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., chloroform).
-
Separate the aqueous phase (containing the released ³H₂O) from the organic phase (containing the unreacted substrate and steroid products) by centrifugation.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of aromatase inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Estrogen Suppression Study (Ovariectomized Rat Model)
This protocol describes a common in vivo model to assess the efficacy of aromatase inhibitors.
1. Animal Model and Treatment:
-
Use adult female Sprague-Dawley rats.
-
Perform bilateral ovariectomy to eliminate the primary source of endogenous estrogen production.
-
Allow the animals to recover for a specified period (e.g., 1-2 weeks).
-
Administer the test compounds (this compound or Letrozole) or a vehicle control to the ovariectomized rats daily via oral gavage for a predetermined duration.
2. Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.
-
Euthanize the animals and collect target tissues, such as the uterus and adipose tissue.
-
Separate serum from the blood samples.
-
Measure serum concentrations of estradiol and estrone using sensitive immunoassays (e.g., ELISA or radioimmunoassay).
-
Weigh the uteri as a biomarker of estrogenic activity (estrogen stimulates uterine growth).
3. Data Analysis:
-
Compare the serum estrogen levels and uterine weights of the treated groups to the vehicle control group.
-
Calculate the percentage of estrogen suppression for each treatment group.
-
Statistically analyze the differences between the groups to determine the significance of the observed effects.
Conclusion
The available data consistently demonstrate that Letrozole is a more potent and selective aromatase inhibitor than this compound.[4] In clinical settings, Letrozole achieves a greater degree of estrogen suppression and has shown superior clinical efficacy in the treatment of hormone-dependent breast cancer.[5] Furthermore, Letrozole exhibits a more favorable safety profile with a lower propensity to interfere with adrenal steroidogenesis.[4] For researchers and drug developers, these findings suggest that while both are effective aromatase inhibitors, Letrozole represents a more advanced therapeutic agent with a better overall performance profile. The choice of inhibitor for preclinical or clinical studies should be guided by the specific requirements for potency, selectivity, and the desired level of estrogen suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on aldosterone secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole's Selectivity Profile: A Comparative Analysis Against Other Non-Steroidal Aromatase Inhibitors
For Immediate Release
A deep dive into the selectivity of fadrozole, a second-generation non-steroidal aromatase inhibitor, reveals a distinct profile when compared to third-generation agents like letrozole and anastrozole. While highly potent in its inhibition of aromatase (CYP19A1), evidence suggests fadrozole exhibits a narrower therapeutic window due to off-target effects on other cytochrome P450 enzymes, particularly those involved in steroidogenesis. This comparative guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the available experimental data, detailed methodologies of key assays, and visual representations of the underlying biological pathways.
Fadrozole is a competitive inhibitor of aromatase, the key enzyme in estrogen biosynthesis, and has been a valuable tool in endocrine research and for the treatment of estrogen-dependent diseases.[1][2] However, its clinical use has been largely superseded by third-generation aromatase inhibitors (AIs) such as letrozole and anastrozole, which have demonstrated improved selectivity and tolerability. This guide aims to objectively compare the selectivity of fadrozole with other non-steroidal AIs, supported by quantitative data from in vitro studies.
Comparative Selectivity: A Quantitative Overview
The selectivity of an aromatase inhibitor is determined by its potency in inhibiting aromatase (CYP19A1) relative to its activity against other cytochrome P450 (CYP) enzymes. Off-target inhibition of other CYPs can lead to undesirable side effects due to the disruption of other metabolic pathways, including the synthesis of essential steroid hormones.
The following table summarizes the available in vitro inhibition data (IC50 and Ki values) for fadrozole and other non-steroidal aromatase inhibitors against aromatase and a panel of other human CYP enzymes. A lower value indicates greater potency of inhibition.
| Enzyme | Fadrozole | Letrozole | Anastrozole | Vorozole |
| Aromatase (CYP19A1) | IC50: 4.5 - 6.4 nM [1][3] | IC50: 7.27 nM [4] | Ki: ~15 nM [5] | IC50: 4.17 nM [4] |
| CYP1A1 | - | IC50: 69.8 µM[4] | - | IC50: 0.469 µM[4] |
| CYP1A2 | - | IC50: 332 µM[4] | Ki: 8 µM[6] | IC50: 321 µM[4] |
| CYP2A6 | - | IC50: 106 µM[4] | >500 µM[6] | IC50: 24.4 µM[4] |
| CYP2C9 | - | IC50: 133.9 µM (metabolite)[2] | Ki: 10 µM[6] | - |
| CYP2C19 | - | IC50: 24.8 µM[2] | - | - |
| CYP2D6 | - | IC50: 158.0 µM (metabolite)[2] | >500 µM[6] | - |
| CYP3A4 | - | >1000 µM[4] | Ki: 10 µM[6] | IC50: 98.1 µM[4] |
| Aldosterone Synthase (CYP11B2) | Potent Inhibition [7] | No compromise in output[8] | - | - |
| 11β-Hydroxylase (CYP11B1) | Inhibition [8] | No compromise in output[8] | - | - |
Note: A dash (-) indicates that data was not found in the searched literature. IC50 and Ki values are measures of inhibitory potency; lower values indicate stronger inhibition.
Clinical and preclinical data indicate that letrozole is more selective than fadrozole. A phase I clinical study demonstrated that while both drugs are potent aromatase inhibitors, fadrozole treatment was associated with a compromise in cortisol and aldosterone output, which was not observed with letrozole.[8] This suggests that fadrozole inhibits CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), enzymes crucial for cortisol and aldosterone synthesis, respectively. In contrast, letrozole shows minimal off-target effects on these critical steroidogenic enzymes at therapeutic doses.[2][8] Furthermore, the dextro-rotatory stereoisomer of fadrozole, dexfadrostat, has been identified as a potent inhibitor of CYP11B2.[7]
Mechanism of Action and Signaling Pathway
Non-steroidal aromatase inhibitors like fadrozole act as competitive inhibitors by reversibly binding to the active site of the aromatase enzyme. This binding prevents the natural substrates, androstenedione and testosterone, from being converted into estrone and estradiol, respectively. The resulting decrease in circulating estrogen levels is the primary mechanism behind their therapeutic effects in estrogen-dependent conditions.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Aromatase (CYP19A1) Inhibition Assay
This assay determines the inhibitory potential of a compound against the aromatase enzyme, typically using human placental microsomes or recombinant human aromatase.
Objective: To determine the IC50 value of a test compound for aromatase.
Materials:
-
Human placental microsomes or recombinant human aromatase (CYP19A1)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., fadrozole) at various concentrations
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and serially dilute to obtain a range of concentrations. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate or microcentrifuge tubes, combine the human placental microsomes or recombinant aromatase, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione, and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile or by placing on ice).
-
Extraction and Measurement: Extract the tritiated water (³H₂O) formed during the reaction. The amount of ³H₂O is proportional to the aromatase activity. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
In Vitro Cytochrome P450 Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory effect of a compound on various CYP450 isoforms using human liver microsomes.
Objective: To determine the IC50 values of a test compound against a panel of human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound at various concentrations
-
Acetonitrile or other suitable solvent to terminate the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and specific CYP probe substrates. Serially dilute the test compound to obtain a range of concentrations.
-
Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing HLMs, phosphate buffer, and the test compound at different concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a defined period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the reactions by adding the specific probe substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reactions by adding an ice-cold solvent such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to another plate for analysis. Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value for each CYP isoform by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
Conclusion
The available data clearly positions fadrozole as a potent inhibitor of aromatase. However, its selectivity profile is less favorable when compared to third-generation non-steroidal aromatase inhibitors like letrozole. The off-target inhibition of key steroidogenic enzymes, particularly CYP11B1 and CYP11B2, by fadrozole can lead to a disruption of cortisol and aldosterone synthesis, a concern that is less pronounced with letrozole. For researchers investigating the specific roles of aromatase, it is crucial to consider these potential off-target effects and to use fadrozole at concentrations that are highly selective for aromatase to avoid confounding results. The superior selectivity of third-generation AIs like letrozole and anastrozole has led to their prevalence in clinical applications, highlighting the importance of a thorough selectivity assessment in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Fadrozole vs. Letrozole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two non-steroidal aromatase inhibitors: Fadrozole and Letrozole. Aromatase inhibitors are a critical class of drugs in the treatment of estrogen receptor-positive (ER+) breast cancer, and understanding the nuances of their in vivo efficacy is paramount for preclinical and clinical research. This document synthesizes key experimental data on their comparative potency, impact on hormone levels, and clinical outcomes.
Mechanism of Action: Aromatase Inhibition
Both Fadrozole and Letrozole are competitive, reversible inhibitors of the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). By blocking this conversion, these inhibitors significantly reduce circulating estrogen levels, thereby depriving ER+ cancer cells of their primary growth stimulus.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and hormonal suppression data for Fadrozole and Letrozole, primarily drawn from a head-to-head clinical trial in postmenopausal women with advanced breast cancer.
Table 1: Comparative Clinical Efficacy
| Efficacy Parameter | Letrozole (1.0 mg once daily) | Fadrozole (1.0 mg twice daily) | p-value |
| Objective Response Rate (CR + PR) | 31.2% | 13.0% | 0.011 |
| Clinical Benefit (CR + PR + SD > 24 wks) | 50.6% | 35.1% | - |
| Median Time to Progression | 211 days | 113 days | 0.175 |
| CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data from a randomized, double-blind clinical trial in postmenopausal women with advanced breast cancer.[1] |
Table 2: Hormonal Suppression
| Hormone Level | Letrozole | Fadrozole |
| Plasma & Urinary Estrogens | >95% suppression within 2 weeks | Potent suppression, but less than Letrozole |
| Cortisol & Aldosterone Output | No compromise | Compromise observed |
| Data from a Phase I clinical efficacy study.[2] |
Experimental Protocols
A standard and widely accepted in vivo model for evaluating the efficacy of aromatase inhibitors is the MCF-7Ca xenograft model in ovariectomized nude mice. This model mimics the postmenopausal state where peripheral aromatization is the primary source of estrogen.
MCF-7Ca Xenograft Model Protocol
-
Animal Model: Ovariectomized, immunodeficient female mice (e.g., BALB/c nude). Ovariectomy is performed to eliminate endogenous estrogen production by the ovaries.
-
Cell Line: MCF-7 human breast cancer cells stably transfected with the human aromatase gene (MCF-7Ca). These cells can synthesize their own estrogen from an androgen precursor and are responsive to estrogen for growth.
-
Tumor Implantation: MCF-7Ca cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Androgen Supplementation: The mice are supplemented with an androgen substrate, such as androstenedione, to allow for intratumoral estrogen production by the aromatase-expressing cancer cells.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. Fadrozole, Letrozole, or a vehicle control is administered, typically via oral gavage or subcutaneous injection, at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary endpoint is often tumor growth inhibition or regression over time.
-
Hormone Level Analysis: At the end of the study, blood and tissue samples can be collected to measure levels of estrogens and androgens to assess the degree of aromatase inhibition.
Visualizing Key Pathways and Processes
Signaling Pathway of Aromatase Inhibitors
The following diagram illustrates the mechanism of action of non-steroidal aromatase inhibitors like Fadrozole and Letrozole in the context of estrogen synthesis.
Experimental Workflow for In Vivo Comparison
This diagram outlines a typical experimental workflow for comparing the in vivo efficacy of Fadrozole and Letrozole.
Discussion and Conclusion
The available in vivo data, from both clinical and preclinical settings, consistently demonstrates that Letrozole is a more potent aromatase inhibitor than Fadrozole. In a direct clinical comparison, Letrozole led to a significantly higher objective response rate in patients with advanced breast cancer.[1] This superior clinical efficacy is supported by findings that Letrozole achieves a greater suppression of plasma and urinary estrogen levels.[2]
Furthermore, Letrozole exhibits a higher degree of selectivity for the aromatase enzyme, with no observed impact on cortisol and aldosterone synthesis at therapeutic doses, a side effect noted with Fadrozole.[2]
For researchers designing in vivo studies to evaluate novel aromatase inhibitors, the MCF-7Ca xenograft model in ovariectomized mice provides a robust and clinically relevant platform. When selecting a reference compound for such studies, Letrozole represents the more potent and selective benchmark compared to Fadrozole.
References
A Head-to-Head Comparative Analysis of Fadrozole and Other Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of fadrozole, a second-generation non-steroidal aromatase inhibitor, with the third-generation inhibitors letrozole and anastrozole. The information presented herein is intended to support research and drug development efforts by offering a detailed examination of preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Fadrozole, letrozole, and anastrozole are all competitive inhibitors of aromatase, the key enzyme in estrogen biosynthesis.[1] While all three compounds effectively reduce circulating estrogen levels, making them valuable tools in the study and treatment of estrogen receptor-positive (ER+) cancers, there are notable differences in their potency and clinical efficacy. Preclinical studies have consistently demonstrated that letrozole is a more potent inhibitor of aromatase than fadrozole and anastrozole.[2][3] This enhanced potency translates to greater estrogen suppression in clinical settings.[3] Head-to-head clinical trials have shown letrozole to have a superior objective response rate compared to fadrozole in postmenopausal women with advanced breast cancer.[4] Similarly, letrozole has demonstrated a significantly higher overall response rate than anastrozole in the second-line treatment of advanced breast cancer.[5]
Mechanism of Action and Signaling Pathways
Fadrozole, letrozole, and anastrozole are non-steroidal aromatase inhibitors that reversibly bind to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This action blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), thereby depriving ER+ cancer cells of their primary growth stimulus. The primary signaling pathway affected is the steroidogenesis pathway, leading to a significant reduction in estrogen-dependent gene transcription and cell proliferation.
While the primary mechanism is shared, there is evidence of differential effects on other intracellular signaling pathways. For instance, resistance to anastrozole has been linked to the activation of the PI3K/Akt/mTOR pathway.[6] Letrozole has also been shown to decrease the activation of this pathway.[2]
Preclinical Data: A Comparative Overview
In vitro studies have been instrumental in elucidating the relative potencies of these aromatase inhibitors. Letrozole consistently demonstrates the highest potency in inhibiting aromatase activity across various cell-free and cell-based assays.
| Compound | IC50 (nM) - Human Placental Microsomes | Ki (nM) - Human Placental Microsomes | Reference |
| Fadrozole | 6.4 | 13.4 - 23.7 | [2] |
| Letrozole | ~Equipotent to Anastrozole | - | [2] |
| Anastrozole | ~Equipotent to Letrozole | - | [2] |
Note: In cell-based assays, letrozole is reportedly 10-30 times more potent than anastrozole.[2]
Head-to-Head Clinical Studies
Direct comparative clinical trials provide the most robust evidence for differentiating the efficacy and safety of these compounds.
Fadrozole vs. Letrozole in Advanced Breast Cancer
A randomized, double-blind clinical trial directly compared the efficacy and safety of letrozole (1.0 mg once daily) and fadrozole (1.0 mg twice daily) in postmenopausal women with advanced breast cancer.[4]
| Endpoint | Letrozole (n=77) | Fadrozole (n=77) | P-value |
| Objective Response Rate (CR+PR) | 31.2% | 13.0% | 0.011 |
| Clinical Benefit (CR+PR+SD >24 wks) | 50.6% | 35.1% | - |
| Median Time to Progression (days) | 211 | 113 | 0.175 |
Letrozole demonstrated a significantly higher overall objective response rate compared to fadrozole.[4] While the median time to progression was longer with letrozole, the difference was not statistically significant.[4] Adverse drug reactions were comparable between the two groups.[4]
Letrozole vs. Anastrozole in Advanced Breast Cancer (Second-Line)
A large, open-label, randomized trial compared letrozole (2.5 mg once daily) with anastrozole (1 mg once daily) as second-line therapy in postmenopausal women with advanced breast cancer who had failed tamoxifen therapy.[5]
| Endpoint | Letrozole (n=356) | Anastrozole (n=357) | P-value |
| Overall Response Rate | 19.1% | 12.3% | 0.013 |
| Median Time to Progression (months) | 5.7 | 5.7 | - |
| Median Overall Survival (months) | 22 | 20 | - |
Letrozole was associated with a significantly higher overall response rate than anastrozole.[5] However, there was no significant difference in the median time to progression or overall survival between the two treatment arms.[5]
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for determining the inhibitory potential of compounds on aromatase activity.[1]
1. Microsome Preparation:
-
Human term placenta is obtained after delivery and processed on ice.
-
The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.[1]
2. Reaction Mixture:
-
The reaction is typically carried out in a phosphate buffer.
-
The mixture contains the placental microsomes, a co-factor such as NADPH (or an NADPH-generating system), and the test inhibitor at various concentrations.[7]
3. Substrate and Incubation:
-
A radiolabeled androgen substrate, such as [1β-³H]-androstenedione, is added to initiate the reaction.[7]
-
The reaction is incubated at 37°C for a defined period.
4. Measurement of Aromatase Activity:
-
The conversion of the androgen to estrogen results in the release of tritium into the water.
-
The reaction is stopped, and the radioactivity in the aqueous phase is measured to quantify aromatase activity.[7]
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Clinical Trial Methodology for Head-to-Head Comparison
The clinical trials comparing these aromatase inhibitors generally follow a similar design.
1. Patient Population:
-
Postmenopausal women with a confirmed diagnosis of hormone receptor-positive advanced or metastatic breast cancer.
-
Patients have typically experienced disease progression after prior endocrine therapy (e.g., tamoxifen).
2. Study Design:
-
Randomized, often double-blind, multicenter trials.
-
Patients are assigned to receive one of the aromatase inhibitors at its standard clinical dose.
3. Treatment:
-
Oral administration of the assigned drug on a daily or twice-daily schedule.
-
Treatment continues until disease progression or unacceptable toxicity.
4. Endpoints:
-
Primary Endpoint: Often time to progression or objective response rate.
-
Secondary Endpoints: Include overall survival, clinical benefit rate, duration of response, and safety/tolerability.
5. Assessments:
-
Tumor response is evaluated periodically using standardized criteria (e.g., RECIST).
-
Adverse events are monitored and graded.
-
Hormone levels (estradiol, estrone) may be measured at baseline and during treatment to assess the degree of estrogen suppression.
Conclusion
The available evidence indicates that while fadrozole is an effective aromatase inhibitor, the third-generation compounds, particularly letrozole, offer superior potency and clinical response rates in the treatment of advanced breast cancer. The data presented in this guide, including preclinical potency, head-to-head clinical trial outcomes, and detailed experimental methodologies, provides a valuable resource for researchers and drug development professionals working in the field of endocrine therapies for cancer. Understanding the nuances between these compounds can inform the design of future studies and the development of next-generation aromatase inhibitors.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Letrozole: Comparison With Anastrozole as Second-line Treatment in Postmenopausal Women With Advanced Breast Cancer [medscape.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Fadrozole-Induced Gene Expression Changes: A Comparison of Microarray and Quantitative PCR
For researchers, scientists, and drug development professionals, validating initial high-throughput screening results with a secondary, more targeted method is a critical step in ensuring the accuracy and reliability of experimental data. This guide provides a comparative overview of using microarray analysis as a primary discovery tool and quantitative real-time polymerase chain reaction (qPCR) as a secondary method to confirm gene expression changes induced by the aromatase inhibitor, Fadrozole.
Fadrozole is a non-steroidal inhibitor of aromatase (CYP19), the key enzyme responsible for estrogen synthesis. By blocking aromatase, Fadrozole effectively reduces estrogen levels, leading to downstream changes in the expression of estrogen-responsive genes. These changes are often initially identified using high-throughput methods like microarrays, which can survey thousands of genes simultaneously. However, due to the nature of microarray technology, it is essential to validate key findings using a more sensitive and specific method like qPCR.
This guide will present experimental data comparing microarray and qPCR results from a study investigating the effects of Fadrozole, detail the experimental protocols for both techniques, and provide visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Microarray vs. qPCR
The following table summarizes the comparison of gene expression changes in the goldfish brain following Fadrozole treatment, as determined by microarray analysis and validated by quantitative real-time PCR (qPCR). The data is adapted from a study by Zhang et al. (2009), where female goldfish were exposed to Fadrozole to investigate the transcriptomic response to estrogen decline.[1][2]
| Gene | Function | Microarray Fold Change (Direction) | qPCR Fold Change |
| Calmodulin | Calcium signaling | Increased | 1.3-fold increase |
| Activin-βA | TGF-β signaling | Decreased | 0.7-fold change (30% decrease) |
| Ornithine decarboxylase 1 (ODC1) | Polyamine biosynthesis | Increased | 2.0-fold increase |
| Aldolase c | Glycolysis | Increased | 1.2-fold increase (not statistically significant) |
Table 1: Comparison of gene expression changes induced by Fadrozole as measured by microarray and qPCR. The microarray data indicated a directional change (increase or decrease), which was then quantified by qPCR. The qPCR results confirmed the direction of change for all validated genes.
Experimental Protocols
Primary Method: Microarray Analysis
Microarray analysis provides a broad overview of gene expression changes across the genome. The following is a generalized protocol for conducting a microarray experiment to assess Fadrozole-induced gene expression changes.
1. RNA Extraction and Quality Control:
-
Total RNA is extracted from control and Fadrozole-treated tissue samples using a suitable reagent like TRIzol.
-
The integrity and quantity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer. High-quality RNA is crucial for reliable microarray results.
2. cDNA Synthesis and Labeling:
-
A reverse transcription reaction is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
The cDNA is then labeled with fluorescent dyes (e.g., Cy3 and Cy5) for detection on the microarray chip. Typically, cDNA from the control sample is labeled with one dye and the treated sample with the other.
3. Hybridization:
-
The labeled cDNA samples are mixed and hybridized to a microarray chip containing thousands of known gene-specific oligonucleotide probes.
-
The hybridization is carried out overnight in a temperature-controlled hybridization chamber.
4. Washing and Scanning:
-
After hybridization, the microarray slide is washed to remove any unbound labeled cDNA.
-
The slide is then scanned using a microarray scanner that detects the fluorescence intensity of each spot on the array.
5. Data Analysis:
-
The fluorescence intensities are quantified and normalized to account for variations in labeling and hybridization.
-
Statistical analysis is performed to identify genes that are significantly differentially expressed between the control and Fadrozole-treated groups.
Secondary Method: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted and highly sensitive method used to validate the expression levels of specific genes identified in the microarray analysis.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from control and Fadrozole-treated samples as described for the microarray protocol.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
2. Primer Design and Validation:
-
Gene-specific primers for the target genes of interest (e.g., calmodulin, activin-βA, ODC1) and a stable reference gene (e.g., β-actin, GAPDH) are designed.
-
The efficiency of each primer pair is validated to ensure accurate quantification.
3. qPCR Reaction:
-
The qPCR reaction is set up in a multi-well plate, with each well containing the cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.
-
The reaction is performed in a real-time PCR thermal cycler.
4. Data Analysis:
-
The thermal cycler monitors the fluorescence intensity in real-time as the DNA is amplified.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold, is determined for each gene.
-
The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the data to the reference gene.
Mandatory Visualizations
Signaling Pathway Diagrams
Fadrozole's primary mechanism of action is the inhibition of aromatase, which disrupts the conversion of androgens to estrogens. This has a significant impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis and downstream estrogen signaling pathways.
Caption: Fadrozole's effect on the HPG axis.
Caption: Simplified estrogen signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for confirming gene expression changes using microarray and qPCR.
Caption: Experimental workflow for validation.
References
Assessing Fadrozole's Specificity in Steroid Level Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fadrozole, a second-generation non-steroidal aromatase inhibitor, with other alternatives, focusing on its specificity in altering steroid hormone levels. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer an objective assessment for research and drug development professionals.
Executive Summary
Fadrozole is a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. While effective in reducing estrogen levels, its specificity is a critical consideration for research and clinical applications. At therapeutic concentrations, Fadrozole selectively targets aromatase; however, at higher concentrations, it can exhibit off-target effects by inhibiting other cytochrome P450 enzymes involved in steroidogenesis, notably 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This can lead to decreased levels of cortisol and aldosterone.
In comparison, third-generation non-steroidal aromatase inhibitors, such as letrozole and anastrozole, generally exhibit higher potency and greater selectivity for aromatase, with a reduced impact on adrenal steroid synthesis. Clinical studies have indicated that letrozole, in particular, is more potent than Fadrozole and does not significantly compromise cortisol and aldosterone output at therapeutic doses, highlighting its improved specificity profile.
Quantitative Comparison of Aromatase Inhibitors
The following tables summarize the in vitro and in vivo data on the potency and specificity of Fadrozole compared to the first-generation inhibitor aminoglutethimide and the third-generation inhibitors letrozole and anastrozole.
Table 1: In Vitro Inhibitory Potency (IC50) Against Aromatase
| Compound | Aromatase Inhibition IC50 (Human Placental) |
| Fadrozole | 6.4 nM[1] |
| Aminoglutethimide | ~600 nM[1] |
| Letrozole | More potent than anastrozole |
| Anastrozole | Less potent than letrozole |
Note: While direct comparative IC50 values for letrozole and anastrozole from the same study as Fadrozole were not available in the searched literature, multiple sources confirm letrozole's higher potency over anastrozole.
Table 2: In Vitro Specificity: Inhibition of Other Steroidogenic Enzymes
| Compound | Target Enzyme | Inhibition IC50 |
| Fadrozole | Progesterone Production | 120 µM |
| Aminoglutethimide | Cholesterol Side-Chain Cleavage (P450scc) | ~20,000 nM[1] |
Note: This table highlights the significantly higher concentration of Fadrozole required to inhibit progesterone production compared to its potent inhibition of aromatase, indicating its selectivity. Data for a broader panel of steroidogenic enzymes for all three inhibitors from a single comparative study is limited in the available literature.
Table 3: In Vivo Efficacy: Suppression of Estrogen Levels
| Compound | Daily Dose | Estradiol Suppression | Estrone Suppression | Estrone Sulfate Suppression |
| Fadrozole | 2 mg | 58-76%[2] | - | - |
| Anastrozole | 1 mg | >80%[2] | >80%[2] | 93.5%[2] |
| Letrozole | 2.5 mg | >95%[3] | >95%[3] | >95%[3] |
Note: The data is compiled from different studies and should be interpreted with caution due to variations in study design and patient populations. However, it consistently demonstrates the high potency of third-generation inhibitors in suppressing estrogen levels.
Table 4: In Vivo Specificity: Effects on Adrenal Steroidogenesis
| Compound | Effect on Cortisol and Aldosterone |
| Fadrozole | Compromise in cortisol and aldosterone output observed[3] |
| Letrozole | No compromise in cortisol and aldosterone output evident at tested doses[3] |
Signaling Pathways and Experimental Workflows
Visualizing the steroidogenesis pathway and the workflows for assessing inhibitor specificity is crucial for understanding the mechanism and experimental design.
Caption: Steroidogenesis pathway and points of aromatase inhibitor action.
Caption: Workflow for in vitro aromatase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental results. The following are representative protocols for the key assays cited in this guide.
In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes
This assay is a standard method for determining the inhibitory potency (IC50) of compounds against aromatase.
Objective: To quantify the dose-dependent inhibition of aromatase activity by a test compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
Test inhibitor (e.g., Fadrozole, letrozole, anastrozole)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Prepare a suspension of human placental microsomes in phosphate buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
Reaction Setup: In a reaction tube, combine the microsomal suspension, the NADPH generating system, and the test inhibitor at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., a known aromatase inhibitor).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold chloroform to extract the steroids.
-
Separation of Tritiated Water: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted [³H]-androstenedione. Centrifuge to pellet the charcoal. The supernatant will contain the tritiated water ([³H]₂O) formed during the aromatization reaction.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Plasma Steroid Panel by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroid hormones in biological matrices.
Objective: To simultaneously measure the concentrations of multiple steroid hormones in plasma samples from subjects treated with an aromatase inhibitor.
Materials:
-
Plasma samples (from control and treated subjects)
-
Internal standards (deuterated analogs of the steroids of interest)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100-500 µL), add a mixture of deuterated internal standards.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.
-
Extraction (SPE or LLE):
-
SPE: Load the supernatant from the protein precipitation step onto a conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the steroids with an appropriate solvent.
-
LLE: Add an immiscible organic solvent to the supernatant, vortex to extract the steroids, and then separate the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto the LC system. The steroids are separated on the analytical column using a gradient elution program with the mobile phases.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The steroids and their corresponding internal standards are ionized (e.g., by electrospray ionization - ESI) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity.
-
-
Data Analysis:
-
Generate calibration curves for each steroid using known concentrations of standards.
-
Quantify the concentration of each steroid in the plasma samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Compare the steroid profiles of the treated group with the control group to assess the effect of the aromatase inhibitor.
-
Conclusion
The available evidence indicates that while Fadrozole is a potent and selective aromatase inhibitor, its specificity is not as high as that of third-generation inhibitors like letrozole. The potential for Fadrozole to inhibit other key enzymes in the steroidogenesis pathway, particularly at higher concentrations, is a critical factor for researchers to consider when designing experiments where precise modulation of estrogen levels is required without confounding effects on other steroid hormones. For applications demanding the highest degree of selectivity, letrozole appears to be a superior alternative. The choice of an aromatase inhibitor should be guided by the specific requirements of the research, with careful consideration of the dose-dependent effects on the broader steroid profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor that has been extensively studied for its therapeutic potential in estrogen-dependent diseases, particularly breast cancer. This guide provides an objective comparison of its performance in laboratory (in vitro) and whole-organism (in vivo) settings, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies, allowing for a direct comparison of its potency and efficacy in different experimental systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value |
| IC50 (Aromatase Inhibition) | Human Placental Microsomes | 6.4 nM |
| IC50 (Estrogen Production) | Hamster Ovarian Slices | 0.03 µM |
| IC50 (Progesterone Production) | Hamster Ovarian Slices | 120 µM |
Table 2: In Vivo Efficacy of this compound
| Application | Animal Model | Dosage | Key Findings |
| Mammary Tumor Inhibition | Sprague-Dawley Rats | 0.5 mg/kg/day, p.o. | More effective than 14 mg/kg once every 7 days in reducing tumor growth. |
| Mammary Tumor Inhibition | Sprague-Dawley Rats | 2 mg/kg/day, p.o. | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. |
| Uterine Hypertrophy Inhibition | Immature Female Rats | ED50: 0.03 mg/kg, p.o. | Effectively inhibited androstenedione-induced uterine hypertrophy. |
| Advanced Breast Cancer | Postmenopausal Women | 1-4 mg/day | Objective response rate (CR+PR) of 23%, with 45% showing stable disease.[1] |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by competitively inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis. This action blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol), thereby reducing circulating estrogen levels and depriving estrogen-receptor-positive cancer cells of their primary growth stimulus.
Caption: Mechanism of action of Fadrozole in inhibiting estrogen synthesis.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of the cited findings.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fadrozole on aromatase activity.
Materials:
-
Human placental microsomes
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation: Prepare human placental microsomes through differential centrifugation of placental tissue. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, a known concentration of human placental microsomes, and the NADPH regenerating system.
-
Inhibitor Addition: Add varying concentrations of Fadrozole to the reaction tubes. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-Androstenedione to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of ³H₂O: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted [1β-³H]-Androstenedione. Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant (containing the ³H₂O released during the aromatization reaction) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is proportional to the aromatase activity. Calculate the percentage of inhibition for each Fadrozole concentration and determine the IC50 value by plotting the inhibition curve.
Caption: Experimental workflow for an in vitro aromatase inhibition assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of Fadrozole in a nude mouse xenograft model of human breast cancer.
Materials:
-
Female athymic nude mice (e.g., BALB/c nude)
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MCF-7 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the MCF-7 cell suspension into the flank or mammary fat pad of the nude mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of Fadrozole.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Comparison and Conclusion
The in vitro data demonstrate that this compound is a highly potent inhibitor of the aromatase enzyme, with an IC50 in the low nanomolar range. This potent enzymatic inhibition translates to a slightly less, yet still highly effective, inhibition of estrogen production in a cellular context (hamster ovarian slices). The significantly higher IC50 for progesterone production highlights the selectivity of Fadrozole for aromatase over other enzymes involved in steroidogenesis.
In vivo studies corroborate the in vitro findings, showing that oral administration of Fadrozole effectively inhibits tumor growth in rodent models of estrogen-dependent breast cancer at low mg/kg doses. The ED50 for inhibiting a physiological estrogen-dependent process (uterine hypertrophy) is also in the low mg/kg range, further confirming its in vivo potency. Clinical data in postmenopausal women with advanced breast cancer show a meaningful objective response rate and a high rate of disease stabilization, validating the therapeutic relevance of the preclinical findings.
References
Letrozole Demonstrates Superior Potency over Fadrozole in Aromatase Inhibition Studies
For Immediate Release
Executive Summary
Letrozole, a third-generation non-steroidal aromatase inhibitor, consistently outperforms the second-generation inhibitor Fadrozole in both in vitro and in vivo studies. Clinical trials have demonstrated that Letrozole achieves a higher objective response rate and greater suppression of estrogen levels in postmenopausal women with advanced breast cancer. This superior potency translates to improved clinical outcomes, establishing Letrozole as a more effective therapeutic option.
Mechanism of Action: Aromatase Inhibition
Both Letrozole and Fadrozole are non-steroidal, competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By reversibly binding to the heme group of the aromatase enzyme, these inhibitors block this conversion, leading to a significant reduction in circulating estrogen levels. This deprivation of estrogen is a critical therapeutic strategy for hormone-receptor-positive breast cancer.
Mechanism of Aromatase Inhibition by Letrozole and Fadrozole.
In Vivo Efficacy: Head-to-Head Clinical Trial
A randomized, double-blind clinical trial directly comparing Letrozole and Fadrozole in postmenopausal women with advanced breast cancer provides compelling evidence of Letrozole's superior efficacy.[1]
| Parameter | Letrozole (1.0 mg once daily) | Fadrozole (1.0 mg twice daily) | P-value |
| Objective Response Rate (CR + PR) | 31.2% | 13.0% | 0.011 |
| Clinical Benefit (CR + PR + SD > 24 wks) | 50.6% | 35.1% | - |
| Median Time to Progression | 211 days | 113 days | 0.175 |
| CR: Complete Response, PR: Partial Response, SD: Stable Disease |
Letrozole demonstrated a significantly higher overall objective response rate compared to Fadrozole.[1] Furthermore, a greater proportion of patients treated with Letrozole experienced clinical benefits.[1] While the difference in median time to progression was not statistically significant, the trend favored Letrozole.[1]
Estrogen Suppression: In Vivo Data
Consistent with its clinical efficacy, Letrozole achieves more profound suppression of estrogen levels compared to Fadrozole. A phase I clinical efficacy study reported that Letrozole led to over 95% suppression of both plasma and urinary estrogens within two weeks of therapy.[2] In the head-to-head trial, Letrozole markedly reduced estradiol, estrone, and estrone sulfate levels in peripheral blood, whereas the suppressive effect of Fadrozole on these hormones was deemed insufficient.[1]
| Estrogen Suppression | Letrozole | Fadrozole |
| Plasma & Urinary Estrogens | >95% suppression | Insufficient suppression |
In Vitro Potency
Experimental Protocols
In Vitro Aromatase Inhibition Assay
A common method to determine the in vitro potency of aromatase inhibitors is the human placental microsomal assay.[5]
Objective: To determine the concentration of the inhibitor required to reduce the activity of the aromatase enzyme by 50% (IC50).
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-androstenedione (radiolabeled substrate)
-
NADPH regenerating system (cofactor)
-
Test inhibitors (Letrozole, Fadrozole) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Human placental microsomes are incubated with the radiolabeled substrate, [1β-³H]-androstenedione, and an NADPH regenerating system.
-
The test inhibitor (Letrozole or Fadrozole) is added at a range of concentrations.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The aromatase enzyme converts the substrate to estrone and releases ³H₂O.
-
The reaction is stopped, and the ³H₂O is separated from the remaining substrate.
-
The amount of ³H₂O produced is quantified using a liquid scintillation counter, which is proportional to the aromatase activity.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Aromatase Inhibition Assay.
Conclusion
The evidence from head-to-head clinical trials and in vivo estrogen suppression studies unequivocally establishes Letrozole as a more potent and effective aromatase inhibitor than Fadrozole. For researchers and drug development professionals, these findings underscore the significant advancements made in the development of third-generation aromatase inhibitors and highlight Letrozole as a superior molecule for achieving maximal estrogen deprivation in the treatment of hormone-sensitive breast cancer.
References
- 1. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
A Comparative Analysis of the Safety and Tolerability Profiles of Fadrozole Hydrochloride and Letrozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profiles of two non-steroidal aromatase inhibitors: Fadrozole hydrochloride and Letrozole. The information presented is based on available clinical trial data and is intended to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
This compound and Letrozole are both potent inhibitors of the aromatase enzyme, a key target in the treatment of hormone-dependent breast cancer.[1][2][3] While both drugs share a similar mechanism of action, understanding their distinct safety and tolerability profiles is crucial for informed drug development and clinical research. Clinical evidence suggests that while Letrozole is a more potent and selective aromatase inhibitor, both drugs exhibit a comparable overall safety and tolerability profile.[4][5] The most frequently reported adverse events for both agents are related to estrogen deprivation and are generally mild to moderate in severity.[4][6]
Comparative Safety and Tolerability Data
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and Letrozole. It is important to note that direct comparison of incidence rates across different studies can be challenging due to variations in study design, patient populations, and adverse event reporting methodologies.
| Adverse Event | This compound (Incidence) | Letrozole (Incidence) |
| Hot Flashes | 5% - 28% | 32% - 33% |
| Nausea | 11% - 15% | High incidence |
| Fatigue | 8% | 17% |
| Somnolence | 4% | Not specified |
| Arthralgia (Joint Pain) | Not specified | 48% |
| Myalgia (Muscle Pain) | Not specified | 10% - 11% |
| Headache | Not specified | High incidence |
| Osteoporosis | Not specified | 11% |
| Hypertension | Not specified | 1.0% - 1.2% (Grade 3/4) |
| Cardiac Arrhythmia | Not specified | 7.7% |
| Myocardial Infarction | Not specified | Positive signal |
| Heart Failure | Not specified | Increased risk |
Note: Data is compiled from multiple sources and represents a range of reported incidences.[4][6][7][8][9] A direct head-to-head trial reported adverse drug reactions in 39.5% of patients treated with Fadrozole and 35.9% of those treated with Letrozole, with no significant difference between the two groups.[4] Most of these reactions were rated as grade 1 or 2.[4]
Detailed Experimental Protocols
While specific protocols for every cited study are proprietary, a general methodology for assessing the safety and tolerability of aromatase inhibitors in a clinical trial setting is outlined below. This representative protocol is based on common practices in oncology clinical trials.
Objective: To evaluate and compare the safety and tolerability of this compound versus Letrozole in postmenopausal women with hormone receptor-positive advanced breast cancer.
Study Design: A randomized, double-blind, multicenter clinical trial.
Participant Population: Postmenopausal women with a confirmed diagnosis of estrogen receptor-positive and/or progesterone receptor-positive advanced breast cancer. Key inclusion criteria would include an ECOG performance status of 0-2 and adequate organ function. Exclusion criteria would typically involve prior treatment with aromatase inhibitors, uncontrolled hypertension, or significant cardiovascular disease.
Treatment:
-
Arm A: this compound administered orally at a specified daily dose.
-
Arm B: Letrozole administered orally at a standard daily dose (e.g., 2.5 mg).
Safety and Tolerability Assessment: Adverse events (AEs) are systematically collected at baseline and at regular intervals throughout the study (e.g., every 4 weeks for the first 6 months, then every 12 weeks).
-
Data Collection: AEs are identified through patient interviews, physical examinations, and monitoring of laboratory parameters (hematology, clinical chemistry, and urinalysis). The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Specific Monitoring:
-
Bone Mineral Density: Assessed by dual-energy X-ray absorptiometry (DXA) scans at baseline and at regular intervals (e.g., annually) to monitor for osteoporosis.
-
Cardiovascular Health: Monitored through regular blood pressure measurements, electrocardiograms (ECGs), and assessment for clinical signs and symptoms of cardiovascular events. Lipid profiles are also monitored at baseline and periodically.
-
Liver Function: Assessed through routine monitoring of liver enzymes (ALT, AST, bilirubin).
-
Statistical Analysis: The incidence of all AEs, serious AEs, and AEs leading to dose modification or discontinuation are compared between the two treatment arms using appropriate statistical methods, such as the Chi-squared test or Fisher's exact test.
Mechanism of Action and Signaling Pathway
Both this compound and Letrozole are non-steroidal aromatase inhibitors.[1][2][3] They act by competitively and reversibly binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[10] This binding blocks the final step in estrogen biosynthesis, which is the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues.[1][3] The resulting decrease in circulating estrogen levels deprives hormone receptor-positive breast cancer cells of their primary growth stimulus.
Caption: Aromatase Inhibition Signaling Pathway.
Experimental Workflow for Assessing Aromatase Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy of aromatase inhibitors in a preclinical setting.
Caption: Preclinical Evaluation Workflow.
Conclusion
Both this compound and Letrozole are effective non-steroidal aromatase inhibitors with similar overall safety and tolerability profiles.[4] The primary adverse events associated with both drugs are a consequence of estrogen suppression and are typically mild to moderate. Letrozole has been shown to be a more potent inhibitor of aromatase.[5] The choice between these agents in a research or clinical setting may be guided by specific study objectives, patient populations, and the nuanced differences in their adverse event profiles. Further head-to-head clinical trials with detailed reporting of adverse events would be beneficial for a more definitive comparison.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular and Metabolic Adverse Events of Endocrine Therapies in Women with Breast Cancer: A Disproportionality Analysis of Reports in the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. No Efficacy Difference Between Adjuvant Letrozole and Anastrozole in Postmenopausal Women With Early Breast Cancer - The ASCO Post [ascopost.com]
- 10. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Fadrozole Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Fadrozole hydrochloride based on publicly available safety data. It is imperative to consult your institution's specific safety protocols, the manufacturer's Safety Data Sheet (SDS), and local, state, and federal regulations before handling or disposing of this chemical.
This compound is a potent research chemical classified as toxic if swallowed and suspected of damaging fertility or the unborn child.[1][2][3] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to strict protocols is not only a best practice but a regulatory requirement under agencies such as the Environmental Protection Agency (EPA) and aligned with the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is essential to understand its hazards and take appropriate precautions.
-
Hazard Assessment: Recognize the primary hazards associated with this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][8] An accessible safety shower and eyewash station are mandatory.[2]
-
Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE.[2][3]
-
Gloves: Chemical-resistant gloves (inspect before use).[3]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Not typically required if handled within a fume hood, but a self-contained breathing apparatus should be used for large spills.[2][8]
-
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste. It must not be disposed of with regular trash or washed down the drain.[1] Disposal must always be conducted through an approved and licensed waste disposal plant in accordance with all applicable regulations.[2][3][7]
1. Waste Segregation:
-
Designate a specific waste stream for this compound and materials contaminated with it.
-
This waste must be kept separate from non-hazardous lab waste, sharps, and other incompatible chemical waste streams to prevent dangerous reactions.[6][9]
2. Containerization:
-
Use a dedicated, leak-proof, and sealable container that is chemically compatible with this compound.[6]
-
The container must be in good condition, free from damage or deterioration.[6]
3. Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 102676-31-3
-
Associated hazard pictograms: Skull and Crossbones, Health Hazard.
-
The date when waste was first added to the container.
-
4. Disposing of Unused or Expired Product:
-
Carefully place the solid this compound directly into the designated hazardous waste container. Avoid creating dust.
5. Disposing of Contaminated Materials:
-
Grossly Contaminated Items: Any items that have come into direct contact with the powder, such as weigh boats, contaminated gloves, or absorbent pads used for cleaning minor spills, must be placed in the hazardous waste container.
-
Empty Containers: The original product container is considered hazardous waste. Do not dispose of it in regular trash unless it has been triple-rinsed.
-
To triple-rinse, use a suitable solvent (e.g., ethanol or methanol) in a fume hood.
-
Each rinse volume should be approximately 10% of the container's volume.
-
Crucially, all three rinsate solutions must be collected and disposed of as hazardous waste in a designated liquid waste container.
-
Only after proper triple-rinsing can the defaced, empty container be discarded as non-hazardous waste. If not rinsed, the container itself must be disposed of as hazardous waste.[10]
-
6. Storage of Waste:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated and secure satellite accumulation area within or near the laboratory. This area should be well-ventilated and away from ignition sources.[6]
7. Final Disposal Logistics:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
This compound is classified for transport with the UN number UN2811 (Toxic solids, organic, n.o.s.).[1][2] Ensure all transport documentation is completed accurately.
8. Documentation:
-
Maintain meticulous records of the amount of this compound disposed of and the dates of accumulation and pickup, as required by RCRA and your institution's policies.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 3. canbipharm.com [canbipharm.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. abmole.com [abmole.com]
- 9. clinicallab.com [clinicallab.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Fadrozole Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fadrozole hydrochloride, a potent nonsteroidal aromatase inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring experimental integrity.
This compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, stringent operational and disposal plans must be implemented.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated, and dry area.[1][3]
-
Keep the compound away from direct sunlight and sources of ignition.[1]
-
Store the container in a locked-up area with restricted access.[1][3]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid dust formation and inhalation.[3]
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1]
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in Table 1.
-
When preparing solutions, dissolve the compound carefully to prevent splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4]
-
Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[1][3]
-
After handling, wash hands and any exposed skin thoroughly.[1][3]
3. Recommended Storage Conditions:
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[5][6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face.[5][7] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[5][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents contamination of shoes and hair and reduces the spread of the compound to other areas.[5][7] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
1. Spills:
-
Wear full PPE, including respiratory protection, before entering the spill area.[1][9]
-
Prevent further leakage or spillage if it is safe to do so.[1][9] Do not let the product enter drains.[2][3]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[1][2]
2. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][3] Rinse mouth with water.[1][3] Do NOT induce vomiting.[9] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3][9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company.[5] |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain.[5] Incineration by a certified hazardous waste management company.[5] |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[5] |
| Contaminated PPE | Designated hazardous waste container. | To be disposed of as hazardous waste. |
Dispose of contents and container to an approved waste disposal plant.[1][3]
Workflow for Handling a this compound Spill
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ≥98% (HPLC), nonsteroidal aromatase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
